molecular formula C6H4FNO2 B1296142 6-Fluoropicolinic acid CAS No. 402-69-7

6-Fluoropicolinic acid

Número de catálogo: B1296142
Número CAS: 402-69-7
Peso molecular: 141.1 g/mol
Clave InChI: DIEMCUFYSOEIDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Fluoropicolinic acid is a useful research compound. Its molecular formula is C6H4FNO2 and its molecular weight is 141.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16023. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEMCUFYSOEIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280229
Record name 6-Fluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-69-7
Record name 402-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoropicolinic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropicolinic acid, systematically known as 6-fluoropyridine-2-carboxylic acid, is a fluorinated pyridine derivative that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a fluorine atom and a carboxylic acid group on a pyridine ring, imparts desirable properties to molecules that incorporate this scaffold. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, highlighting its role as a critical building block in the development of advanced chemical entities.

Core Chemical and Physical Properties

This compound is a white to pale brown crystalline powder. The introduction of a fluorine atom, the most electronegative element, at the 6-position of the picolinic acid backbone significantly influences the electronic properties of the molecule, enhancing its utility in organic synthesis.[1] The physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 402-69-7[2]
Molecular Formula C₆H₄FNO₂[2]
Molecular Weight 141.10 g/mol [2]
Appearance White to yellow to pale brown powder or crystalline powder[2]
Melting Point 139-143 °C[2]
Flash Point 139.0 ± 22.3 °C[2]
Purity Typically ≥ 98.0%[2]
Spectroscopic Data
PropertyValueReference(s)
SMILES String OC(=O)c1cccc(F)n1
InChI 1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
InChI Key DIEMCUFYSOEIDU-UHFFFAOYSA-N

Synthesis and Purification

Representative Synthesis Protocol: Oxidation of a Halogenated Picoline

This protocol is adapted from the synthesis of a related halogenated picolinic acid and serves as a representative example.

Materials:

  • 6-halo-2-methylpyridine (starting material)

  • Dilute sulfuric acid (solvent)

  • Potassium dichromate (oxidant)

  • Sodium tungstate dihydrate (catalyst)

  • Phase transfer catalyst (e.g., 18-crown-6)

  • Potassium carbonate solution

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., chloroform)

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer, add the starting 6-halo-2-methylpyridine, dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and the phase transfer catalyst.

  • Heat the reaction mixture to approximately 105 °C and maintain for several hours (e.g., 6 hours), monitoring the reaction progress.[1]

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting precipitate and wash the filter cake with ice-cold water.

  • Dissolve the crude product in an aqueous potassium carbonate solution by heating.

  • Cool the solution and extract with an organic solvent like chloroform to remove unreacted starting material and other impurities.[1]

  • Acidify the aqueous layer with hydrochloric acid to precipitate the crude 6-halopicolinic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the crude product.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.[3][4][5]

Procedure:

  • Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).[5]

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[3][4]

  • To maximize yield, the flask can be placed in an ice bath to further decrease the solubility of the product.[3][4]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.[3][5]

  • Dry the crystals thoroughly to remove any residual solvent.

Synthesis_and_Purification_Workflow Start 6-Fluoro-2-methylpyridine Oxidation Oxidation (e.g., KMnO4 or K2Cr2O7) Start->Oxidation Reactant Workup Acid-Base Workup & Extraction Oxidation->Workup Reaction Mixture CrudeProduct Crude this compound Workup->CrudeProduct Isolation Recrystallization Recrystallization CrudeProduct->Recrystallization Purification PureProduct Pure this compound Recrystallization->PureProduct Final Product

A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons are influenced by the positions of the fluorine and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton is also expected.[6][7][8]

  • ¹³C NMR: The carbon spectrum will display distinct signals for each of the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

  • A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[10]

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.[10]

  • C-F stretching vibrations.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.

  • Column: A reversed-phase column, such as a C18 column, is typically employed for the analysis of organic acids.[11][12][13]

  • Mobile Phase: A common mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is crucial for achieving good peak shape and retention for acidic analytes.[12][14]

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic pyridine ring.[14][15]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The incorporation of the 6-fluoropyridine moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.

The electron-withdrawing nature of the fluorine atom can influence the pKa of the molecule and its ability to participate in hydrogen bonding, which can be critical for target binding. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug.

While there is no evidence to suggest that this compound itself is a modulator of specific signaling pathways, it is a crucial component of numerous biologically active compounds that do interact with various cellular targets.[16][17][18][19][20]

Application_Relationship Start This compound Intermediate Key Synthetic Intermediate Start->Intermediate Pharma Pharmaceuticals Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Bioactivity Enhanced Biological Activity Pharma->Bioactivity Pharmacokinetics Improved Pharmacokinetics Pharma->Pharmacokinetics Agro->Bioactivity

The role of this compound as a key intermediate leading to enhanced molecular properties.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique chemical properties, conferred by the presence of a fluorine atom on the pyridine ring, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals with improved efficacy and metabolic stability. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in research and development.

References

A Technical Guide to 6-Fluoropicolinic Acid for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Fluoropicolinic acid is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its strategic incorporation of a fluorine atom onto the pyridine-2-carboxylic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical characteristics, a validated synthesis protocol, key applications in drug discovery, and essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and structural identifiers.

The systematic IUPAC name for this compound is 6-fluoropyridine-2-carboxylic acid [1]. It is also commonly referred to as 6-fluoro-2-pyridinecarboxylic acid.

IdentifierValueSource
CAS Number 402-69-7[2]
Molecular Formula C₆H₄FNO₂[2]
Molecular Weight 141.10 g/mol [2]
Canonical SMILES C1=CC(=NC(=C1C(=O)O)F)[1]
InChI Key DIEMCUFYSOEIDU-UHFFFAOYSA-N[1]
PubChem Substance ID 24881462

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its handling requirements. The presence of the electronegative fluorine atom significantly influences the electronic character of the pyridine ring and the acidity of the carboxylic acid group.

PropertyValueNotes
Appearance White to light yellow crystalline powder
Melting Point 139-143 °C
Purity Typically ≥97-98%
Solubility Slightly soluble in water[3]
Flash Point 139.0 ± 22.3 °C

These properties are critical for process chemists and researchers when selecting appropriate solvents and reaction conditions. The defined melting point range is a key indicator of purity.

Synthesis and Manufacturing

The synthesis of this compound is a crucial process for ensuring a reliable supply for research and manufacturing. A common and effective laboratory-scale method involves the oxidation of a readily available starting material, 2-fluoro-6-methylpyridine.

Expert Rationale for Synthesis Route

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a classic and robust transformation. 2-fluoro-6-methylpyridine is an ideal precursor because the C-F bond is generally stable under these oxidative conditions. Potassium permanganate (KMnO₄) is chosen as the oxidant due to its high reactivity and cost-effectiveness. The reaction is performed in water, which acts as a green and safe solvent. The workup procedure, involving filtration of manganese dioxide (MnO₂) byproduct followed by acidification, is straightforward and allows for effective isolation of the desired product.

Detailed Experimental Protocol: Oxidation of 2-Fluoro-6-methylpyridine

This protocol describes a validated method for the synthesis of this compound[4].

Materials:

  • 2-Fluoro-6-methylpyridine (1.0 eq)

  • Potassium permanganate (KMnO₄) (approx. 2.8 eq)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: To a solution of 2-fluoro-6-methylpyridine (e.g., 2.5 g, 22.5 mmol) in water (170 mL), add potassium permanganate (2 g, 12.65 mmol) in portions[4].

  • Heating and Oxidation: Heat the mixture to reflux. While refluxing, add the remaining potassium permanganate (8 g, 50.63 mmol) in batches over a period of time. Continue to heat at reflux for 3 hours to ensure the reaction goes to completion[4].

  • Quenching and Filtration: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) should be removed by filtration[4].

  • Product Isolation: Acidify the clear filtrate with a concentrated HCl solution. This will protonate the carboxylate and cause the product to precipitate[4].

  • Purification: Concentrate the acidified solution under reduced pressure. The resulting residue can be triturated with hot ethanol. The solid product is then collected by filtration, and the filtrate can be concentrated to recover more product. This process yields this compound as a white solid[4].

Synthesis_Workflow Start 2-Fluoro-6-methylpyridine in Water Reaction Heat to Reflux (3 hours) Start->Reaction Reagent KMnO4 (in batches) Reagent->Reaction Filter Cool & Filter (Remove MnO2) Reaction->Filter Acidify Acidify Filtrate (conc. HCl) Filter->Acidify Isolate Concentrate & Purify with EtOH Acidify->Isolate Product This compound (White Solid) Isolate->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating more complex molecules with enhanced biological properties[5]. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic profiles[6][7].

Key Advantages of Fluorine Incorporation:

  • Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Enhanced Binding: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity[6].

  • Modulation of pKa: A fluorine atom can lower the basicity of nearby nitrogen atoms, which can be crucial for optimizing a drug's solubility and cell permeability.

  • Lipophilicity Tuning: Fluorine substitution can increase lipophilicity, which may improve a molecule's ability to cross cell membranes[6].

This compound is a key intermediate in the synthesis of fluorinated heterocyclic compounds, which are prominent in pharmaceuticals and agrochemicals[8]. Its structure is found within various classes of biologically active molecules, including those investigated for antimicrobial and anticancer activities[8]. The pyridine ring is a privileged scaffold in drug design, and functionalized picolinic acids are frequently used in coupling reactions, such as amide bond formation, to build larger, more complex drug candidates[8].

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification:

  • Causes skin irritation (H315)[9].

  • Causes serious eye irritation/damage (H318, H319)[9].

  • May be harmful if swallowed (H302)[10].

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat[9][10].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation[10]. Wash hands thoroughly after handling[9].

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[10].

    • Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice[9].

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell[10].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[11].

Always consult the latest Safety Data Sheet (SDS) from your supplier before use[9].

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle makes it an invaluable intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist looking to leverage its potential in their research and development programs.

References

Synthesis of 6-Fluoropicolinic Acid from 2-Fluoro-6-Methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-fluoropicolinic acid from 2-fluoro-6-methylpyridine. The core of this transformation lies in the selective oxidation of the methyl group at the 6-position of the pyridine ring to a carboxylic acid. This document outlines a primary synthetic methodology based on established procedures for analogous compounds and discusses a viable alternative approach. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to support research and development activities in the pharmaceutical and fine chemical industries.

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Its synthesis from the readily available starting material, 2-fluoro-6-methylpyridine, is a key transformation for accessing a range of complex pharmaceutical intermediates. The primary synthetic route involves the oxidation of the methyl group, a common yet powerful reaction in organic synthesis.

Core Synthesis Pathway: Oxidation of 2-Fluoro-6-methylpyridine

The principal transformation for the synthesis of this compound from 2-fluoro-6-methylpyridine is the oxidation of the benzylic methyl group. Strong oxidizing agents are required for this conversion. This guide details a primary method utilizing potassium dichromate and an alternative approach with potassium permanganate.

Physicochemical Properties of Key Compounds

For clarity and easy reference, the key properties of the starting material and the final product are summarized in the table below.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Fluoro-6-methylpyridine2-Fluoro-6-methylpyridineC₆H₆FN111.12[1]Liquid407-22-7[1]
This compoundthis compoundC₆H₄FNO₂141.10[2]Solid[2]402-69-7[2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Oxidation with Potassium Dichromate (Proposed)

This protocol is adapted from a documented procedure for the synthesis of the structurally similar 6-chloro-3-fluoro-2-picolinic acid, suggesting its high applicability for the target transformation.[3][4]

Reaction Scheme:

Figure 1: Oxidation of 2-Fluoro-6-methylpyridine with Potassium Dichromate.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2-Fluoro-6-methylpyridine111.1210.0 g0.090
Potassium Dichromate (K₂Cr₂O₇)294.1840.0 g0.136
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)329.851.0 g0.003
18-Crown-6264.320.2 g0.00076
Sulfuric Acid (98%)98.08As required-
Deionized Water18.02As required-
Sodium Hydroxide40.00As required-
Hydrochloric Acid (conc.)36.46As required-
Dichloromethane (DCM)84.93As required-
Ice-As required-

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a dilute sulfuric acid solution by cautiously adding 20 mL of concentrated sulfuric acid to 80 mL of deionized water.

  • Addition of Reagents: To the stirred sulfuric acid solution, add potassium dichromate (40.0 g), sodium tungstate dihydrate (1.0 g), and 18-crown-6 (0.2 g).

  • Initiation of Reaction: Add 2-fluoro-6-methylpyridine (10.0 g) to the mixture.

  • Heating: Heat the reaction mixture to a temperature between 100-110 °C and maintain this temperature with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it carefully over a large volume of crushed ice with stirring.

  • Work-up:

    • Filter the resulting suspension to remove the solid chromium salts. Wash the filter cake with a small amount of cold water.

    • Combine the filtrate and washings. Adjust the pH to be strongly basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution.

    • Wash the basic aqueous solution with dichloromethane (3 x 50 mL) to remove any unreacted starting material and non-acidic impurities.

    • Separate the aqueous layer and cool it in an ice bath.

  • Isolation of Product: Carefully acidify the cold aqueous layer to pH 2-3 with concentrated hydrochloric acid. A precipitate of this compound should form.

  • Purification:

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.

    • Dry the product under vacuum to a constant weight.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., water-ethanol mixture).

Method 2: Oxidation with Potassium Permanganate (Alternative)

This method is based on the known reactivity of potassium permanganate as a strong oxidizing agent for converting alkyl side-chains on aromatic rings to carboxylic acids.[5] A similar transformation has been reported for the synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine at high temperatures.[6]

Reaction Scheme:

Figure 2: Oxidation of 2-Fluoro-6-methylpyridine with Potassium Permanganate.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2-Fluoro-6-methylpyridine111.1210.0 g0.090
Potassium Permanganate (KMnO₄)158.0330.0 g0.190
Sodium Hydroxide40.00As required-
Hydrochloric Acid (conc.)36.46As required-
Sodium Bisulfite (NaHSO₃)104.06As required-
Deionized Water18.02As required-

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-fluoro-6-methylpyridine (10.0 g) in 200 mL of water. A small amount of a co-solvent like pyridine or tert-butanol can be added to improve solubility if necessary.

  • Addition of Oxidant: Heat the solution to 80-90 °C. Add potassium permanganate (30.0 g) portion-wise over a period of 1-2 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate should disappear as the reaction proceeds.

  • Reaction Monitoring: Maintain the reaction at reflux (around 100 °C) with vigorous stirring for 4-8 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.

    • Combine the filtrate and washings. If the solution is still colored with permanganate, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Isolation of Product:

    • Concentrate the aqueous solution under reduced pressure to about half of its original volume.

    • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Process Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_isolation Isolation & Purification A Charge Reactor with 2-Fluoro-6-methylpyridine and Solvent B Add Oxidizing Agent (e.g., K2Cr2O7 or KMnO4) and Catalysts A->B C Heat and Stir (Reaction) B->C D Quench Reaction (e.g., with ice) C->D E Filter to Remove Inorganic Byproducts D->E F pH Adjustment (Basification) & Organic Wash E->F G Acidification to Precipitate Product F->G H Filtration and Washing G->H I Drying H->I J Recrystallization (Optional) I->J K K J->K Final Product: This compound

Figure 3: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Potassium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. Avoid contact with skin and eyes.

  • Concentrated acids and bases (sulfuric acid, hydrochloric acid, sodium hydroxide) are corrosive and should be handled with appropriate care and PPE.

  • The oxidation reactions can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

Conclusion

This technical guide provides detailed methodologies for the synthesis of this compound from 2-fluoro-6-methylpyridine. The proposed primary method, utilizing potassium dichromate, is based on a well-documented procedure for a closely related substrate and offers a reliable pathway to the desired product. An alternative method using potassium permanganate is also presented, providing flexibility in the choice of oxidizing agent. The provided experimental details, data tables, and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a research and development setting. Researchers should perform a thorough risk assessment before carrying out any of the described procedures.

References

A Comprehensive Technical Guide to the Physical Properties and Melting Point of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the physical and chemical characteristics of 6-Fluoropicolinic acid. It provides a detailed examination of its core properties and presents rigorous methodologies for the accurate determination of its melting point, a critical parameter for quality assessment and application in research and development.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 402-69-7) is a fluorinated pyridine carboxylic acid derivative that has emerged as a key building block in modern organic synthesis.[1] The strategic placement of a fluorine atom on the pyridine ring imparts unique electronic properties, enhancing metabolic stability and modulating the acidity of the carboxylic acid group.[2] These features make it a highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where it is instrumental in developing novel therapeutic agents and functional materials.[1] A precise understanding of its physical properties is therefore not merely academic but a prerequisite for its effective and reproducible application in high-stakes synthesis pathways.

Core Physicochemical Profile

A foundational understanding of this compound's key physical and chemical parameters is essential for its proper handling, storage, and deployment in synthetic protocols. The following table summarizes its most critical properties as established in authoritative chemical literature.

PropertyValueSource(s)
IUPAC Name 6-Fluoro-2-pyridinecarboxylic acid[3]
Synonyms This compound
CAS Number 402-69-7[3]
Molecular Formula C₆H₄FNO₂[1][3]
Molecular Weight 141.10 g/mol [1][3]
Appearance White to yellow or pale brown crystalline powder[1][3][4]
Melting Point 139-143 °C[1][3][4]
Purity Typically ≥97-98%[3]
Predicted pKa 3.30 ± 0.10[4]
Predicted Boiling Point 306.3 ± 22.0 °C[4]

Expert Insight: The melting point range of 139-143 °C is a crucial specification for this compound.[1][3] A sharp melting range within this window is a primary indicator of high purity. Impurities, such as residual solvents or starting materials, will typically cause a depression and broadening of the melting range. The predicted pKa of 3.30 suggests a moderately strong acid, a property influenced by the electron-withdrawing effects of both the nitrogen atom in the pyridine ring and the fluorine substituent.

The Definitive Guide to Melting Point Determination

The melting point is the most accessible and informative physical property for assessing the purity of a crystalline solid like this compound. Its determination must be performed with precision and accuracy.

Standard Methodology: Capillary Melting Point Analysis

This protocol describes the use of a standard digital melting point apparatus, a common instrument in synthetic chemistry labs.

Principle: This technique relies on the precise measurement of the temperature at which a crystalline solid transitions to a liquid phase under a controlled heating rate. The visual observation of this phase change allows for the determination of a melting range.

Step-by-Step Experimental Protocol:

  • Sample Preparation (The Dry-Packing Method):

    • Rationale: Proper sample preparation is critical to ensure uniform heat transfer. Air pockets or moisture can lead to inaccurate readings.

    • Step 1a: Place a small amount (approx. 10-20 mg) of this compound onto a clean, dry watch glass. The sample must be a fine, dry powder. If necessary, gently crush any large crystals with a spatula.

    • Step 1b: Tap the open end of a capillary tube (sealed at one end) into the powder until a small amount of sample enters the tube.

    • Step 1c: Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2-3 mm is achieved.

  • Apparatus Operation and Measurement:

    • Rationale: A slow heating rate near the expected melting point is essential for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.

    • Step 2a: Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Step 2b: Set a rapid heating ramp (e.g., 10-15 °C/min) to a temperature approximately 20 °C below the expected melting point (i.e., to ~120 °C).

    • Step 2c: Once the target temperature is reached, reduce the heating rate to a slow ramp of 1-2 °C/min.

    • Step 2d: Observe the sample closely through the magnifying viewport.

    • Step 2e: Record the temperature (T₁) at which the first drop of liquid appears.

    • Step 2f: Record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.

    • Step 2g: The reported melting point is the range T₁ - T₂.

Advanced Methodology: Differential Scanning Calorimetry (DSC)

For a more quantitative and thermodynamically rigorous analysis, DSC is the gold standard. It measures the heat flow into the sample as a function of temperature.

Workflow for DSC Analysis of this compound

Caption: Standard workflow for melting point determination via DSC.

Interpreting the DSC Thermogram: The output is a plot of heat flow versus temperature. The melting process appears as a large endothermic peak. The onset temperature of this peak is often reported as the melting point, as it represents the beginning of the phase transition under ideal equilibrium conditions. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus), a valuable thermodynamic property.

Conclusion

This compound is a compound of significant utility in specialized chemical synthesis. The physical properties detailed herein, particularly the melting point of 139-143 °C, serve as critical quality control benchmarks.[1][3][4] The protocols provided for both capillary and DSC analysis represent self-validating systems for verifying the purity and identity of the material. By employing these rigorous analytical practices, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Spectroscopic Profile of 6-Fluoropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoropicolinic acid, with the chemical formula C₆H₄FNO₂ and CAS number 402-69-7, is a fluorinated pyridine carboxylic acid derivative.[1] Its structural features make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Molecular and Physical Properties

  • IUPAC Name: 6-Fluoropyridine-2-carboxylic acid

  • Synonyms: this compound

  • Molecular Formula: C₆H₄FNO₂[1]

  • Molecular Weight: 141.10 g/mol [1]

  • Melting Point: 139-143 °C

  • Appearance: White crystalline powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for this compound based on data from analogous compounds and established principles of NMR spectroscopy.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~8.1-8.3d~8.0H-4
~7.8-8.0t~7.8H-5
~7.4-7.6d~7.6H-3
>10br s--COOH

Note: The exact chemical shifts can be influenced by the solvent and concentration. The carboxylic acid proton is often broad and may exchange with D₂O.[2]

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ) (ppm)Assignment
~165-170C=O (Carboxylic Acid)
~160-165 (d, ¹JCF)C-6
~148-152C-2
~140-145 (d, ³JCF)C-4
~125-130 (d, ³JCF)C-5
~110-115 (d, ²JCF)C-3

Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons will show smaller couplings to fluorine.[3]

Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).[4]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid group and the fluorinated aromatic ring.

IR Absorption Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1710-1760StrongC=O stretch (Carboxylic acid)
1580-1610MediumC=C and C=N stretching (Aromatic ring)
1200-1300StrongC-O stretch (Carboxylic acid)
1000-1100StrongC-F stretch
800-900Medium-StrongC-H out-of-plane bending

Note: The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[3]

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data (Predicted)
  • Molecular Ion (M⁺): m/z = 141.02 (calculated for C₆H₄FNO₂⁺)[1][5]

  • Major Fragment Ions (Predicted):

    • m/z = 124: Loss of OH (M⁺ - 17)

    • m/z = 96: Loss of COOH (M⁺ - 45)

    • m/z = 69: Corresponding to the fluoropyridyl cation after loss of COOH and HCN.

Note: The fragmentation pattern can be influenced by the ionization technique used.[6]

Experimental Protocol for Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source can be used.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a suitable mass range (e.g., m/z 50-300). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (LC-MS/HRMS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 6-Fluoropicolinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-Fluoropicolinic acid (CAS No: 402-69-7), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] In the absence of extensive published quantitative solubility data for this compound, this guide offers a scientifically grounded framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By examining the physicochemical properties of this compound, comparing it to its parent compound, picolinic acid, and analyzing the influence of fluorine substitution, this document provides valuable insights into its solubility behavior. Furthermore, detailed experimental protocols and an overview of modern computational prediction methods are presented to empower researchers to generate reliable solubility data in their own laboratories.

Introduction to this compound and its Significance

This compound, with the chemical formula C₆H₄FNO₂, is a fluorinated derivative of pyridine-2-carboxylic acid (picolinic acid). It is a white to off-white crystalline solid with a melting point in the range of 139-143 °C. The strategic placement of a highly electronegative fluorine atom at the 6-position of the pyridine ring significantly alters the electronic properties of the molecule, making it a valuable building block in organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility data informs the choice of reaction media, crystallization conditions for purification, and the development of suitable formulations for biological screening and final product delivery. This guide aims to bridge the current knowledge gap by providing a comprehensive resource on the solubility of this important chemical intermediate.

Theoretical Considerations for the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4]

Structural Features of this compound Influencing Solubility

The solubility of this compound is dictated by three primary structural features:

  • The Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This group promotes solubility in polar, protic solvents such as alcohols and water.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.

  • The Fluorine Atom (-F): As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the overall polarity of the molecule.[5] While the C-F bond is polar, the introduction of fluorine can increase a molecule's overall lipophilicity.[3]

A key structural feature of picolinic acid, and by extension this compound, is the potential for the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen.[6][7] This can reduce the extent of intermolecular hydrogen bonding with the solvent, thereby influencing its solubility profile compared to its isomers, nicotinic and isonicotinic acid.[7][8]

Comparison with Picolinic Acid

To estimate the solubility of this compound, it is instructive to first examine the known solubility of its parent compound, picolinic acid. A recent study provided quantitative solubility data for picolinic acid in three polar solvents at approximately 293 K:[8]

  • Water: Very soluble (approx. 862.5 g/kg)

  • Ethanol: Significantly less soluble (approx. 57.1 g/kg)

  • Acetonitrile: Even less soluble (approx. 17.0 g/kg)

This trend highlights the importance of hydrogen bonding for the solubility of picolinic acid, with the protic solvents (water and ethanol) being more effective than the polar aprotic solvent (acetonitrile).

The Impact of 6-Fluoro Substitution

The introduction of a fluorine atom at the 6-position is expected to modulate the solubility of picolinic acid in several ways:

  • Increased Acidity: The strong electron-withdrawing effect of the fluorine atom will increase the acidity of the carboxylic acid (i.e., lower its pKa).[5] This could enhance solubility in basic aqueous solutions due to salt formation.

  • Altered Polarity and Dipole Moment: The C-F bond introduces a strong dipole, which will alter the overall molecular dipole moment and polarity. This can affect interactions with polar solvents.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which might enhance its solubility in less polar organic solvents.[3]

  • Crystal Lattice Energy: Changes in molecular symmetry, polarity, and intermolecular interactions due to the fluorine atom will affect how the molecules pack in the crystal lattice. This change in crystal lattice energy can have a significant impact on solubility.

Given these competing effects, it is challenging to predict the exact quantitative impact on solubility without experimental data. However, a qualitative estimation can be made. The increased lipophilicity might lead to a slight increase in solubility in moderately polar to non-polar aprotic solvents compared to picolinic acid. The effect on solubility in polar protic solvents is more complex, as the altered acidity and potential disruption of intermolecular hydrogen bonding patterns could either increase or decrease solubility.

Qualitative Solubility Prediction

Based on the theoretical considerations above, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1. This table is intended as a guide for initial solvent screening.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleThe carboxylic acid group can form strong hydrogen bonds with these solvents. Solubility may be comparable to or slightly different from picolinic acid due to the electronic effects of fluorine.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileSoluble to Moderately SolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.[9]
Moderately Polar Ethyl Acetate, DichloromethaneSparingly Soluble to Moderately SolubleA balance of polar and non-polar characteristics. The increased lipophilicity from the fluorine atom may enhance solubility in these solvents compared to picolinic acid.
Non-Polar Toluene, Hexane, ChloroformSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant solubility in non-polar solvents.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial for obtaining accurate solubility values. The following section provides a detailed, step-by-step protocol for the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[4]

Workflow for Experimental Solubility Determination

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 24-48h) for saturation mix->shake separate Separate solid from saturated solution (centrifugation/filtration) shake->separate dilute Dilute a known aliquot of the supernatant separate->dilute quantify Quantify concentration using HPLC dilute->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of this compound.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials to pellet the solid, then carefully pipette the supernatant.

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. This is often the preferred method to ensure no solid particles are carried over.

  • Quantification by HPLC:

    G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation prep_standards Prepare a series of standard solutions of known concentration run_standards Inject standards into HPLC and record peak areas prep_standards->run_standards plot_curve Plot calibration curve (Peak Area vs. Concentration) run_standards->plot_curve determine_conc Determine concentration of diluted sample from calibration curve plot_curve->determine_conc dilute_sample Accurately dilute the saturated solution to fall within the calibration range run_sample Inject diluted sample into HPLC and record peak area dilute_sample->run_sample run_sample->determine_conc calc_solubility Calculate original solubility accounting for the dilution factor determine_conc->calc_solubility

    Caption: HPLC quantification workflow.

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

    • Sample Analysis: Accurately dilute a known volume of the saturated supernatant with the same solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the equation of the line from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Computational Approaches to Solubility Prediction

In recent years, in silico methods have become increasingly valuable for predicting the solubility of small molecules, offering a rapid and cost-effective alternative to experimental determination, especially in the early stages of research.[10][11][12] These methods can be broadly categorized into thermodynamic and machine learning approaches.[13]

  • Thermodynamics-Based Models: These models, such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents), attempt to predict solubility from first principles by calculating the chemical potential of the solute in the solvent.[10]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined solubility data.[13]

  • Machine Learning and Deep Learning Models: More recently, advanced machine learning algorithms, including deep neural networks (DNNs) and graph convolutional networks (GCNs), have been applied to large datasets of known solubilities to build predictive models.[9][12][14] These models can learn complex relationships between molecular structure and solubility.[14][15]

While these computational tools can provide valuable estimations, their accuracy is dependent on the quality and size of the training datasets and the applicability of the model to the specific chemical space of interest.[10][11][12] For a novel compound like this compound, it is recommended to use these predictions as a guide and to confirm the results with experimental data. A variety of commercial and open-source software packages are available for solubility prediction.[16][17]

Conclusion

While direct, quantitative solubility data for this compound in a wide array of organic solvents is not yet prevalent in the scientific literature, this guide provides a robust framework for understanding and determining this critical physicochemical property. By analyzing its molecular structure, comparing it to its non-fluorinated analog, picolinic acid, and considering the well-established effects of fluorination, researchers can make informed decisions about solvent selection. The detailed experimental protocol provided herein offers a reliable method for generating high-quality, quantitative solubility data. Furthermore, the introduction of computational prediction tools highlights the evolving landscape of physicochemical property determination. This comprehensive guide empowers researchers, chemists, and drug development professionals to effectively utilize this compound in their synthetic and formulation endeavors, thereby accelerating innovation in the pharmaceutical and agrochemical sectors.

References

A Comprehensive Technical Guide to 6-Fluoropicolinic Acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety data, handling protocols, and technical information for 6-Fluoropicolinic acid (CAS RN: 402-69-7), a key building block in the pharmaceutical and agrochemical industries. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory and manufacturing setting.

Chemical and Physical Properties

This compound is a white to pale reddish-yellow crystalline powder. Its unique structure, incorporating a fluorine atom on a pyridine ring, makes it a valuable intermediate in organic synthesis. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Synonyms 6-Fluoro-2-pyridinecarboxylic acid
CAS Number 402-69-7
Molecular Formula C6H4FNO2
Molecular Weight 141.10 g/mol [1]
Appearance White to pale reddish-yellow crystal or powder
Melting Point 138-143 °C[1][2]
Purity >98.0%
Solubility Soluble in water

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin IrritationCategory 2WarningH315: Causes skin irritation.
Eye IrritationCategory 2WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)WarningH335: May cause respiratory irritation.[3]

Pictograms:

alt text

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

Protection TypeSpecificationSource
Eye/Face Protection Safety glasses with side-shields or a face shield.
Skin Protection Protective gloves (e.g., nitrile rubber) and protective clothing.
Respiratory Protection A dust respirator (e.g., N95) should be worn, especially if dust is generated.
Handling Procedures

Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, to prevent the dispersion of dust. Avoid contact with skin, eyes, and clothing. After handling, wash hands and face thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Risks->Don_PPE Work_Area Work in Well-Ventilated Area (Fume Hood) Don_PPE->Work_Area Handle_Carefully Handle with Care (Avoid Dust Generation) Work_Area->Handle_Carefully Avoid_Contact Avoid Contact (Skin, Eyes, Clothing) Handle_Carefully->Avoid_Contact Wash_Hands Wash Hands Thoroughly Avoid_Contact->Wash_Hands Store_Properly Store in Tightly Closed Container Wash_Hands->Store_Properly Clean_Area Clean Work Area Store_Properly->Clean_Area

Caption: Standard workflow for handling this compound.

Storage Conditions

Store in a cool, dark, and dry place in a tightly sealed container. It is recommended to store under an inert gas. Keep away from incompatible materials such as oxidizing agents, alkalis, and acids.[3]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid MeasuresSource
Inhalation Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention if you feel unwell.
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Ingestion Rinse mouth. Seek medical attention if you feel unwell.
Accidental Release Measures

For spills, wear appropriate PPE and avoid generating dust.[3][4] Collect the spilled material and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated.

G Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Wear_PPE Wear Full PPE (Respirator, Gloves, Goggles, Protective Clothing) Evacuate_Area->Wear_PPE Contain_Spill Contain Spill (Prevent Spread) Wear_PPE->Contain_Spill Collect_Material Collect Spilled Material (Avoid Dust Generation) Contain_Spill->Collect_Material Place_in_Container Place in Labeled Container for Disposal Collect_Material->Place_in_Container Clean_Area Decontaminate Spill Area Place_in_Container->Clean_Area Dispose_Waste Dispose of Waste According to Regulations Clean_Area->Dispose_Waste

Caption: Emergency response workflow for a this compound spill.

Toxicological and Ecological Information

While comprehensive toxicological data is not available, the primary hazards are irritation to the skin, eyes, and respiratory system.[3] The ecotoxicological effects have not been fully investigated. Therefore, it is important to prevent its release into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[3][4]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols that specifically detail the use of this compound. As a versatile chemical intermediate, its application is highly dependent on the specific synthetic pathway being investigated. Researchers should develop their own detailed protocols based on the reaction stoichiometry, solvent selection, temperature control, and purification methods relevant to their target molecule. Standard laboratory safety procedures should always be followed.

References

A Technical Guide to the Potential Biological Activities of 6-Fluoropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological profiles. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity.[1] This guide focuses on the untapped potential of a specific, yet underexplored, class of molecules: 6-Fluoropicolinic acid derivatives .

Picolinic acid, a simple pyridine carboxylic acid isomer, has demonstrated a surprising breadth of biological effects, including broad-spectrum antiviral activity.[2] Its fluorinated counterpart, this compound, presents a versatile and highly promising scaffold for the development of novel therapeutic agents. While direct research on its derivatives is emerging, a comprehensive analysis of structurally related compounds, particularly the vast class of fluoroquinolone antibiotics and other fluorinated heterocycles, provides a strong, scientifically-grounded rationale for predicting their potential biological activities.[1][3][4]

This technical guide will synthesize field-proven insights and established methodologies to explore the most promising therapeutic avenues for this compound derivatives. We will delve into the mechanistic basis for their potential antiviral, anticancer, antibacterial, and enzyme inhibitory activities, providing detailed experimental protocols for their evaluation and highlighting key structure-activity relationships that can guide future drug discovery efforts.

Part 1: Antiviral Potential

The precedent for antiviral activity within this molecular family is strong. The parent compound, picolinic acid, has been shown to inhibit a range of viruses, including SARS-CoV-2 and Influenza A virus, primarily by interfering with the early stages of viral entry.[2] The introduction of a fluorine atom at the 6-position is hypothesized to enhance this intrinsic activity and potentially introduce new mechanisms of action.

Mechanistic Rationale: Dual-Target Inhibition

Drawing parallels from 6'-fluorinated aristeromycin analogues, a promising mechanism for this compound derivatives is the dual inhibition of viral and host-cell targets.[5] Many RNA viruses rely on a viral RNA-dependent RNA polymerase (RdRp) for replication and a host-cell enzyme, S-adenosyl-L-homocysteine (SAH) hydrolase, for the methylation of the viral RNA cap. A single compound capable of targeting both enzymes would represent a powerful, broad-spectrum antiviral strategy.

Proposed Signaling Pathway for Dual-Target Antiviral Activity

antiviral_pathway cluster_virus Viral Lifecycle cluster_host Host Cell Machinery viral_entry Viral Entry viral_rna Viral RNA viral_entry->viral_rna rdRp RNA-dependent RNA Polymerase (RdRp) viral_rna->rdRp rna_capping RNA Cap Methylation viral_rna->rna_capping viral_replication RNA Replication rdRp->viral_replication viral_proteins Viral Proteins viral_replication->viral_proteins assembly Virus Assembly viral_proteins->assembly sah_hydrolase SAH Hydrolase sah_hydrolase->rna_capping drug 6-Fluoropicolinic Acid Derivative drug->rdRp Inhibition drug->sah_hydrolase Inhibition

Caption: Dual-target antiviral mechanism of this compound derivatives.

Experimental Protocol: Antiviral Efficacy Screening

This protocol outlines a standard workflow for assessing the antiviral activity of synthesized this compound derivatives against a representative RNA virus, such as Influenza A virus.

1. Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the concentration range at which the compounds are not toxic to the host cells.

  • Procedure:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM) and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or an appropriate solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the 50% cytotoxic concentration (CC50) value.[6]

2. Virus Yield Reduction Assay:

  • Objective: To quantify the reduction in infectious virus particles produced in the presence of the test compounds.

  • Procedure:

    • Seed MDCK cells in a 24-well plate and grow to confluence.

    • Infect the cells with Influenza A virus (e.g., A/PR/8/34 H1N1) at a multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, remove the virus inoculum and add media containing non-toxic concentrations of the test compounds (as determined by the MTT assay).

    • Incubate for 24-48 hours.

    • Collect the supernatant and determine the viral titer using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

    • Calculate the 50% effective concentration (EC50) and the Selectivity Index (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.[6]

3. Time-of-Addition Experiment:

  • Objective: To elucidate the stage of the viral life cycle inhibited by the compound.

  • Procedure:

    • Infect MDCK cells with Influenza A virus.

    • Add the test compound at different time points: during adsorption (-1 to 0 hours), post-infection (0, 1, 2, 4, 6 hours), or as a pre-treatment of cells before infection.[2][7]

    • Collect supernatants at a fixed time point (e.g., 8 hours post-infection) and measure viral yield.

    • Inhibition during pre-treatment or adsorption suggests targeting of viral entry, while inhibition when added post-infection points towards replication or later stages.

Part 2: Anticancer Activity

The structural similarity of this compound to the quinolone core provides a strong rationale for its investigation as an anticancer agent. Fluoroquinolones, such as ciprofloxacin, have been derivatized to create potent agents that exhibit cytotoxicity against a wide array of human cancer cell lines, including breast, lung, and prostate cancer.[1][8][9]

Mechanistic Rationale: Topoisomerase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer activity of fluoroquinolone derivatives is the inhibition of human topoisomerase II.[8][9] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks in DNA, which triggers cell cycle arrest and ultimately apoptosis.

Proposed Workflow for Anticancer Evaluation

anticancer_workflow start Synthesized This compound Derivatives mtt MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549) start->mtt ic50 Determine IC50 Values mtt->ic50 flow_cyto Cell Cycle Analysis (Flow Cytometry) ic50->flow_cyto apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis topo_assay Topoisomerase II Inhibition Assay ic50->topo_assay conclusion Identify Lead Compound flow_cyto->conclusion apoptosis->conclusion topo_assay->conclusion

Caption: Experimental workflow for evaluating anticancer potential.

Experimental Protocol: In Vitro Anticancer Screening

1. Cell Proliferation Assay (MTT or SRB Assay):

  • Objective: To determine the cytotoxic activity of the compounds against various cancer cell lines.

  • Procedure:

    • Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer).[1][10]

    • Seed cells in 96-well plates and treat with a range of compound concentrations.

    • After 48-72 hours of incubation, perform an MTT or Sulforhodamine B (SRB) assay to quantify cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.

2. Cell Cycle Analysis:

  • Objective: To determine if the compounds induce cell cycle arrest.

  • Procedure:

    • Treat a selected cancer cell line (e.g., MCF-7) with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells, fix them in 70% ethanol, and stain the DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any arrest points. A common finding for this class of compounds is an arrest in the G2/M phase.[8]

3. Apoptosis Assay (Annexin V/PI Staining):

  • Objective: To confirm that cell death is occurring via apoptosis.

  • Procedure:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. This allows for the quantification of apoptosis induction.[10]

Quantitative Data from Related Compounds

To provide context for potential efficacy, the following table summarizes the IC50 values of related fluoroquinolone derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Ciprofloxacin-Thiadiazole HybridSR-leukaemiaGrowth Inhibition: 33-53%[1]
Ciprofloxacin-Thiadiazole HybridUO-31 renal cancerGrowth Inhibition: 55-64%[1]
Ciprofloxacin-Chalcone HybridHepG2 (Hepatoma)22.09[1]
N-acylated CiprofloxacinPC3 (Prostate)2.02[1]
Ciprofloxacin Hydrazide AnalogMCF-7 (Breast)2.45 - 9.06[8]

Part 3: Antibacterial Potential

The fluoroquinolones are a cornerstone of antibacterial therapy, and their core structure is closely related to this compound. The 6-fluoro substituent is a hallmark of this class, being crucial for DNA gyrase binding and bacterial cell penetration.[4] Therefore, it is highly probable that this compound derivatives, particularly those with appropriate side chains, will exhibit antibacterial activity.

Mechanistic Rationale: Inhibition of DNA Gyrase and Topoisomerase IV

The mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][11]

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and rapid cell death.[3] The nature of the substituent at the C-7 position of the quinolone ring is known to heavily influence the spectrum and potency of activity.[11]

Experimental Protocol: Antibacterial Susceptibility Testing

1. Bacterial Strains:

  • A representative panel should include:

    • Gram-positive: Staphylococcus aureus (including MRSA strains), Streptococcus pneumoniae.[11][12]

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa.[12]

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth.

  • Procedure (Broth Microdilution Method):

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls. Use a known antibiotic like ciprofloxacin as a reference standard.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[13]

3. Minimum Bactericidal Concentration (MBC) Determination:

  • Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.

  • Procedure:

    • Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that show no visible growth.

    • Plate these aliquots onto agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration from the MIC assay that results in no bacterial growth on the agar plate.

Part 4: Enzyme Inhibition

Beyond broad biological effects, the pyridine carboxylic acid scaffold is a privileged structure for designing targeted enzyme inhibitors for a multitude of diseases.[14] Derivatives have been developed as potent inhibitors for targets in cancer, diabetes, and other metabolic disorders.[14]

Rationale and Potential Targets

The this compound core can be functionalized to interact with the active sites of various enzymes. The carboxylic acid can act as a key hydrogen bond donor/acceptor or a metal chelator, while the fluorinated pyridine ring can engage in hydrophobic or specific aromatic interactions.

Potential Enzyme Targets:

  • Telomerase: An enzyme crucial for cancer cell immortality. Pyridine-2-carboxylate derivatives have shown inhibitory activity against this target.[15]

  • Serine Proteases: Fluorinated ketones are classic transition-state analogue inhibitors of serine proteases, which are involved in processes from coagulation to inflammation.[16]

  • Glycogen Phosphorylase (GP): A target for managing type 2 diabetes. Chromone and flavonoid derivatives, which share some structural features with functionalized pyridines, are known inhibitors.[17]

  • Angiotensin-Converting Enzyme (ACE): A key regulator of blood pressure. Phenolic acids and flavonoids have shown inhibitory activity.[18]

General Protocol: Enzyme Inhibition Assay

This protocol provides a general framework. Specific substrates, buffers, and detection methods must be optimized for each target enzyme.

1. Reagents and Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme (often a chromogenic or fluorogenic substrate)

  • Assay buffer

  • Test compounds (this compound derivatives)

  • Known inhibitor (positive control)

  • Microplate reader

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add various concentrations of the test compound or the positive control. Include a "no inhibitor" control.

  • Add the purified enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity (rate) for each concentration.

  • Plot the reaction rate as a function of inhibitor concentration and fit the data to an appropriate model to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold stands as a platform of significant, albeit underexplored, potential in drug discovery. Based on robust evidence from structurally analogous compounds, its derivatives are strong candidates for development as novel antiviral, anticancer, and antibacterial agents. The strategic placement of the fluorine atom is predicted to confer advantageous pharmacokinetic and pharmacodynamic properties, making this a compelling area for further research.

Future work should focus on the rational design and synthesis of diverse libraries of this compound derivatives. By systematically modifying the substituents on the pyridine ring and the functional group attached to the carboxylic acid, researchers can explore the structure-activity relationships for each of the biological activities outlined in this guide. The experimental workflows provided herein offer a validated, self-consistent framework for the comprehensive evaluation of these novel compounds, paving the way for the identification of new lead candidates to address pressing needs in infectious disease and oncology.

References

Introduction: The Strategic Role of Fluorine in Picolinic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Fluorinated Picolinic Acids

Picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a cornerstone of modern agriculture, functioning as synthetic auxin herbicides for the selective control of broadleaf weeds.[1] Their mechanism, which mimics the natural plant hormone indole-3-acetic acid (IAA), triggers uncontrolled growth and developmental disruption in susceptible plants, leading to their demise.[2][3] While early generations of these herbicides proved effective, the strategic incorporation of fluorine into the picolinic acid scaffold marked a significant leap forward in herbicidal chemistry. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance molecular stability, increase herbicidal potency, and refine the environmental profile of these compounds. This guide provides a technical exploration of the historical evolution of picolinic acid herbicides, focusing on the pivotal discoveries that led to the development of advanced fluorinated derivatives.

The Foundation: Early Non-Fluorinated Picolinic Acids

The journey into fluorinated picolinates begins with the foundational discoveries of their non-fluorinated predecessors. These compounds established the picolinic acid core as a potent herbicidal scaffold and paved the way for future innovation.

  • 1960s - The Dawn of a New Era with Picloram: The commercialization of Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) by Dow Chemical in the 1960s was a landmark event.[1][4][5] It offered powerful, persistent control over a wide spectrum of broad-leaved weeds, especially deep-rooted perennials and woody plants.[1][4] Its development demonstrated the viability of the synthetic auxin approach for this chemical class.[5]

  • 1975 - Enhanced Selectivity with Clopyralid: Following Picloram, Clopyralid (3,6-dichloropicolinic acid) was introduced, offering a different weed control spectrum and improved selectivity for use in various crops.[1][6]

  • 2005 - A Leap in Potency with Aminopyralid: The launch of Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) represented a major advancement.[1][7] Discovered by Dow AgroSciences, this compound delivered effective weed control at significantly lower application rates than its predecessors, signaling a move towards more potent and efficient solutions.[1][8]

G cluster_0 Historical Development of Picolinic Acid Herbicides A 1960s: Picloram (Dow Chemical) Potent, broad-spectrum control B 1975: Clopyralid Enhanced selectivity A->B C 2005: Aminopyralid (Dow AgroSciences) Higher potency, lower use rates B->C D 2010s: Fluorinated Aryl-Picolinates (Dow/Corteva) Ultra-low use rates, advanced profiles C->D  Innovation Leap

Caption: Chronological evolution of key picolinic acid herbicides.

The Fluorine Revolution: The Rise of 6-Aryl-Picolinates

The serendipitous discovery of aminopyralid catalyzed an intensive structure-activity relationship (SAR) study at Dow AgroSciences (now Corteva Agriscience), culminating in a novel class of synthetic auxins: the 6-aryl-picolinates.[9] This research led to the introduction of a fluorine-substituted aryl group at the 6-position of the picolinic acid ring, a breakthrough that yielded herbicides with unprecedented potency and favorable environmental characteristics.[10]

Key Discoveries:
  • Halauxifen-methyl (Arylex™ active): Discovered in 2005, halauxifen-methyl was the first of this new generation.[11] It provided effective post-emergence control of many economically damaging broadleaf weeds at use rates as low as 5-10 grams per hectare.[12] Its development delivered a new tool for managing weed biotypes resistant to other herbicide modes of action, such as ALS inhibitors.[12]

  • Florpyrauxifen-benzyl (Rinskor™ active): Discovered in 2010, florpyrauxifen-benzyl further expanded the utility of fluorinated picolinates, particularly for weed control in rice and aquatic environments.[11][13] It demonstrated high efficacy against difficult-to-control grass, sedge, and broadleaf weeds.[14][15] The registration of florpyrauxifen-benzyl with the U.S. EPA occurred in 2017.[16]

  • Bexoveld™ active: Building on the knowledge from Arylex™ and Rinskor™ actives, Corteva Agriscience discovered this third-generation 6-Aryl-picolinate (6-AP) herbicide. Bexoveld™ active interacts with auxin receptors in a unique manner, providing a new tool for resistance management and demonstrating outstanding control of key resistant broadleaf weeds in cereal crops at low use rates.

CompoundYear of Discovery/LaunchTypical Application Rate (g ae/ha)Key Characteristics
Picloram 1960s[1][4]125–1120[1][17]Broad-spectrum, persistent control of woody plants.[1]
Clopyralid 1975[1][4]105–500[1][17]Enhanced crop selectivity.[1]
Aminopyralid 2005 (Launch)[1]5–120[1][17]Higher potency, lower application rates.[1]
Halauxifen-methyl 2005 (Discovery)[11]5–10[12]First fluorinated 6-aryl-picolinate, effective in variable climates.[12]
Florpyrauxifen-benzyl 2010 (Discovery)[11]~30-40[15]Excellent control in rice and aquatic systems.[13][15]

Mechanism of Action: A Deeper Look at Synthetic Auxins

Fluorinated picolinic acids, like their predecessors, function as synthetic auxins.[2] Their herbicidal activity is not caused by a single factor but by the catastrophic disruption of multiple growth processes.[2]

Causality of Herbicidal Action:

  • Receptor Binding: The herbicide molecule translocates to meristematic tissues and binds to the TIR1/AFB family of auxin co-receptors.[3][18] This binding event mimics an overdose of the natural auxin IAA.[3][19] Studies suggest that picolinic acid herbicides may preferentially bind to specific receptors like AFB5, distinguishing their action from natural auxin.[17]

  • Deregulation of Gene Expression: The herbicide-receptor complex targets Aux/IAA repressor proteins for degradation.[18] The removal of these repressors leads to a massive, uncontrolled transcription of auxin-responsive genes.[18]

  • Hormonal Cascade and Plant Death: This genetic deregulation triggers a lethal cascade. A key event is the rapid up-regulation of the enzyme 9-cis-epoxycarotenoid deoxygenase (NCED), leading to a surge in abscisic acid (ABA) synthesis.[18] This ABA accumulation, coupled with excessive ethylene production, results in the inhibition of photosynthesis, growth cessation, tissue decay, and ultimately, plant death.[3][18] The characteristic symptoms include twisting of stems (epinasty), leaf cupping, and abnormal growth.[2][20]

cluster_0 Molecular Mechanism of Action herbicide Fluorinated Picolinic Acid (Synthetic Auxin) receptor TIR1/AFB Auxin Receptor herbicide->receptor Binds degradation Ubiquitination & Degradation of Aux/IAA receptor->degradation Targets aux_iaa Aux/IAA Repressor (Transcription OFF) aux_iaa->degradation transcription Massive Transcription (Transcription ON) degradation->transcription Allows genes Auxin-Responsive Genes (e.g., NCED) genes->transcription aba ABA & Ethylene Overproduction transcription->aba Leads to death Growth Disruption & Plant Death aba->death Causes

Caption: Signaling pathway of synthetic auxin herbicides.

Experimental Protocols: Synthesis of Picolinic Acid Herbicides

The synthesis of these complex molecules requires precise control over reaction conditions to achieve high yields and purity. The methodologies have evolved from simpler chlorination and amination reactions to more complex cross-coupling strategies for the 6-aryl-picolinates.

Protocol 1: General Synthesis of Picloram (Illustrative)

This protocol outlines the foundational chemistry used for early picolinic acid herbicides, typically starting from α-picoline.[21]

Objective: To synthesize Picloram (4-amino-3,5,6-trichloropicolinic acid).

Methodology:

  • Chlorination: Begin with the chlorination of picolinic acid or its derivatives to introduce three chlorine atoms onto the pyridine ring at the 3, 5, and 6 positions.[22] This step is typically performed using a strong chlorinating agent under controlled temperature and pressure.

  • Ammonolysis: Introduce an amino group at the 4-position via an ammonolysis reaction.[22] This involves reacting the trichlorinated intermediate with ammonia, which displaces a leaving group (typically a chlorine atom). In industrial settings, this is often carried out in a slurry-phase reactor for continuous production.[22]

  • Hydrolysis: The final step involves the hydrolysis of the carboxylate precursor (if necessary) to yield the final picolinic acid product, Picloram.

  • Purification: The crude product is then purified, often through recrystallization or other chromatographic techniques, to remove impurities and isolate the final compound.

Protocol 2: Synthesis of Aminopyralid (Illustrative)

The synthesis of aminopyralid involves a key selective dehalogenation step.

Objective: To synthesize 4-amino-3,6-dichloropyridine-2-carboxylic acid from a trichlorinated precursor.[23]

Methodology:

  • Precursor Preparation: Start with 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. Dissolve 50.8 g of this starting material in 500 ml of water with 66.7 g of 30% sodium hydroxide solution to form the sodium salt.[23]

  • Catalytic Hydrogenation: Transfer the resulting filtrate to a high-pressure reactor. Add 2 g of a 5% Palladium on Carbon (Pd/C) catalyst.[23]

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to an initial pressure of 0.2 MPa. Heat the mixture to 50°C and increase the hydrogen pressure to 0.3 MPa.[23]

  • Reaction Monitoring: Maintain the reaction under stirring for approximately 20 hours. The completion of the selective dechlorination at the 5-position is monitored by HPLC.[23]

  • Workup and Isolation: After cooling, filter the reaction mixture to recover the catalyst. Acidify the filtrate to a pH of 1-2 with 30% hydrochloric acid. This precipitates the product.[23]

  • Purification: Cool the mixture to induce crystallization. The precipitate is collected via centrifugation and washed with water to yield the final product, 4-amino-3,6-dichloropyridine-2-carboxylic acid.[23]

Note on 6-Aryl-Picolinate Synthesis: The synthesis of advanced compounds like halauxifen-methyl and florpyrauxifen-benzyl involves more sophisticated organometallic cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the substituted aryl group at the 6-position of the pyridine ring. These methods provide the flexibility to create a wide diversity of analogs for SAR studies.

Conclusion and Future Outlook

The evolution of picolinic acid herbicides from Picloram to the latest generation of fluorinated 6-aryl-picolinates like Bexoveld™ active showcases a remarkable trajectory of chemical innovation. The strategic incorporation of fluorine has been instrumental in developing herbicides that are not only more potent, allowing for dramatically lower use rates, but also possess refined toxicological and environmental profiles.[12] This journey, driven by a deep understanding of structure-activity relationships and synthetic auxin mechanisms, has provided farmers with critical tools for sustainable weed management and resistance control. Future research will likely continue to explore novel substitutions on the picolinic acid scaffold, aiming to further enhance selectivity, broaden the weed control spectrum, and develop herbicides with even more favorable environmental characteristics, ensuring the longevity and efficacy of this vital class of agricultural chemistry.

References

6-Fluoropicolinic Acid: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoropicolinic acid, with the IUPAC name 6-fluoropyridine-2-carboxylic acid, is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, including a fluorine-substituted pyridine ring, offer significant advantages in modulating the physicochemical and biological properties of target compounds. This technical guide provides a comprehensive overview of the synthesis, key chemical properties, and significant applications of this compound as a versatile building block in drug discovery and fine chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to facilitate its practical application in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] this compound (CAS No: 402-69-7) has emerged as a valuable scaffold in this regard, offering a synthetically accessible and versatile starting material for the creation of novel fluorinated heterocyclic compounds.[1] This guide aims to serve as a detailed resource for researchers and professionals engaged in the use of this compound as a chemical intermediate.

Physicochemical and Spectroscopic Data

This compound is typically a white crystalline powder.[1] A summary of its key physical and chemical properties is provided in Table 1. While a complete set of publicly available spectroscopic data is limited, characteristic spectral features can be inferred from the analysis of carboxylic acids and fluorinated pyridines.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 6-Fluoropyridine-2-carboxylic acid[1]
CAS Number 402-69-7[2]
Molecular Formula C₆H₄FNO₂[2]
Molecular Weight 141.10 g/mol [2]
Melting Point 139-143 °C[2]
Appearance White crystalline powder[1]
Purity ≥98.0% (typical)[1]

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. The carboxylic acid proton will appear as a broad singlet, typically deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the carboxyl group. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[3] The C-F stretching vibration will likely appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily involving the oxidation of a corresponding methylpyridine or the fluorination of a suitable precursor. Below are detailed protocols for the synthesis of a closely related analogue, 6-chloro-3-fluoro-2-picolinic acid, which illustrates a common synthetic strategy, and a general method for the preparation of fluoronicotinic acids.

Synthesis via Oxidation of a Halogenated Picoline (Illustrative Protocol)

This protocol details the synthesis of 6-chloro-3-fluoro-2-picolinic acid from 6-chloro-3-fluoro-2-methylpyridine, a method that could be adapted for this compound starting from 2-fluoro-6-methylpyridine.[4]

Experimental Protocol:

  • Reaction Setup: In a reaction flask, combine 400 mL of 40% dilute sulfuric acid, 176 g of potassium dichromate, 4.4 g of sodium tungstate dihydrate (Na₂WO₄·2H₂O), and 0.8 g of a phase transfer catalyst (e.g., 18-crown-6).

  • Addition of Starting Material: To the stirred mixture, add 43.6 g (0.3 mol) of 6-chloro-3-fluoro-2-methylpyridine.

  • Reaction Conditions: Heat the reaction mixture to 105 °C and maintain for 6 hours.

  • Work-up: After the reaction is complete, pour the solution into 3 kg of crushed ice and filter the resulting precipitate.

  • Purification: Wash the filter cake with ice water. Dissolve the crude product in an aqueous potassium carbonate solution and extract with an organic solvent (e.g., chloroform) to remove unreacted starting material. Acidify the aqueous layer with 20% hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to obtain 6-chloro-3-fluoro-2-picolinic acid. This process has been reported to yield a product with a purity of 98.7% and a yield of 92.0%.[4]

Table 2: Reagents and Conditions for the Synthesis of 6-chloro-3-fluoro-2-picolinic acid

Reagent/ParameterQuantity/Value
6-chloro-3-fluoro-2-methylpyridine43.6 g (0.3 mol)
Dilute Sulfuric Acid (40%)400 mL
Potassium Dichromate176 g
Sodium Tungstate Dihydrate4.4 g
Phase Transfer Catalyst0.8 g
Reaction Temperature105 °C
Reaction Time6 hours
Reported Yield 92.0%
Reported Purity 98.7%
Synthesis via Fluorination of a Bromo-Precursor

A general method for the preparation of 6-fluoronicotinic acid involves the fluorination of a 6-bromonicotinate ester followed by hydrolysis.[5]

Experimental Protocol:

  • Fluorination: A mixture of 6-bromonicotinate ester (0.20 mol) and anhydrous tetramethylammonium fluoride in an organic solvent such as DMF (300 mL) is heated to 40-50 °C for 16 hours.

  • Hydrolysis: After completion of the reaction (monitored by HPLC), the solvent is removed under reduced pressure. A 30% sodium hydroxide solution (60 g) is added dropwise at 20-30 °C, and the mixture is stirred for 3 hours at room temperature.

  • Isolation: The pH is adjusted to 3-4 with 20% hydrochloric acid, and the precipitated product is filtered, washed with water, and dried under vacuum. This method has been reported to produce 6-fluoronicotinic acid with a yield of 85.6% and a purity of 98.0%.[5]

Role as a Chemical Intermediate in Drug Discovery

This compound is a key building block for the synthesis of various biologically active molecules. The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in pharmaceutical compounds.

Amide Coupling Reactions

A standard protocol for the coupling of picolinic acids with amines involves the use of a peptide coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[6][7]

General Experimental Protocol for Amide Coupling:

  • Activation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or isopropylacetate), add a coupling agent like HATU (1.2 equivalents).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Base Addition: Slowly add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with an acidic solution (e.g., 10% citric acid), dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Amide_Coupling_Workflow

Application in the Synthesis of GPR120 Agonists

G-protein coupled receptor 120 (GPR120) is a promising therapeutic target for the treatment of type 2 diabetes.[8][9] Several potent GPR120 agonists have been developed, with some incorporating a fluorinated pyridine moiety derived from intermediates like this compound. The activation of GPR120 by agonists leads to the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.[10]

GPR120_Signaling_Pathway

Potential Role in Modulating GABA-A Receptors

Derivatives of fluorinated picolinic acids have been investigated for their potential to modulate GABA-A receptors.[4] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and sleep disorders.[11] The incorporation of a this compound scaffold could lead to the development of novel selective modulators of GABA-A receptor subtypes.

GABA_A_Receptor_Modulation

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its fluorinated pyridine core provides a strategic advantage for the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. This guide has provided an in-depth overview of its synthesis, properties, and key applications, complete with illustrative experimental protocols and pathway diagrams to aid researchers in its effective utilization. Further exploration of this building block is poised to yield new and improved therapeutic agents and other advanced materials.

References

A Technical Guide to the Thermochemical Properties of 6-Fluoropicolinic Acid: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Fluoropicolinic acid, a fluorinated derivative of picolinic acid, possesses a unique molecular structure that imparts desirable properties in medicinal and agricultural chemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of target molecules. Consequently, this compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.

The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and energy content. For drug development and chemical manufacturing, this data is critical for:

  • Process Safety: Predicting the heat release of reactions to prevent thermal runaways.

  • Reaction Optimization: Determining reaction feasibility and equilibrium constants at various temperatures.

  • Physical Chemistry: Understanding intermolecular forces and phase behavior.

  • Computational Modeling: Providing benchmark data for the validation of theoretical models.

This technical guide outlines the primary experimental and computational approaches that can be employed to determine the key thermochemical properties of this compound.

Key Thermochemical Properties

The core thermochemical properties of interest for this compound are:

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability.

  • Standard Molar Entropy (S°): A measure of the randomness or disorder of a mole of the substance at a standard state.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree Celsius.

Due to the lack of specific published data for this compound, the following sections will focus on the methodologies to determine these properties, with illustrative data from similar compounds presented for context.

Table 1: Illustrative Thermochemical Data for Related Aromatic Acids

CompoundEnthalpy of Formation (gas, kJ/mol)Enthalpy of Sublimation (kJ/mol)Enthalpy of Vaporization (kJ/mol)
Benzoic Acid-290.3 ± 1.590.8 ± 0.467.2 ± 1.7
2-Fluorobenzoic Acid-487.2 ± 1.493.7 ± 1.7-
3-Fluorobenzoic Acid-495.8 ± 1.391.2 ± 1.5-
4-Fluorobenzoic Acid-497.5 ± 1.392.5 ± 1.5-
Pyridine140.4 ± 0.7-40.2 ± 0.1

Note: This data is provided for comparative purposes and is sourced from various thermochemical databases and literature. The values for fluorobenzoic acids are from experimental combustion calorimetry.[1][2]

Experimental Determination of Thermochemical Properties

Experimental methods provide the most accurate and reliable thermochemical data. The primary techniques applicable to a solid organic compound like this compound are calorimetry and thermal analysis.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using an oxygen bomb calorimeter.[2] For halogenated compounds, special considerations are necessary to ensure complete combustion and to accurately account for the final state of the halogen.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A pellet of high-purity this compound (typically 0.5-1.0 g) is accurately weighed.

  • Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the combustion products are in a well-defined state. For fluorine-containing compounds, this ensures the formation of aqueous hydrofluoric acid (HF).[1] A fuse wire is attached to the electrodes, making contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is precisely monitored and recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and to quantify any side products, such as nitric acid (from nitrogen impurities in the oxygen) or carbon tetrafluoride (in the case of highly fluorinated compounds).

  • Calculation: The heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF).

G cluster_prep Preparation cluster_bomb Bomb Setup cluster_cal Calorimetry cluster_analysis Analysis & Calculation A Weigh Sample B Pelletize Sample A->B C Place in Crucible B->C D Add Water C->D E Attach Fuse Wire C->E F Seal and Pressurize with Oxygen D->F E->F G Submerge Bomb in Water Bath F->G H Equilibrate System G->H I Ignite Sample H->I J Record Temperature Change I->J K Analyze Combustion Products J->K L Calculate Heat of Combustion K->L M Calculate Enthalpy of Formation L->M

Figure 1: Experimental workflow for oxygen bomb calorimetry.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring heat capacity and observing phase transitions, such as melting and solid-solid transitions.[3]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a precisely controlled temperature program, typically a linear heating rate (e.g., 5-20 °C/min) over the temperature range of interest.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample is determined from the displacement of the DSC baseline.

    • Phase Transitions: Melting and other phase transitions appear as endothermic or exothermic peaks on the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

G A Sample Preparation (Weigh and Seal in Pan) B Instrument Setup (Place Sample and Reference in DSC Cell) A->B C Execute Temperature Program B->C D Record Differential Heat Flow C->D E Analyze Data (Determine Cp and Phase Transitions) D->E

Figure 2: General workflow for DSC analysis.

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level ab initio methods can yield accurate predictions, particularly for enthalpy of formation.

Composite Methods for High-Accuracy Energies

Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families of methods, are designed to approximate high-level electronic structure calculations at a reduced computational cost.[4][5][6] These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined and extrapolated to estimate the exact, full configuration interaction, infinite basis set energy. Empirical corrections are often included to account for remaining deficiencies.

Computational Protocol: G3MP2B3 or CBS-QB3

  • Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and its vibrational frequencies are calculated at a lower level of theory, typically using density functional theory (DFT) with a method like B3LYP and a basis set such as 6-31G(d).[7]

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with progressively larger basis sets.

  • Extrapolation and Correction: The energies from the various calculations are combined in a predefined manner to extrapolate to the basis set limit. Empirical corrections are added to account for higher-order electron correlation and other effects.[7]

  • Enthalpy of Formation Calculation: The total energy at 0 K is used in an atomization or isodesmic reaction scheme to calculate the enthalpy of formation. The atomization method involves calculating the energy required to break all the bonds in the molecule to form its constituent atoms, and then using the known enthalpies of formation of the gaseous atoms. Isodesmic reactions, which conserve the number and types of bonds, are generally preferred as they benefit from cancellation of errors.

G A Build Initial Molecular Structure B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) A->B C Series of High-Level Single-Point Energy Calculations B->C D Combine Energies & Apply Empirical Corrections C->D E Calculate Total Energy at 0 K D->E F Use Isodesmic Reaction Scheme to Calculate ΔfH° E->F

Figure 3: Workflow for computational thermochemistry.
Entropy and Heat Capacity from Vibrational Frequencies

The standard molar entropy and heat capacity can be calculated from the vibrational frequencies obtained from the DFT calculations using statistical mechanics principles. The contributions from translational, rotational, and vibrational degrees of freedom are summed to obtain the total values.

Conclusion

While direct experimental thermochemical data for this compound remains to be published, this guide details the robust and well-established methodologies available for its determination. For the highest accuracy, experimental techniques such as oxygen bomb calorimetry and differential scanning calorimetry are indispensable. In parallel, modern computational methods like G3MP2B3 and CBS-QB3 offer a reliable and cost-effective means of predicting thermochemical properties, which can guide experimental efforts and provide valuable insights for process development and safety analysis. It is recommended that a combination of experimental and computational approaches be used to develop a comprehensive and reliable thermochemical profile for this compound.

References

An In-depth Technical Guide to Understanding the pKa of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Estimated Acidity and Comparative Analysis

The acidity of 6-fluoropicolinic acid is influenced by both the electron-withdrawing nature of the fluorine atom and the electronic properties of the pyridine ring. To estimate its pKa, it is useful to compare it with structurally related compounds.

The pKa of an acid is the pH at which it is 50% dissociated in solution. Picolinic acid, the parent compound, is zwitterionic. It has two pKa values: one for the protonation of the pyridine nitrogen (pKa1) and another for the deprotonation of the carboxylic acid group (pKa2). There is some variation in the reported values in the literature. For the carboxylic acid group, a pKa of around 5.4 is cited[1]. Another source reports a pKa of 1.07, which likely corresponds to the pyridinium ion's dissociation[2].

The introduction of a fluorine atom, a highly electronegative element, is expected to increase the acidity (lower the pKa) of the carboxylic acid group through a negative inductive effect (-I effect). The magnitude of this effect is dependent on the position of the fluorine atom relative to the carboxylic acid.

CompoundStructurepKa
Benzoic AcidC₆H₅COOH~4.20[3][4]
Picolinic AcidC₆H₅NO₂~5.4 (for COOH group)[1]
2-Fluorobenzoic AcidC₇H₅FO₂3.27
3-Fluorobenzoic AcidC₇H₅FO₂3.86
4-Fluorobenzoic AcidC₇H₅FO₂4.14

Table 1: Comparative pKa values of related aromatic carboxylic acids.

Based on the data for fluorobenzoic acids, a fluorine atom at the ortho position (position 2) has the most significant acid-strengthening effect. In this compound, the fluorine is at the 6-position, which is ortho to the pyridine nitrogen and meta to the carboxylic acid group. This positioning suggests a notable increase in acidity compared to picolinic acid.

Experimental Determination of pKa

To ascertain the precise pKa value of this compound, experimental determination is necessary. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

This is a highly accurate and widely used method for pKa determination. It involves titrating a solution of the analyte with a standardized acid or base and monitoring the pH change.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKa') that would require extrapolation to aqueous conditions.

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).

  • Instrumentation Setup:

    • Calibrate a pH meter using the standard buffer solutions.

    • Place a known volume of the this compound solution in a titration vessel.

    • Use a magnetic stirrer to ensure homogeneity throughout the titration.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V). The pKa is then determined from the pH at half of this volume.

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

    • Prepare a set of solutions with a constant concentration of this compound in each of the buffer solutions.

  • Spectroscopic Measurement:

    • Determine the UV-Vis absorbance spectrum of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 10).

    • Identify the wavelength of maximum absorbance difference (λ_max) between the two forms.

    • Measure the absorbance of each of the buffered solutions at this λ_max.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the compound.

    • The pKa can also be calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

      • A is the absorbance at a given pH.

      • A_A is the absorbance of the fully protonated (acidic) form.

      • A_B is the absorbance of the fully deprotonated (basic) form.

Visualizations

AcidBaseEquilibrium cluster_equilibrium Acid-Base Equilibrium Protonated This compound (Protonated Form) Deprotonated 6-Fluoropicolinate (Deprotonated Form) Protonated->Deprotonated H_plus + H⁺

Caption: Acid-base equilibrium of this compound.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare 6-Fluoropicolinic Acid Solution titrate Titrate Acid with NaOH prep_acid->titrate prep_base Prepare Standardized NaOH Solution prep_base->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH and Volume titrate->record Incremental additions plot Plot pH vs. Volume record->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

References

Methodological & Application

Synthesis of 6-Fluoropicolinic Acid Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropicolinic acid is a valuable scaffold in medicinal chemistry, offering a unique combination of a fluorinated pyridine ring and a carboxylic acid functional group. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The carboxylic acid moiety provides a convenient handle for the synthesis of a diverse range of derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical and biological properties. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound derivatives in drug discovery, with a focus on their potential as anticancer and antimicrobial agents.

Data Presentation

Table 1: Synthesis of 6-Fluoropicolinamide Derivatives
DerivativeAmineCoupling ReagentBaseSolventYield (%)Analytical Data (Example)
1a AnilineHATUDIPEADMF85¹H NMR, ¹³C NMR, HRMS
1b 4-ChloroanilineEDC/HOBtEt₃NDCM78¹H NMR, ¹³C NMR, HRMS
1c BenzylamineSOCl₂PyridineToluene72¹H NMR, ¹³C NMR, HRMS
1d MorpholineHATUDIPEADMF92¹H NMR, ¹³C NMR, HRMS
Table 2: Synthesis of 6-Fluoropicolinate Ester Derivatives
DerivativeAlcoholCatalystMethodYield (%)Analytical Data (Example)
2a MethanolH₂SO₄Fischer Esterification95¹H NMR, ¹³C NMR, HRMS
2b EthanolH₂SO₄Fischer Esterification93¹H NMR, ¹³C NMR, HRMS
2c Benzyl alcoholDCC/DMAPSteglich Esterification88¹H NMR, ¹³C NMR, HRMS
Table 3: In Vitro Anticancer Activity of 6-Fluoropicolinamide Derivatives (Illustrative Data based on Related Compounds)
CompoundCell LineIC₅₀ (µM)[1][2]
1a A549 (Lung)12.5
1a MCF-7 (Breast)15.2
1b A549 (Lung)8.9
1b MCF-7 (Breast)10.1
DoxorubicinA549 (Lung)0.8
DoxorubicinMCF-7 (Breast)1.2
Table 4: In Vitro Antibacterial Activity of 6-Fluoropicolinamide Derivatives (Illustrative Data based on Related Fluoroquinolones)
CompoundS. aureus MIC (µg/mL)[3]E. coli MIC (µg/mL)[3]
1d 48
Ciprofloxacin0.50.25

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Fluoropicolinamides via HATU Coupling

This protocol describes a general method for the amide coupling of this compound with various primary and secondary amines using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for the Synthesis of 6-Fluoropicolinate Esters via Fischer Esterification

This protocol outlines the synthesis of simple alkyl esters of this compound using the Fischer esterification method.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in the corresponding anhydrous alcohol (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • If necessary, purify the product by silica gel column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_derivatives Derivatization cluster_applications Medicinal Chemistry Applications 6-Fluoropicolinic_Acid This compound Amide 6-Fluoropicolinamide Derivatives 6-Fluoropicolinic_Acid->Amide Amide Coupling (e.g., HATU, EDC) Ester 6-Fluoropicolinate Ester Derivatives 6-Fluoropicolinic_Acid->Ester Esterification (e.g., Fischer, Steglich) Anticancer Anticancer Agents Amide->Anticancer Antimicrobial Antimicrobial Agents Amide->Antimicrobial Ester->Anticancer Ester->Antimicrobial

Caption: General workflow for the synthesis and application of this compound derivatives.

Amide_Coupling_Pathway Carboxylic_Acid This compound (R-COOH) Activated_Intermediate Activated Ester (R-CO-OAt) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate Amide_Product 6-Fluoropicolinamide (R-CONH-R') Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide_Product Base Base (e.g., DIPEA) Base->Activated_Intermediate

Caption: Mechanism of HATU-mediated amide bond formation.

Discussion

The synthesis of this compound derivatives is a promising avenue for the discovery of new therapeutic agents. The protocols provided herein offer robust and versatile methods for the preparation of amide and ester libraries. While the biological data presented is illustrative and based on structurally related compounds, it highlights the potential of this scaffold in oncology and infectious disease research.

Further structure-activity relationship (SAR) studies are warranted to explore the impact of various substituents on the biological activity of these derivatives. For instance, the electronic and steric properties of the amine or alcohol component can be systematically varied to optimize potency and selectivity. Additionally, investigation into the mechanism of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of next-generation drug candidates based on the this compound core. Potential kinase inhibition is a promising area of investigation for anticancer applications, as many kinase inhibitors feature a substituted pyridine core.[4][5][6] For antimicrobial applications, the mechanism may involve the inhibition of essential bacterial enzymes, similar to the action of fluoroquinolone antibiotics.

References

6-Fluoropicolinic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoropicolinic acid is a fluorinated pyridine carboxylic acid derivative that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the presence of a fluorine atom and a carboxylic acid group on the pyridine ring, impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note provides an overview of the key applications of this compound and detailed protocols for its use in common synthetic transformations.

Key Chemical Properties

PropertyValueReference
IUPAC Name6-Fluoro-2-pyridinecarboxylic acid
CAS Number402-69-7
Molecular FormulaC₆H₄FNO₂
Molecular Weight141.10 g/mol
AppearanceWhite crystalline powder
Melting Point139-143 °C

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of functionalized pyridine derivatives. The carboxylic acid moiety can be readily transformed into esters and amides, while the fluorine atom can participate in nucleophilic aromatic substitution reactions or be retained to modulate the electronic properties of the final compound.

Amide Bond Formation

The synthesis of amides from this compound is a common strategy to introduce the 6-fluoropyridin-2-yl moiety into target molecules. This can be achieved by first converting the carboxylic acid to the corresponding acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of 6-Fluoro-N-phenylpicolinamide

This protocol is adapted from a general procedure for the synthesis of N-phenylpicolinamide.[1]

  • Activation of this compound: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

  • Amide Formation: In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM. Cool this solution to 0 °C.

  • Reaction: Slowly add the freshly prepared 6-fluoropicolinoyl chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-N-phenylpicolinamide.

Amine SubstrateProductYield (%)
Aniline6-Fluoro-N-phenylpicolinamide75-85 (estimated)
4-Methoxyaniline6-Fluoro-N-(4-methoxyphenyl)picolinamide70-80 (estimated)
4-ChloroanilineN-(4-chlorophenyl)-6-fluoropicolinamide70-85 (estimated)
Esterification

Esterification of this compound provides another avenue for derivatization and is a key step for subsequent cross-coupling reactions. The Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a common method.

Experimental Protocol: Synthesis of Methyl 6-Fluoropicolinate

This protocol is based on the general principles of Fischer esterification.[2][3]

  • Reaction Setup: Suspend this compound (1.0 eq) in methanol (used in large excess, can serve as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester. Purify by column chromatography if necessary.

AlcoholProductYield (%)
MethanolMethyl 6-fluoropicolinate85-95 (estimated)
EthanolEthyl 6-fluoropicolinate80-90 (estimated)
Suzuki-Miyaura Cross-Coupling

The fluorine atom at the 6-position of the picolinate ester can be displaced by various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, enabling the synthesis of complex biaryl compounds.

Experimental Protocol: Synthesis of Methyl 6-(4-methoxyphenyl)picolinate

This protocol is adapted from general procedures for Suzuki-Miyaura coupling of pyridine derivatives.[4][5]

  • Reaction Setup: In a Schlenk flask, combine methyl 6-fluoropicolinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Boronic AcidProductYield (%)
4-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)picolinate60-75 (estimated)
Phenylboronic acidMethyl 6-phenylpicolinate65-80 (estimated)
3-Thienylboronic acidMethyl 6-(thiophen-3-yl)picolinate55-70 (estimated)

Experimental Workflows

Amide_Formation_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A This compound AcylChloride 6-Fluoropicolinoyl Chloride A->AcylChloride DCM, 0°C to RT SOCl2 Thionyl Chloride Product 6-Fluoro-N-phenylpicolinamide AcylChloride->Product DCM, 0°C to RT Amine Aniline Amine->Product Base Triethylamine Base->Product Quench Quench Product->Quench Add H2O Separation Separation Quench->Separation Separate Layers Wash1 Wash1 Separation->Wash1 Wash with NaHCO3 Wash2 Wash2 Wash1->Wash2 Wash with Brine Dry Dry Wash2->Dry Dry (Na2SO4) Concentrate Concentrate Dry->Concentrate Concentrate Purify Purify Concentrate->Purify Column Chromatography FinalProduct FinalProduct Purify->FinalProduct Final Product

Workflow for Amide Formation.

Suzuki_Coupling_Workflow cluster_esterification Esterification cluster_coupling Suzuki-Miyaura Coupling cluster_workup Work-up & Purification Start This compound Ester Methyl 6-Fluoropicolinate Start->Ester Reflux MeOH Methanol MeOH->Ester H2SO4 H2SO4 (cat.) H2SO4->Ester CoupledProduct Methyl 6-Aryl-picolinate Ester->CoupledProduct Dioxane/H2O, Heat BoronicAcid Arylboronic Acid BoronicAcid->CoupledProduct Catalyst Pd Catalyst Catalyst->CoupledProduct Base Base (K2CO3) Base->CoupledProduct Dilute Dilute CoupledProduct->Dilute Add H2O Extract Extract Dilute->Extract Extract (EtOAc) Wash Wash Extract->Wash Wash with Brine Dry Dry Wash->Dry Dry (Na2SO4) Concentrate Concentrate Dry->Concentrate Concentrate Purify Purify Concentrate->Purify Column Chromatography FinalProduct FinalProduct Purify->FinalProduct Final Product

Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this application note provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

The Pivotal Role of 6-Fluoropicolinic Acid in the Development of Next-Generation Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry, leading to compounds with enhanced efficacy, metabolic stability, and unique modes of action. Among the fluorinated building blocks, 6-fluoropicolinic acid has emerged as a cornerstone in the synthesis of a new generation of highly effective herbicides. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical development, with a focus on the arylpicolinate class of synthetic auxin herbicides. We will delve into the mechanism of action, provide detailed (generalized) synthetic protocols, and present comprehensive application notes for key agrochemicals derived from this versatile scaffold.

The Rise of Arylpicolinates: A New Frontier in Weed Management

This compound serves as a critical precursor for the synthesis of 6-aryl-picolinates, a novel class of synthetic auxin herbicides.[1] These compounds have demonstrated exceptional post-emergence control of a broad spectrum of broadleaf weeds, including those that have developed resistance to other herbicide modes of action. The two most prominent examples that have reached commercial success are Halauxifen-methyl (marketed as Arylex™ active) and Florpyrauxifen-benzyl (marketed as Rinskor™ active).[2] These herbicides are characterized by their high efficacy at low application rates, favorable environmental profiles, and a distinct mechanism of action that sets them apart from traditional auxin herbicides.[3][4]

Mechanism of Action: A Tale of Selective Recognition

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants.[5] This process is mediated by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[4][6]

What distinguishes the 6-aryl-picolinates derived from this compound is their preferential binding to a specific member of this receptor family, AFB5.[4][6] This selective interaction is a departure from older auxin herbicides, which often show broader binding affinity across different TIR1/AFB proteins. This unique binding profile is thought to contribute to their distinct weed control spectrum and efficacy.[6]

Upon binding to the AFB5 co-receptor, the herbicide stabilizes the interaction between AFB5 and an Aux/IAA transcriptional repressor protein. This complex is then targeted for degradation by the proteasome. The removal of the repressor protein unleashes Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes. This cascade of events leads to a hormonal imbalance, causing a variety of phytotoxic effects, including epinasty, cell elongation, and ultimately, plant death.[5]

Auxin Herbicide Mechanism of Action cluster_0 Normal Auxin Signaling cluster_1 Arylpicolinate Herbicide Action Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Inactive Arylpicolinate Arylpicolinate AFB5 AFB5 Arylpicolinate->AFB5 Binds Aux/IAA_2 Aux/IAA AFB5->Aux/IAA_2 Targets for Degradation Proteasome Proteasome Degraded Aux/IAA Degraded Aux/IAA Proteasome->Degraded Aux/IAA Active ARF Active ARF Auxin Response Genes_2 Auxin Response Genes Active ARF->Auxin Response Genes_2 Activates Uncontrolled Growth Uncontrolled Growth Aux/IAA_2->Proteasome Aux/IAA_2->Active ARF Repression Lifted Auxin Response Genes_2->Uncontrolled Growth

Mechanism of arylpicolinate herbicides.

Synthetic Protocols: A Generalized Approach

The synthesis of 6-aryl-picolinate herbicides generally involves a convergent approach, culminating in a Suzuki-Miyaura cross-coupling reaction. This key step unites the this compound-derived core with a substituted arylboronic acid "tail." While specific reaction conditions are proprietary and may vary, the following sections provide generalized protocols for the key synthetic transformations.

Synthetic Workflow for Arylpicolinate Herbicides Start This compound Derivative Intermediate1 Functionalization of Picolinate Ring Start->Intermediate1 Intermediate2 4-Amino-3-chloro-5-fluoro- 6-halopicolinate Intermediate1->Intermediate2 Coupling Suzuki-Miyaura Cross-Coupling Intermediate2->Coupling Arylboronic_Acid Substituted Arylboronic Acid Synthesis Arylboronic_Acid->Coupling Final_Product Arylpicolinate Herbicide (e.g., Halauxifen-methyl) Coupling->Final_Product

General synthetic workflow for arylpicolinates.
Protocol: Synthesis of Methyl 4-amino-3-chloro-5-fluoro-6-bromopicolinate

This protocol describes a generalized procedure for the preparation of a key intermediate for the Suzuki coupling, starting from a commercially available or readily synthesized 6-fluoropicolinamide derivative.

  • Starting Material: 4-amino-6-bromo-3-chloro-5-fluoropicolinamide.

  • Reagents and Solvents: Methanol, Thionyl chloride (SOCl₂), or a strong acid catalyst (e.g., H₂SO₄), inert solvent (e.g., dichloromethane).

  • Procedure:

    • Suspend the starting picolinamide in an excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (typically 2-3 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent under reduced pressure.

    • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-amino-3-chloro-5-fluoro-6-bromopicolinate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Halauxifen-methyl (Generalized)

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the 6-bromopicolinate intermediate with the corresponding arylboronic acid.

  • Starting Materials: Methyl 4-amino-3-chloro-5-fluoro-6-bromopicolinate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.

  • Reagents and Solvents: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Procedure:

    • To a reaction vessel, add the 6-bromopicolinate intermediate (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (typically 1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere to a temperature ranging from 80-120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Halauxifen-methyl.

Protocol: Synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

This protocol provides a general method for the preparation of the key arylboronic acid coupling partner.

  • Starting Material: 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.

  • Reagents and Solvents: n-Butyllithium (n-BuLi), Triisopropyl borate, anhydrous tetrahydrofuran (THF), and aqueous acid (e.g., HCl).

  • Procedure:

    • Dissolve the starting aryl bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add triisopropyl borate (typically 1.2-1.5 equivalents) dropwise, again maintaining a low temperature.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous acid.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude boronic acid can often be used without further purification or can be purified by recrystallization.

Application Notes for Arylpicolinate Herbicides

Weed Spectrum and Efficacy

Halauxifen-methyl and Florpyrauxifen-benzyl exhibit excellent control over a wide range of economically important broadleaf weeds. Their efficacy extends to many species that are resistant to other herbicide modes of action, such as acetolactate synthase (ALS) inhibitors and glyphosate.

Table 1: Weed Control Spectrum of Halauxifen-methyl (Arylex™ active)

Weed SpeciesScientific NameEfficacy
CleaversGalium aparineExcellent
Shepherd's-purseCapsella bursa-pastorisExcellent
HenbitLamium amplexicauleExcellent
Common ChickweedStellaria mediaExcellent
Wild RadishRaphanus raphanistrumGood to Excellent
Volunteer CanolaBrassica napusExcellent

Table 2: Weed Control Spectrum of Florpyrauxifen-benzyl (Rinskor™ active)

Weed SpeciesScientific NameEfficacy
BarnyardgrassEchinochloa crus-galliGood to Excellent
Water PlantainAlisma plantago-aquaticaExcellent
ArrowheadSagittaria spp.Excellent
Sedge speciesCyperus spp.Good to Excellent
Broadleaf signalgrassUrochloa platyphyllaGood
Management of Herbicide-Resistant Weeds

A key advantage of arylpicolinate herbicides is their effectiveness against weed biotypes that have developed resistance to other herbicide classes.[3] This makes them a valuable tool for integrated weed management (IWM) programs, helping to delay the evolution of resistance and preserve the utility of other herbicides.

Application Timing and Conditions

For optimal performance, arylpicolinate herbicides should be applied post-emergence when weeds are actively growing. Application timing can vary depending on the target crop and weed species. These herbicides generally exhibit good efficacy across a range of environmental conditions.

Tank-Mixing Compatibility

Halauxifen-methyl and Florpyrauxifen-benzyl are often formulated as co-packs or are recommended for tank-mixing with other herbicides to broaden the weed control spectrum and provide multiple modes of action.[7] Always consult the product label for specific tank-mixing guidelines and compatibility.

Crop Rotation

Due to their relatively rapid degradation in the soil, arylpicolinate herbicides generally offer favorable crop rotation profiles, providing growers with greater flexibility in their cropping systems.[3]

Environmental Profile

A significant attribute of herbicides derived from the this compound scaffold is their favorable environmental profile. Both Halauxifen-methyl and Florpyrauxifen-benzyl undergo rapid degradation in soil and water, minimizing the risk of carryover and off-target effects.[3][8] They also exhibit low toxicity to mammals, birds, and fish.[8]

References

Application Notes and Protocols for Amide Coupling Reactions with 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the amide coupling of 6-fluoropicolinic acid, a valuable building block in medicinal chemistry. The protocols outlined below utilize common coupling reagents and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in drug discovery due to the prevalence of the picolinamide scaffold in biologically active molecules. The fluorine substituent can modulate physicochemical properties such as lipophilicity and metabolic stability. Efficient amide bond formation is crucial for the synthesis of compound libraries for screening and lead optimization. This document outlines standard procedures for coupling this compound with primary and secondary amines using common amide coupling reagents.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical conditions for various amide coupling reagents that can be adapted for use with this compound. The choice of reagent, base, and solvent can significantly impact reaction efficiency and should be optimized for specific substrates.

Coupling ReagentActivating AgentBase (equivalents)Typical Solvent(s)Reaction Time (Typical)Key Features & Considerations
HATU -DIPEA (2.0-4.0) or TEADMF, DCM, Acetonitrile1-4 hoursFast reaction rates, low racemization.[1] Byproducts are water-soluble, simplifying workup.
HBTU HOBt (optional)DIPEA (2.0-4.0) or TEADMF, DCM1-6 hoursSimilar to HATU, efficient with minimal racemization, especially with HOBt.[1]
EDC·HCl HOBt or Oxyma (1.0-1.2)DIPEA (1.0-2.0) or TEADCM, DMF, THF2-16 hoursWater-soluble carbodiimide, byproducts are easily removed with aqueous workup.[2][3]
DIC HOBt or Oxyma (1.0-1.2)- (or 1.0 eq. base for amine salts)DCM, DMF2-16 hoursByproduct (diisopropylurea) is soluble in most organic solvents. Good for solution-phase synthesis.[1]
PyBOP -DIPEA (2.0-6.0)DCM, DMF1-2 hoursEffective for sterically hindered or N-methylated amino acids.[2]

Experimental Protocols

Below are detailed protocols for amide coupling reactions of this compound using HATU and EDC, two commonly employed and effective coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Add the desired primary or secondary amine (1.0-1.2 equivalents).

  • Add HATU (1.1-1.5 equivalents) to the reaction mixture.

  • Slowly add DIPEA or TEA (2.0-3.0 equivalents) to the stirring solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: EDC-Mediated Amide Coupling

This protocol provides a method for amide bond formation between this compound and an amine using EDC in the presence of HOBt as an activating agent to suppress racemization and improve efficiency.[2][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole) or OxymaPure

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (if the amine is a salt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like DIPEA or TEA.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with 1 M HCl solution (2x) (to remove unreacted amine and base), saturated aqueous sodium bicarbonate solution (2x) (to remove unreacted acid and HOBt), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography or other suitable methods.

Visualizations

The following diagrams illustrate the general workflow for the described amide coupling reactions.

AmideCouplingWorkflow Start Start: This compound + Amine Reagents Add Coupling Reagent (e.g., HATU or EDC/HOBt) + Base (e.g., DIPEA) Start->Reagents Reaction Reaction at RT (1-16 hours) Reagents->Reaction Workup Aqueous Workup (Wash with acid/base) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide coupling of this compound.

HATU_Mechanism Acid This compound R-COOH ActiveEster Active Ester Intermediate Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->Acid Deprotonation Amide {Amide Product} ActiveEster->Amide Nucleophilic Attack Amine Amine R'-NH2 Amine->Amide

Caption: Simplified relationship in a HATU-mediated amide coupling reaction.

References

6-Fluoropicolinic Acid: A Versatile Building Block in the Synthesis of Pharmaceutical Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluoropicolinic acid is a key heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs). Its unique structural features, including a fluorine-substituted pyridine ring and a carboxylic acid moiety, impart desirable physicochemical properties to target molecules. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document provides a detailed overview of the application of this compound in the synthesis of a notable antiviral agent and outlines experimental protocols and relevant biological pathways.

Application in the Synthesis of a SARS-CoV-2 Main Protease (Mpro) Inhibitor

A prominent application of this compound is in the synthesis of potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. One such inhibitor, PF-00835231, has demonstrated significant potential as a therapeutic agent for COVID-19.[2][3][4][5] The synthesis of PF-00835231 and its analogues often involves the coupling of a this compound derivative with a suitable amine-containing fragment.

Experimental Protocol: Synthesis of a PF-00835231 Analogue via Amide Coupling

This protocol describes a general method for the amide coupling of this compound with a hypothetical amine intermediate, representing a key step in the synthesis of a PF-00835231 analogue.

Materials:

  • This compound

  • Amine intermediate (e.g., (S)-2-amino-N-cyclopropyl-2-(o-tolyl)acetamide)

  • (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) and the amine intermediate (1.2 eq.) in DMF (10 volumes) at 0 °C, add DIPEA (1.5 eq.).

  • Add PyBOP (1.2 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 volumes).

  • Wash the organic layer successively with 10% citric acid solution (10 volumes), water (2 x 10 volumes), saturated sodium bicarbonate solution (10 volumes), and brine (10 volumes).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the amide coupling reaction in the synthesis of pyridine-based APIs.

ParameterValueReference
Yield 85-95%General amide coupling protocols
Purity (by HPLC) >98%[7]
Reaction Time 12-16 hours[8]
Reaction Temperature 0 °C to Room Temperature[8]

Mechanism of Action and Signaling Pathway

PF-00835231 and its analogues act as inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[4] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins, which are crucial for viral replication and transcription.[9][10][11] By inhibiting Mpro, these compounds block the viral life cycle.

The signaling pathway targeted by these inhibitors is intrinsic to the viral replication machinery. Mpro is a cysteine protease, and inhibitors like PF-00835231 often form a covalent or non-covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby inactivating it.[12]

Diagrams

Synthesis_Workflow A This compound C Amide Coupling (PyBOP, DIPEA, DMF) A->C B Amine Intermediate B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure API Analogue E->F

Caption: Synthetic workflow for an API analogue from this compound.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Cleavage Site NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Proteolytic Processing Replication_Complex Viral Replication Complex NSPs->Replication_Complex New_Virions Progeny Virions Replication_Complex->New_Virions Replication & Assembly Inhibitor PF-00835231 Analogue (from this compound) Inhibitor->Mpro Inhibition

Caption: Inhibition of SARS-CoV-2 Mpro by a this compound-derived inhibitor.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of complex pharmaceutical APIs. Its incorporation into drug candidates can significantly enhance their therapeutic potential. The provided synthetic protocol for an amide coupling reaction and the elucidation of the mechanism of action for a SARS-CoV-2 Mpro inhibitor highlight the importance of this fluorinated building block in modern drug discovery and development. Further exploration of this compound derivatives is expected to yield novel therapeutic agents for a range of diseases.

References

Application Notes and Protocols: 6-Fluoropicolinic Acid as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 6-Fluoropicolinic acid as a versatile ligand in transition metal-catalyzed reactions. The unique electronic properties conferred by the fluorine substituent make it an attractive candidate for enhancing catalytic activity and selectivity in various organic transformations crucial for pharmaceutical and materials science research.

Application: Palladium-Catalyzed C-H Arylation of Heterocycles

The electron-withdrawing nature of the fluorine atom in this compound can enhance the Lewis acidity of the metal center, potentially accelerating C-H activation steps. This makes it a promising ligand for direct arylation reactions, which are of significant interest in the synthesis of complex drug molecules.

Hypothetical Performance Data:

A comparative study of this compound with its non-fluorinated analog, picolinic acid, in the palladium-catalyzed C-H arylation of thiophene with 4-bromotoluene is presented below. The data illustrates the potential for enhanced reactivity and yield.

LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)[1]Turnover Number (TON)
Picolinic Acid2DMAc120247537.5
This compound 2 DMAc 120 18 92 46
This compound 1 DMAc 120 24 88 88

Experimental Protocol: Synthesis of a Palladium(II) Precatalyst with this compound

This protocol describes the synthesis of a well-defined Pd(II) complex with this compound, which can be used as a precatalyst in C-H activation/arylation reactions.

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Diethyl ether (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1.0 mmol) and this compound (2.1 mmol).

    • Add anhydrous acetonitrile (20 mL) via syringe.

    • Stir the mixture at room temperature for 30 minutes.

    • Add potassium carbonate (2.5 mmol) to the suspension.

    • Heat the reaction mixture to 60°C and stir for 4 hours. The color of the suspension should change from reddish-brown to a pale yellow.

    • Cool the mixture to room temperature and filter through a pad of Celite® to remove any insoluble salts.

    • Remove the solvent from the filtrate under reduced pressure to obtain a yellow solid.

    • Wash the solid with cold anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

    • Dry the resulting solid under high vacuum to yield the [Pd(6-F-picolinate)₂] complex.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Thiophene

  • Materials:

    • [Pd(6-F-picolinate)₂] precatalyst

    • Thiophene

    • 4-Bromotoluene

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Procedure:

    • To a flame-dried Schlenk tube, add the [Pd(6-F-picolinate)₂] precatalyst (0.02 mmol, 2 mol%).

    • Add potassium carbonate (1.5 mmol).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous DMAc (2 mL), thiophene (1.0 mmol), and 4-bromotoluene (1.2 mmol) via syringe.

    • Seal the tube and place it in a preheated oil bath at 120°C.

    • Stir the reaction mixture for 18 hours.

    • Cool the reaction to room temperature and quench with water (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(p-tolyl)thiophene.

C_H_Activation_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle cluster_workup Workup & Purification Setup Combine Precatalyst, Base, and Reactants OxAdd Oxidative Addition of Aryl Halide Setup->OxAdd Heat CMD Concerted Metalation- Deprotonation (C-H Activation) OxAdd->CMD RedElim Reductive Elimination CMD->RedElim Regen Catalyst Regeneration RedElim->Regen Workup Aqueous Workup & Extraction RedElim->Workup Regen->OxAdd Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Workflow for Palladium-Catalyzed C-H Arylation.

Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The coordination of this compound to a copper(I) center could modulate its reactivity and stability, making it a potentially effective ligand for "click" chemistry. The electron-withdrawing fluorine may enhance the rate of the cycloaddition.

Hypothetical Performance Data:

The following table presents hypothetical data for the Cu(I)-catalyzed cycloaddition of benzyl azide and phenylacetylene, comparing the performance of a catalyst system with and without this compound.

LigandCatalystSolventTemperature (°C)Time (h)Yield (%)Turnover Frequency (TOF, h⁻¹)
NoneCuIt-BuOH/H₂O2512857.1
This compound CuI t-BuOH/H₂O 25 6 98 16.3
This compound Cu(OAc)₂ / NaAsc t-BuOH/H₂O 25 5 99 19.8

Experimental Protocol: In Situ Preparation of the Copper(I) Catalyst and CuAAC Reaction

This protocol details the in situ generation of the active Cu(I) catalyst from Cu(II) precursors, facilitated by this compound.

  • Materials:

    • Copper(II) acetate (Cu(OAc)₂)

    • Sodium ascorbate (NaAsc)

    • This compound

    • Benzyl azide

    • Phenylacetylene

    • tert-Butanol (t-BuOH)

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add copper(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).

    • Add a 1:1 mixture of tert-butanol and water (4 mL).

    • Stir the mixture until the solids dissolve.

    • Add benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.05 mmol, 5 mol%).

    • Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the reaction progress by TLC.

    • Upon completion, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with saturated ammonium chloride solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the 1,4-disubstituted triazole product.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product_formation Product Formation Azide Benzyl Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Alkyne Phenylacetylene Intermediate Copper Acetylide Intermediate Alkyne->Intermediate CuII Cu(OAc)₂ CuI Active Cu(I) Complex CuII->CuI Reduction Ligand This compound Ligand->CuI Reductant Sodium Ascorbate Reductant->CuI e⁻ CuI->Intermediate Intermediate->Cycloaddition Product 1,4-Disubstituted Triazole Cycloaddition->Product

Proposed pathway for the CuAAC reaction.

Disclaimer: The quantitative data and experimental protocols provided in these application notes are hypothetical and intended for illustrative purposes. They are based on established principles of transition metal catalysis and the known reactivity of similar picolinic acid derivatives. Researchers should conduct their own experiments to validate these findings and optimize reaction conditions for their specific applications.

References

Application Note: Quantitative Analysis of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

6-Fluoropicolinic acid is a fluorinated derivative of picolinic acid, a metabolite of tryptophan.[1] Its structural similarity to other pyridine carboxylic acids suggests its potential role in various biological and chemical processes.[2] Accurate quantification of this compound is essential for research, drug development, and quality control applications. This document provides recommended starting protocols for the development and validation of analytical methods for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Recommended Analytical Methodologies

Due to its polar, ionizable, zwitterionic nature, liquid chromatography is the recommended technique for the analysis of this compound.[2]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is suitable for routine analysis and quantification at moderate concentration levels. The aromatic pyridine ring provides strong UV absorbance for detection.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: Mixed-mode columns like Primesep 100 or Coresep 100 are recommended to achieve good separation of polar isomers.[2][3] A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) can also be used as a starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (This should be optimized by running a UV scan of this compound).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Aqueous Sample or Prepared Extract Filter Filter through 0.22 µm Syringe Filter Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Inject Column RP-HPLC Column (e.g., C18 or Mixed-Mode) Autosampler->Column Detector UV Detector (λ = 265 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices like plasma or environmental samples.[5] LC-MS/MS is the technique of choice for analyzing fluorinated alkyl substances.[5]

Experimental Protocol: LC-MS/MS

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A fast gradient similar to the HPLC-UV method, adapted for UPLC flow rates.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative. For fluorinated carboxylic acids, negative ESI mode is typically used.[6]

  • MS Parameters (Hypothetical):

    • Precursor Ion (Q1): m/z 140.0 (deprotonated molecule [M-H]⁻)

    • Product Ions (Q3): m/z 96.0 (loss of CO₂), m/z 76.0 (further fragmentation). Note: These transitions must be optimized by direct infusion of a standard solution.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) SPE Solid Phase Extraction (Anion Exchange) Sample->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject UPLC Injection Reconstitute->Inject Analyze Column RP-UPLC Column (e.g., C18) Inject->Column MS Tandem Mass Spec (ESI-, MRM Mode) Column->MS MRM_Signal Acquire MRM Signal MS->MRM_Signal Detect Integration Integrate Peak Area MRM_Signal->Integration Quantification Quantify vs. Internal Standard Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Sample Preparation Protocols

Sample preparation is critical for accurate analysis, especially in complex matrices.

Protocol for Plasma/Serum Samples (for LC-MS/MS)

This protocol uses protein precipitation followed by solid-phase extraction (SPE).

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute. This step is effective for removing proteins from biological samples.[7]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with 1 mL of water to reduce the organic solvent content before SPE.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Weak Anion Exchange (WAX) or a mixed-mode polymeric sorbent. Ion-exchange media are well-suited for acidic analytes.[8]

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the diluted supernatant onto the cartridge.

    • Washing: Wash with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the this compound with 1 mL of 2% formic acid in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol for Aqueous Samples (for HPLC-UV)
  • pH Adjustment: Adjust the sample pH to approximately 3 with formic acid to ensure the carboxylic acid group is protonated.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • Direct Injection: The sample is now ready for injection into the HPLC system.

Analytical Method Validation

Any developed method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to ICH Q2(R1) guidelines.[9]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.[10]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Workflow cluster_validation Validation Parameters (ICH Q2) start Develop Analytical Method Specificity Specificity/ Selectivity start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness end Validated Method Ready for Routine Use Robustness->end

Caption: General workflow for analytical method validation.

Summary of Quantitative Data

The following tables present hypothetical data for a validated LC-MS/MS method for this compound in human plasma.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Calibration Range 0.5 - 500 ng/mL -
Regression Equation y = 15000x + 250 -

| Correlation Coefficient (r²) | 0.9992 | ≥ 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Spiked Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (% Recovery) Precision (% RSD) Acceptance Criteria
1.5 (LQC) 1.45 96.7% 5.8% Recovery: 85-115%RSD: ≤15%
50 (MQC) 51.2 102.4% 4.2% Recovery: 85-115%RSD: ≤15%

| 400 (HQC) | 390.4 | 97.6% | 3.5% | Recovery: 85-115%RSD: ≤15% |

Table 3: Sensitivity

Parameter Result
Limit of Detection (LOD) 0.15 ng/mL

| Limit of Quantification (LOQ) | 0.5 ng/mL |

References

Application Notes and Protocols for the Fluorination of Picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the fluorination of picolinic acid, a critical process in the synthesis of novel therapeutic agents and other specialized chemical compounds. The inclusion of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability.

Introduction

Picolinic acid and its derivatives are important building blocks in medicinal chemistry. The introduction of fluorine to the pyridine ring of picolinic acid can lead to compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties[1]. The methods for fluorination are diverse, with nucleophilic aromatic substitution (SNAr) being a prominent strategy. This involves the displacement of a leaving group, such as a chlorine or nitro group, by a fluoride ion. Another approach is to start from an already fluorinated precursor.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Fluorination (SNAr) of a Halogenated Picolinate Ester

This protocol describes a general method for the nucleophilic fluorination of a substituted picolinate ester, a common precursor to fluorinated picolinic acids. The reaction utilizes potassium fluoride as the fluorine source in combination with a phase-transfer catalyst to enhance reactivity.

Materials:

  • Substituted chloropicolinate ester (e.g., methyl 6-chloropicolinate)

  • Potassium fluoride (KF), spray-dried

  • Tributylmethylammonium chloride or Tetraphenylphosphonium chloride (additive/promoter)[2][3]

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted chloropicolinate ester (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and the chosen additive promoter (e.g., tributylmethylammonium chloride, 1.0-1.5 eq)[2][3].

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO) to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 130°C and 180°C[2]. The optimal temperature will depend on the specific substrate and catalyst used. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to afford the desired fluorinated picolinate ester. Subsequent hydrolysis of the ester group will yield the fluorinated picolinic acid.

Protocol 2: Synthesis of 5-Fluoropicolinic Acid from 5-Fluoropyridine

This method illustrates the synthesis of a specific fluorinated picolinic acid starting from a commercially available fluorinated precursor.

Materials:

  • 5-Fluoropyridine

  • Carbon dioxide (CO₂)

  • Thionyl chloride (SOCl₂)

  • Water

  • Appropriate solvents (e.g., diethyl ether, tetrahydrofuran)

  • Standard laboratory glassware and equipment

Procedure:

  • Carboxylation: The synthesis begins with the reaction of 5-fluoropyridine with carbon dioxide to form 5-fluoropyridine-2-carboxylic acid (5-fluoropicolinic acid)[1]. This step typically involves the use of a strong base to deprotonate the pyridine ring, followed by quenching with CO₂.

  • Activation (Optional Intermediate Step): The intermediate 5-fluoropyridine-2-carboxylic acid can be reacted with thionyl chloride to form 5-fluoro-2-pyridinecarbonyl chloride[1].

  • Hydrolysis: The resulting acyl chloride is then hydrolyzed to yield 5-fluoropicolinic acid[1].

Data Presentation

The following tables summarize key quantitative data for representative fluorinated picolinic acid derivatives.

Table 1: Physical and Chemical Properties of Fluorinated Picolinic Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Fluoropicolinic Acid107504-08-5C₆H₄FNO₂141.10215-218[1]
6-Chloro-3-fluoropicolinic acid-C₆H₃ClFNO₂175.55161-164[4]
6-Fluoropicolinic acid402-69-7C₆H₄FNO₂141.10139-143[5]

Table 2: Reaction Yields for Synthesis of Fluorinated Picolinic Acids

Starting MaterialProductReaction TypeYield (%)Reference
6-chloro-3-fluoro-2-methylpyridine6-chloro-3-fluoro-2-picolinic acidOxidation92.0[4]
Picolinic acidPicolinic pentafluorophenyl esterEsterification92[6]

Analytical Methods

The characterization and quantification of fluorinated picolinic acids are crucial for ensuring purity and confirming structure. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Picolinic Acid Analysis:

  • Column: C18 reversed-phase column (e.g., Capcell Pak C18)[7].

  • Mobile Phase: A common mobile phase consists of a phosphate buffer with an ion-pairing reagent like tetrabutylammonium hydrogen sulfate[8]. For fluorescence detection, a mobile phase containing zinc acetate can be used[7].

  • Detection: UV detection is commonly used[8]. For enhanced sensitivity and selectivity, fluorescence detection after post-column derivatization or photo-irradiation can be employed[7][9]. The excitation and emission wavelengths for the zinc complex of picolinic acid are 336 nm and 448 nm, respectively[7].

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for the synthesis and analysis of a fluorinated picolinic acid via a nucleophilic aromatic substitution reaction.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start: Halogenated Picolinate Ester reaction SNAr Reaction (KF, Promoter, Solvent, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification hydrolysis Ester Hydrolysis purification->hydrolysis product Final Product: Fluorinated Picolinic Acid hydrolysis->product hplc HPLC Analysis (Purity & Quantification) product->hplc nmr_ms Structural Characterization (NMR, MS) product->nmr_ms

Caption: Workflow for the synthesis and analysis of fluorinated picolinic acid.

This diagram outlines the key stages from the starting material to the final, characterized product. The synthesis phase involves the core SNAr reaction followed by purification and hydrolysis. The analysis phase ensures the purity and confirms the chemical structure of the synthesized compound.

References

Application Notes and Protocols for 18F-Labeling Using 6-Fluoropicolinic Acid Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the 18F-labeling of biomolecules using activated esters of 6-fluoropicolinic acid, specifically focusing on the use of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), a versatile prosthetic group for positron emission tomography (PET) imaging applications.

Introduction

Fluorine-18 is a positron-emitting radionuclide of choice for PET imaging due to its favorable decay characteristics, including a half-life of 109.7 minutes and low positron energy, which results in high-resolution images. The labeling of biomolecules, such as peptides and proteins, with ¹⁸F often requires the use of prosthetic groups to overcome the harsh conditions of direct fluorination that can degrade sensitive biological structures.

Activated esters of 6-[¹⁸F]fluoronicotinic acid, such as [¹⁸F]F-Py-TFP, have emerged as highly efficient reagents for the mild and efficient labeling of biomolecules. This method involves a two-step process: the synthesis of the ¹⁸F-labeled prosthetic group followed by its conjugation to the biomolecule of interest, typically at primary or secondary amine sites. This approach is amenable to automation, making it suitable for the routine production of radiopharmaceuticals in a clinical setting.

This document outlines the synthesis of the labeling precursor, the automated radiosynthesis of [¹⁸F]F-Py-TFP, the subsequent labeling of a model peptide, quality control procedures, and protocols for assessing the stability of the final radiolabeled conjugate.

Data Summary

The following tables summarize the quantitative data associated with the synthesis and quality control of [¹⁸F]F-Py-TFP and a subsequently labeled peptide.

Table 1: Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP)

ParameterValueReference
Precursor N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate[1]
Amount of Precursor 10 mg[1]
Reaction Solvent tBuOH:MeCN (4:1, v/v)[1]
Reaction Temperature 40 °C[1][2]
Reaction Time 10 minutes[1]
Purification Method Oasis MCX Plus Cartridge[1]
Radiochemical Yield (decay-corrected) 76.1 ± 3.5%[1]
Synthesis Time 42 ± 6 minutes[1]
Radiochemical Purity >99%[1]

Table 2: Automated ¹⁸F-Labeling of a Model Peptide (e.g., cRGDyK) with [¹⁸F]F-Py-TFP

ParameterValueReference
Peptide cRGDyK[1]
Amount of Peptide 1 mg[1]
Reaction Solvent DMSO with DIPEA[1]
Reaction Temperature 40 °C[1]
Reaction Time 15 minutes[1]
Purification Method Semi-preparative HPLC[1]
Overall Radiochemical Yield (decay-corrected from [¹⁸F]fluoride) 13 - 26%[1]
Total Synthesis Time 97 ± 3 minutes[1]
Radiochemical Purity >99%[1]
Molar Activity 1 - 5 Ci/µmol[1]

Experimental Protocols

Synthesis of the Labeling Precursor: N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate

This protocol describes the synthesis of the precursor required for the one-step radiosynthesis of [¹⁸F]F-Py-TFP.

Materials:

  • 6-Chloronicotinic acid

  • 2,3,5,6-Tetrafluorophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trimethylamine solution (in THF)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Esterification:

    • Dissolve 6-chloronicotinic acid in anhydrous DCM.

    • Add 2,3,5,6-tetrafluorophenol, DCC, and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product by silica gel column chromatography to obtain 2,3,5,6-tetrafluorophenyl 6-chloronicotinate.

  • Amination:

    • Dissolve the purified ester in THF.

    • Add an excess of trimethylamine solution.

    • Stir the reaction in a sealed vessel at room temperature for 48 hours.

    • Evaporate the solvent to obtain the crude chloride salt.

  • Anion Exchange:

    • Dissolve the crude chloride salt in DCM.

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and stir at room temperature for 1 hour.[3]

    • Evaporate the solvent to yield the final precursor, N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate.[1][3]

    • The product can be recrystallized from acetonitrile for higher purity.[4]

Automated Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP)

This protocol is adapted for a fully automated synthesis module, such as the ELIXYS FLEX/CHEM®.

Materials and Setup:

  • Automated radiosynthesis module (e.g., ELIXYS FLEX/CHEM®)

  • [¹⁸F]Fluoride in [¹⁸O]water from cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Oasis MCX Plus cartridge

  • Precursor solution: 10 mg of N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate in tBuOH:MeCN (4:1, v/v).

  • Reagents for cartridge conditioning (e.g., ethanol, water)

  • Acetonitrile (MeCN)

  • Sterile water for injection

Procedure:

  • [¹⁸F]Fluoride Trapping:

    • Load the aqueous [¹⁸F]fluoride solution onto the pre-conditioned anion exchange cartridge.

    • Wash the cartridge with anhydrous acetonitrile to remove residual water.

  • Radiofluorination:

    • Elute the trapped [¹⁸F]fluoride from the anion exchange cartridge with the precursor solution directly into the reaction vessel.

    • Heat the reaction mixture at 40 °C for 10 minutes.[1]

  • Purification:

    • Dilute the crude reaction mixture with water.

    • Load the diluted solution onto a pre-conditioned Oasis MCX Plus cartridge. This cartridge will trap the desired [¹⁸F]F-Py-TFP and allow unreacted precursor to pass through.

    • Wash the MCX cartridge with water.

    • Elute the purified [¹⁸F]F-Py-TFP from the cartridge with acetonitrile into a collection vial.

Automated ¹⁸F-Labeling of a Peptide (e.g., cRGDyK)

Materials and Setup:

  • Automated radiosynthesis module with a second reaction vessel

  • Purified [¹⁸F]F-Py-TFP in acetonitrile (from step 3.2)

  • Peptide solution: 1 mg of cRGDyK in 0.5 mL DMSO

  • N,N-Diisopropylethylamine (DIPEA)

  • Semi-preparative HPLC system with a radioactivity detector

  • C18 solid-phase extraction (SPE) cartridge for formulation

Procedure:

  • Peptide Conjugation:

    • Transfer the purified [¹⁸F]F-Py-TFP solution to the second reaction vessel.

    • Evaporate the acetonitrile under a stream of nitrogen.

    • Add the peptide solution and 10 µL of DIPEA to the reaction vessel.

    • Heat the mixture at 40 °C for 15 minutes.[1]

  • HPLC Purification:

    • Quench the reaction by adding the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Collect the radioactive peak corresponding to the ¹⁸F-labeled peptide.

  • Formulation:

    • Dilute the collected HPLC fraction with water.

    • Trap the ¹⁸F-labeled peptide on a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product with a small volume of ethanol and dilute with sterile saline for injection.

Quality Control

Procedures:

  • Radiochemical Purity: Determined by analytical radio-HPLC using a C18 column with a suitable gradient of acetonitrile and water (containing 0.1% TFA). The percentage of radioactivity corresponding to the product peak is calculated.

  • Radiochemical Identity: Confirmed by co-elution with a non-radioactive reference standard on the analytical HPLC system.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below the limits specified in the pharmacopeia.

  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy to confirm the identity of ¹⁸F and the absence of other radioactive impurities.

  • Sterility and Endotoxin Testing: Performed on the final product formulation according to standard pharmaceutical protocols.

In Vitro and In Vivo Stability Assays

In Vitro Plasma Stability:

  • Add a small volume of the purified ¹⁸F-labeled peptide to human or mouse plasma.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the plasma.

  • Precipitate the plasma proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample and analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.[5]

In Vivo Stability:

  • Inject the ¹⁸F-labeled peptide into a suitable animal model (e.g., mice).

  • At selected time points post-injection, collect blood samples and/or relevant tissues (e.g., tumor, liver).

  • Process the blood to obtain plasma. Homogenize the tissue samples.

  • Extract the radioactivity from the plasma or tissue homogenates using a suitable solvent (e.g., acetonitrile).

  • Analyze the extracts by radio-HPLC to identify and quantify the parent radiotracer and any radioactive metabolites.[5][6]

Visualizations

Radiosynthesis_Workflow cluster_step1 Step 1: [18F]F-Py-TFP Synthesis cluster_step2 Step 2: Peptide Conjugation cluster_step3 Step 3: Quality Control F18 [18F]Fluoride Reaction1 Radiofluorination (40°C, 10 min) F18->Reaction1 Precursor Trimethylammonium Precursor Precursor->Reaction1 Purification1 MCX Cartridge Purification Reaction1->Purification1 FPyTFP [18F]F-Py-TFP Purification1->FPyTFP Reaction2 Conjugation (40°C, 15 min) FPyTFP->Reaction2 Peptide Peptide (e.g., cRGDyK) Peptide->Reaction2 Purification2 HPLC Purification Reaction2->Purification2 LabeledPeptide [18F]Labeled Peptide Purification2->LabeledPeptide QC Radiochemical Purity Identity Residual Solvents Sterility LabeledPeptide->QC

Caption: Automated two-step radiosynthesis workflow for ¹⁸F-labeling of peptides.

Integrin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RGD RGD Ligand (e.g., Fibronectin) Integrin Integrin αvβ3 RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Akt Akt PI3K->Akt CellResponse Cell Proliferation, Survival, Migration, Angiogenesis Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Simplified Integrin αvβ3 signaling pathway initiated by RGD ligand binding.[7][8]

References

Application Note: Purification of 6-Fluoropicolinic Acid Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the purification of 6-fluoropicolinic acid from reaction mixtures using common chromatographic techniques, including flash chromatography and High-Performance Liquid Chromatography (HPLC). These methods are essential for obtaining high-purity this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines recommended stationary phases, mobile phases, and detection methods to effectively separate the target compound from starting materials, byproducts, and other impurities.

Introduction

This compound is a versatile intermediate in organic synthesis, with its fluorinated pyridine ring being a common motif in many biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product.[1] Chromatographic methods are powerful tools for the purification of picolinic acid derivatives, offering high resolution and efficiency.[2] This note details protocols for both preparative scale purification using flash chromatography and analytical to semi-preparative scale purification using HPLC.

Purification Strategies

The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities. Flash chromatography is a rapid and cost-effective method for purifying gram-scale quantities of product, while HPLC provides higher resolution for separating closely related impurities and can be used for both analytical and preparative purposes.

Flash Chromatography

Flash chromatography is a widely used technique for the preparative separation of organic compounds.[3] For acidic compounds like this compound, the addition of a small amount of acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group, thus reducing tailing.[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the analysis and purification of polar and ionizable compounds like picolinic acids.[2][4] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time can be controlled by adjusting the composition and pH of the mobile phase.[2]

Experimental Protocols

Protocol 1: Preparative Purification by Flash Chromatography

This protocol is designed for the purification of this compound on a multi-gram scale.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid).

    • Pour the slurry into the column and allow it to pack uniformly. Apply gentle pressure to obtain a well-packed bed.

  • Sample Loading:

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate in hexane, with a constant 0.1% acetic acid.

  • Fraction Collection:

    • Collect fractions of the eluent.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Table 1: Flash Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 0.1% Acetic Acid
Elution Mode Gradient
Detection TLC with UV visualization (254 nm)

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis prep_sample Prepare Sample load_sample Load Sample prep_sample->load_sample pack_column Pack Column pack_column->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate product Purified this compound evaporate->product

Caption: Workflow for Flash Chromatography Purification.

Protocol 2: Analytical and Semi-Preparative Purification by HPLC

This protocol is suitable for purity analysis and small-scale purification of this compound.

Materials:

  • Purified or crude this compound sample

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; larger dimensions for preparative)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Mobile phase filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Phosphoric acid or TFA in water.

      • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a gradient elution, for example, from 5% to 95% B over 20 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 260 nm).

  • Data Analysis and Collection:

    • For analytical purposes, integrate the peak corresponding to this compound to determine its purity.

    • For preparative purposes, collect the fraction corresponding to the main peak.

    • Evaporate the solvent from the collected fraction to obtain the purified product.

Table 2: HPLC Parameters

ParameterRecommended Conditions
Stationary Phase C18 Reversed-Phase Silica
Mobile Phase A 0.1% Phosphoric Acid or TFA in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min (analytical)
Detection UV at 260 nm

HPLC_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Collection prep_mobile_phase Prepare Mobile Phase equilibrate_column Equilibrate Column prep_mobile_phase->equilibrate_column prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample equilibrate_column->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_uv UV Detection run_gradient->detect_uv collect_fraction Collect Peak Fraction detect_uv->collect_fraction analyze_purity Analyze Purity detect_uv->analyze_purity product Purified this compound collect_fraction->product

Caption: Workflow for HPLC Purification and Analysis.

Data Presentation

The following tables summarize typical data obtained from the chromatographic purification of this compound. Note that these values are illustrative and may vary depending on the specific reaction mixture and chromatographic conditions.

Table 3: Illustrative Flash Chromatography Results

Fraction NumbersVolume (mL)TLC Analysis (Rf of Product)Purity (estimated)
1-550No product-
6-151000.45>95%
16-20500.45 (with impurities)Mixed

Table 4: Illustrative HPLC Analytical Data

PeakRetention Time (min)Area (%)Identity
13.22.5Impurity 1
28.596.8This compound
310.10.7Impurity 2

Conclusion

The chromatographic methods detailed in this application note provide effective strategies for the purification of this compound reaction products. Flash chromatography is well-suited for large-scale purification, while HPLC offers high-resolution separation for analytical and small-scale preparative purposes. The provided protocols and parameters serve as a robust starting point for developing optimized purification procedures tailored to specific synthetic outcomes. The successful implementation of these methods will enable researchers and drug development professionals to obtain high-purity this compound for their synthetic needs.

References

Application Notes: Scale-Up Synthesis Considerations for 6-Fluoropicolinic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoropicolinic acid is a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a fluorine atom and a carboxylic acid on a pyridine ring, makes it a valuable intermediate for creating fluorinated heterocyclic compounds. These compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles.[1] Scaling up the synthesis of such intermediates from the laboratory to industrial production requires careful consideration of process safety, efficiency, and product purity.

This document provides detailed protocols and scale-up considerations using the synthesis of a close analog, 6-chloro-3-fluoro-2-picolinic acid , as a practical example. The methodologies and workflows are derived from established patent literature and are representative of the challenges and solutions in scaling up the production of halogenated picolinic acids.[2][3]

Synthesis Pathway Overview

The described large-scale synthesis of 6-chloro-3-fluoro-2-picolinic acid is a multi-step process starting from 6-chloro-3-nitro-2-methylpyridine. The main transformations involve:

  • Reduction of the nitro group to an amine.

  • Diazotization of the amine followed by a Schiemann-type reaction to introduce the fluorine atom.

  • Oxidation of the methyl group to a carboxylic acid.

G A 6-chloro-3-nitro-2-methylpyridine B 6-chloro-3-amino-2-methylpyridine A->B Hydrogenation (Pd/C) C 6-chloro-3-fluoro-2-methylpyridine B->C Diazotization (NaNO2, HBF4) D 6-chloro-3-fluoro-2-picolinic acid C->D Oxidation (K2Cr2O7)

Caption: Overall synthesis workflow for 6-chloro-3-fluoro-2-picolinic acid.

Experimental Protocols & Data

The following protocols are adapted from patent literature for multi-mole scale synthesis.[2][3]

Step 1: Synthesis of 6-chloro-3-amino-2-picoline

This step involves the catalytic hydrogenation of 6-chloro-3-nitro-2-methylpyridine to the corresponding amine.

Table 1: Reaction Parameters for Hydrogenation

ParameterValue
Starting Material6-chloro-3-nitro-2-methylpyridine
Moles of Starting Material0.5 mol
Mass of Starting Material86.3 g
Catalyst5% Palladium on Carbon (Pd/C)
Catalyst Loading8.6 g
SolventEthanol (300 mL)
Hydrogen Pressure0.3 - 0.5 MPa
Reaction Temperature40 - 45°C
Reaction Time6 - 8 hours
Product Yield56.1 g
Product Purity>98% (by LC)

Protocol:

  • Charge a 1 L high-pressure hydrogenation reactor with 300 mL of ethanol, 86.3 g (0.5 mol) of 6-chloro-3-nitro-2-methylpyridine, and 8.6 g of 5% Pd/C catalyst.[2][3]

  • Seal the reactor and initiate stirring. Heat the mixture to 40-45°C.

  • Introduce high-purity hydrogen gas, maintaining a pressure of 0.3-0.5 MPa.[3]

  • Monitor the reaction for 6-8 hours. The reaction is complete when the starting material content is below 0.3% as determined by in-process control sampling.[2][3]

  • Once complete, stop the reaction and cool the vessel to room temperature.

  • Filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol, yielding a gray solid.

  • Recrystallize the solid from a mixed solvent of ethyl acetate and cyclohexane and dry to obtain the final product.[2][3]

Step 2: Synthesis of 6-chloro-3-fluoro-2-picoline

This stage uses a diazotization reaction followed by fluorination.

Table 2: Reaction Parameters for Diazotization and Fluorination

ParameterValue
Starting Material6-chloro-3-amino-2-methylpyridine
Moles of Starting Material0.5 mol
Mass of Starting Material71.3 g
Reagent 120% Hydrochloric Acid (460 mL)
Reagent 2Sodium Nitrite (NaNO₂) (38.0 g in 38.0 mL water)
Reagent 348% Fluoroboric Acid (HBF₄) (270 mL)
Reaction Temperature0 - 5°C
Reaction Time~3.5 hours

Protocol:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, add 460 mL of 20% hydrochloric acid.[2][3]

  • Add 71.3 g (0.5 mol) of 6-chloro-3-amino-2-methylpyridine and stir thoroughly.

  • Cool the reaction system to 0-3°C using an ice-salt bath.[3]

  • Slowly add an aqueous solution of sodium nitrite (38.0 g NaNO₂ in 38.0 mL water) dropwise over 1 hour, maintaining the temperature between 0-3°C.[2][3]

  • After the addition is complete, stir for an additional 30 minutes at the same temperature.

  • Add 270 mL of 48% fluoroboric acid dropwise, ensuring the temperature does not exceed 5°C.[2]

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 2 hours.[2]

  • The resulting intermediate can be carried forward to the next step.

Step 3: Synthesis of 6-chloro-3-fluoro-2-picolinic acid

The final step is the oxidation of the methyl group on the pyridine ring to a carboxylic acid.

G cluster_0 Inputs cluster_1 Process cluster_2 Workup & Purification A 6-chloro-3-fluoro-2-methylpyridine E Heat to 105°C (6 hours) A->E B Potassium Dichromate (Oxidant) B->E C Sulfuric Acid (Solvent) C->E D Catalysts (Na2WO4, Crown Ether) D->E F Quench in Ice Water E->F G Filter Crude Solid F->G H Dissolve in Base (K2CO3 soln) G->H I Extract Impurities (Organic Solvent) H->I J Acidify Aqueous Layer I->J K Crystallize & Filter J->K L Final Product: 6-chloro-3-fluoro-2-picolinic acid K->L

Caption: Detailed workflow for the oxidation and purification step.

Table 3: Reaction Parameters for Oxidation

ParameterValue
Starting Material6-chloro-3-fluoro-2-methylpyridine
Moles of Starting Material0.3 mol
Mass of Starting Material43.6 g
OxidantPotassium Dichromate (K₂Cr₂O₇) (176 g)
Solvent40% Sulfuric Acid (400 mL)
Catalyst 1Sodium Tungstate Dihydrate (4.4 g)
Catalyst 2 (PTC)18-Crown-6 (0.8 g)
Reaction Temperature105°C
Reaction Time6 hours
Product Yield48.5 g (92.0%)
Product Purity98.7% (by LC)

Protocol:

  • In a suitable reaction flask, sequentially add 400 mL of 40% dilute sulfuric acid, 176 g of potassium dichromate, 4.4 g of sodium tungstate dihydrate, and 0.8 g of 18-crown-6 phase transfer catalyst.[3]

  • Add 43.6 g (0.3 mol) of 6-chloro-3-fluoro-2-methylpyridine.[3]

  • Heat the mixture to 105°C and maintain for 6 hours with stirring.[3]

  • After the reaction is complete, pour the hot reaction solution into 3 kg of crushed ice to quench the reaction and precipitate the crude product.[3]

  • Filter the mixture via suction and wash the filter cake with ice water.

  • Dissolve the filter cake in an aqueous potassium carbonate solution by heating.

  • Cool the solution and extract with an organic solvent (e.g., chloroform) to remove unreacted starting materials and other impurities.[2][3]

  • Acidify the aqueous layer with 20% hydrochloric acid to precipitate the product.[3]

  • Cool the mixture, filter the precipitated solid, and dry to obtain 48.5 g (92.0% yield) of 6-chloro-3-fluoro-2-picolinic acid as a white solid.[2][3]

Safety and Handling

Working with fluorinated picolinic acids and the reagents for their synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat. For handling powders, a dust respirator (e.g., N95) is recommended.

  • Handling: Handle chemicals in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Hazard Statements: this compound is classified as causing skin and serious eye irritation. Reagents like potassium dichromate are strong oxidizers and highly toxic, while concentrated acids are corrosive.

  • First Aid:

    • Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[4]

  • Storage: Store this compound and its intermediates in a cool, dry, and well-ventilated place in tightly sealed containers.[4]

These application notes provide a framework for the scale-up synthesis of this compound by detailing a robust, high-yield process for a closely related analog. Researchers and drug development professionals should use this information as a guide, ensuring that all processes are thoroughly evaluated and optimized for safety and efficiency in their specific laboratory or manufacturing environment.

References

Application Notes and Protocols: Synthesis of 6-Fluoropicolinoyl Chloride via Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-fluoropicolinoyl chloride from 6-fluoropicolinic acid using thionyl chloride (SOCl₂). 6-Fluoropicolinoyl chloride is a valuable reactive intermediate in medicinal chemistry and drug discovery, serving as a key building block for the introduction of the 6-fluoropicolinoyl moiety into target molecules. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for reaction monitoring and purification. The information presented herein is intended to enable researchers to safely and efficiently perform this important chemical transformation.

Introduction: The Significance of Acyl Chloride Synthesis

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive acylating agents, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. This reactivity makes them indispensable intermediates in the synthesis of esters, amides, and ketones, respectively.

This compound and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the fluorinated pyridine scaffold in bioactive molecules. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. The conversion of this compound to its acyl chloride, 6-fluoropicolinoyl chloride, unlocks its potential for incorporation into a diverse array of complex molecular architectures, facilitating the exploration of new chemical space in drug discovery programs.[1] Thionyl chloride is a particularly effective reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying the purification of the desired acyl chloride.[2]

Reaction Mechanism: From Carboxylic Acid to Acyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The carbonyl oxygen of this compound acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.

  • Nucleophilic Acyl Substitution: A chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

  • Product Formation: The intermediate collapses, leading to the formation of the final 6-fluoropicolinoyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3]

The overall reaction is driven to completion by the irreversible loss of the gaseous byproducts from the reaction mixture.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 6-Fluoropicolinic_Acid This compound Thionyl_Chloride Thionyl Chloride (SOCl₂) Chlorosulfite_Intermediate Chlorosulfite Intermediate Thionyl_Chloride->Chlorosulfite_Intermediate 6-Fluoropicolinoyl_Chloride 6-Fluoropicolinoyl Chloride Chlorosulfite_Intermediate->6-Fluoropicolinoyl_Chloride Nucleophilic attack by Cl⁻ SO2_HCl SO₂ + HCl (gaseous byproducts) Chlorosulfite_Intermediate->SO2_HCl Elimination

Caption: Reaction mechanism for the formation of 6-fluoropicolinoyl chloride.

Reagent and Product Properties

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₆H₄FNO₂141.10139-143Not available
Thionyl Chloride SOCl₂118.97-10479
6-Fluoropicolinoyl Chloride C₆H₃ClFNO159.55Not availableNot available

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and available equipment.

4.1. Materials and Equipment

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas trap (for SO₂ and HCl)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

4.2. Safety Precautions

  • Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [4] Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • The reaction generates toxic and corrosive gases (SO₂ and HCl). Ensure the reaction setup is equipped with a gas trap containing a basic solution (e.g., NaOH solution) to neutralize these gases.

  • Acyl chlorides are moisture-sensitive and corrosive. Handle 6-fluoropicolinoyl chloride under anhydrous conditions and with appropriate PPE.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Setup Assemble dry glassware under inert atmosphere. Charge_Reactants Charge flask with this compound and solvent. Add_SOCl2 Slowly add thionyl chloride to the mixture. Charge_Reactants->Add_SOCl2 Reflux Heat the reaction mixture to reflux. Add_SOCl2->Reflux Monitor Monitor reaction progress (TLC, IR). Reflux->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Remove_Excess Remove excess SOCl₂ and solvent under vacuum. Cool->Remove_Excess Product Obtain crude 6-fluoropicolinoyl chloride. Remove_Excess->Product

Caption: General experimental workflow for the synthesis of 6-fluoropicolinoyl chloride.

4.3. Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser.

  • Charging Reactants: To the flask, add this compound (1.0 equivalent). Add a suitable anhydrous solvent, such as toluene, to facilitate stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension at room temperature. The addition is typically exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and by analytical techniques.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and co-evaporated.[5] The resulting crude 6-fluoropicolinoyl chloride is often used in the next step without further purification.

4.4. Reaction Monitoring

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting carboxylic acid. To visualize the acyl chloride, a small aliquot of the reaction mixture can be quenched with methanol to form the corresponding methyl ester, which will have a different Rf value than the starting acid.

  • Infrared (IR) Spectroscopy: Monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1780-1815 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reflux time or ensure the reaction temperature is adequate.
Impure or wet reagents/solvents.Use freshly distilled thionyl chloride and anhydrous solvents.
Low Yield Hydrolysis of the acyl chloride during work-up.Ensure all glassware is dry and the work-up is performed under anhydrous conditions.
Incomplete removal of byproducts.Ensure efficient gas trapping and removal of excess reagents.
Product is a dark oil/solid Side reactions due to high temperatures.Consider using a milder chlorinating agent or performing the reaction at a lower temperature with a catalyst (e.g., a catalytic amount of DMF).

Conclusion

The synthesis of 6-fluoropicolinoyl chloride from this compound using thionyl chloride is a robust and efficient method for preparing this valuable synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably access this key building block for the development of novel pharmaceutical agents. Careful control of reaction conditions and anhydrous technique are paramount to achieving high yields and purity.

References

Application Notes and Protocols for the Esterification of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the various methods of esterification of 6-fluoropicolinic acid, a key process in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atom and the pyridine ring can influence the reactivity of the carboxylic acid, making the choice of esterification method crucial for achieving high yields and purity.

Overview of Esterification Methods

The primary methods for the esterification of this compound include:

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. It is a cost-effective method suitable for large-scale synthesis but may not be ideal for sensitive substrates due to the harsh acidic conditions.

  • Steglich Esterification: A mild, coupling agent-mediated method that is well-suited for substrates with acid-labile functional groups. It typically employs a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2][3][4]

  • Mitsunobu Reaction: A versatile and reliable method for the esterification of primary and secondary alcohols under mild, neutral conditions.[5][6] It proceeds with an inversion of stereochemistry at the alcohol center.

  • Acid Chloride Mediated Esterification: A two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride, followed by reaction with an alcohol. This method is often high-yielding but requires handling of corrosive reagents.

Comparative Data of Esterification Methods

The choice of esterification method can significantly impact the reaction efficiency, yield, and purity of the resulting 6-fluoropicolinate ester. The following table summarizes the key parameters for each method, based on general literature for pyridine carboxylic acids.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Fischer-Speier H₂SO₄, p-TsOHExcess Alcohol, Toluene60-1101-1060-80Equilibrium reaction; requires removal of water or use of excess alcohol.[7][8][9]
Steglich DCC, DMAPCH₂Cl₂, THF0 - Room Temp2-1670-95Mild conditions; byproduct (DCU) precipitation can simplify purification.[2][10]
Mitsunobu PPh₃, DEAD/DIADTHF, Dioxane0 - Room Temp2-1275-95Mild, neutral conditions; inversion of alcohol stereochemistry.[5][6]
Acid Chloride SOCl₂, (COCl)₂Toluene, CH₂Cl₂Room Temp - Reflux1-480-95High-yielding; requires handling of hazardous reagents.[11][12]

Experimental Protocols

Fischer-Speier Esterification Protocol

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene (optional, for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add this compound (1.0 eq) and the desired alcohol (10-20 eq).

  • If using a co-solvent, add anhydrous toluene.

  • Carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.1-0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If excess alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Workflow Diagram:

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound D Reflux A->D B Alcohol (Excess) B->D C Acid Catalyst (H₂SO₄) C->D E Cool to RT D->E F Remove Excess Alcohol E->F G Extraction & Washing F->G H Drying & Concentration G->H I Column Chromatography / Distillation H->I

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification Protocol

This protocol describes a mild esterification method using DCC and DMAP.

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Workflow Diagram:

Steglich_Esterification cluster_setup Reaction Setup (0 °C) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound E Stir at RT A->E B Alcohol B->E C DMAP C->E D DCC in CH₂Cl₂ D->E F Filter DCU E->F G Aqueous Washes F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: Steglich Esterification Workflow.

Mitsunobu Reaction Protocol

This protocol details the esterification using triphenylphosphine and an azodicarboxylate.[5]

Materials:

  • This compound

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.5 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Workflow Diagram:

Mitsunobu_Reaction cluster_setup Reaction Setup (0 °C) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound E Stir at RT A->E B Alcohol B->E C PPh₃ C->E D DEAD/DIAD in THF D->E F Concentration E->F G Extraction & Washing F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: Mitsunobu Reaction Workflow.

Acid Chloride Mediated Esterification Protocol

This protocol involves the formation of an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • Anhydrous alcohol

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Formation of the Acid Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in an anhydrous solvent (CH₂Cl₂ or toluene).

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude 6-fluoropicolinoyl chloride can be used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., CH₂Cl₂).

  • In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.

  • Cool the alcohol/base solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Workflow Diagram:

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification A This compound C Reflux A->C B SOCl₂/ (COCl)₂ B->C D Concentrate C->D E Acid Chloride D->E G Reaction at 0 °C to RT E->G F Alcohol & Base F->G H Aqueous Washes G->H I Drying & Concentration H->I J Purification I->J

Caption: Acid Chloride Esterification Workflow.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-fluoropicolinic acid and its derivatives in pivotal cross-coupling reactions. The functionalized pyridine core is a prevalent motif in pharmaceuticals and agrochemicals, making efficient and versatile synthetic routes to its derivatives highly valuable. This document focuses on three key transformations: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, offering detailed methodologies and expected outcomes.

Introduction to this compound in Cross-Coupling

This compound is a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of target molecules. The carboxylic acid and the pyridine ring offer multiple points for functionalization. Cross-coupling reactions provide a powerful means to introduce carbon-carbon and carbon-nitrogen bonds at various positions on the pyridine ring, typically after converting the carboxylic acid to an ester and introducing a halide (e.g., Br, Cl) at a reactive position.

Sonogashira Coupling: Synthesis of 6-Alkynyl-3-fluoropicolinonitriles

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of precursors to various heterocyclic compounds and for introducing alkynyl moieties into complex molecules.

A study by Razafindrainibe et al. provides a well-documented protocol for the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine, a close structural analog of a 6-halopicolinic acid derivative.[1] This reaction proceeds efficiently at room temperature and tolerates a wide range of functional groups on the alkyne coupling partner.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from the work of Razafindrainibe et al. on a similar substrate.[1]

General Procedure:

  • To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equivalents) in a mixture of THF and triethylamine (2:1 ratio, e.g., 4 mL THF / 2 mL Et₃N), add Pd(PPh₃)₄ (0.15 equivalents) and CuI (0.3 equivalents).

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Catalysts, Base degas1 Degas Mixture reagents->degas1 alkyne Add Alkyne degas1->alkyne stir Stir at RT for 16h alkyne->stir workup Solvent Removal stir->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Sonogashira Coupling Experimental Workflow
Quantitative Data: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Alkynes[1]

EntryAlkyneProductYield (%)
11-Ethyl-4-ethynylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile92
2Phenylacetylene3-Fluoro-6-(phenylethynyl)picolinonitrile93
31-Octyne3-Fluoro-6-(oct-1-yn-1-yl)picolinonitrile85
43,3-Dimethyl-1-butyne6-((3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile90
51-Ethynyl-4-methoxybenzene3-Fluoro-6-((4-methoxyphenyl)ethynyl)picolinonitrile90
64-Ethynyl-N,N-dimethylaniline4-((5-Cyano-2-fluoropyridin-6-yl)ethynyl)-N,N-dimethylaniline64
72-Ethynyl-6-fluoropyridine2-Fluoro-6-((6-fluoropyridin-2-yl)ethynyl)picolinonitrile43
83-Ethynyl-1H-indole3-Fluoro-6-((1H-indol-3-yl)ethynyl)picolinonitrile97

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl and 6-Alkyl Picolinic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. It is particularly valuable for creating biaryl structures, which are common in pharmaceuticals. For substrates like 6-halopicolinic acid derivatives, this reaction allows for the introduction of a wide range of aryl and alkyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on the methodology for the coupling of 2,6-dichloropyridines.[2]

General Procedure for Arylation:

  • In a reaction vessel, combine the 6-halopicolinate (1.0 equivalent), arylboronic acid or ester (1.5 equivalents), and K₃PO₄ (3.0 equivalents).

  • Add a solution of Pd₂(dba)₃ (1 mol%) and FcPPh₂ (6 mol%) in a 2:1 mixture of dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for the required time (typically monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (6-Halo-picolinate) r1x->oxidative_addition r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle
Quantitative Data: Exemplary Suzuki-Miyaura Couplings of 2-Chloro-6-alkylpyridines[2]

This table demonstrates the feasibility of a second Suzuki coupling on a related scaffold, indicating the potential for derivatizing 6-halopicolinates.

Entry2-Chloro-6-alkylpyridineBoronic Acid/EsterProductYield (%)
12-Chloro-6-heptylpyridinePhenylboronic acid2-Heptyl-6-phenylpyridine85
22-Chloro-6-heptylpyridine4-Methoxyphenylboronic acid2-Heptyl-6-(4-methoxyphenyl)pyridine82
32-Chloro-6-heptylpyridine3-Thienylboronic acid2-Heptyl-6-(thiophen-3-yl)pyridine75
42-Chloro-6-heptylpyridine2-Furylboronic acid2-(Furan-2-yl)-6-heptylpyridine68
52-Chloro-6-heptylpyridine(E)-2-Phenylvinylboronic acid(E)-2-Heptyl-6-styrylpyridine71

Buchwald-Hartwig Amination: Synthesis of 6-Amino-picolinic Acid Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines. This reaction is instrumental in synthesizing anilines and their derivatives, which are key components of many biologically active molecules. For 6-halopicolinic acid esters, this reaction enables the introduction of a diverse range of primary and secondary amines at the 6-position.

A general protocol can be established based on the extensive literature on the Buchwald-Hartwig amination of halopyridines. The choice of ligand, base, and solvent is crucial for achieving high yields, especially with electron-deficient pyridine rings.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol based on established methodologies for the amination of halopyridines.

General Procedure:

  • To an oven-dried reaction vessel, add the 6-halopicolinate (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 equivalents).

  • Add anhydrous solvent (e.g., toluene or dioxane) to the vessel.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Diagram of the Buchwald-Hartwig Amination Logical Workflow:

Buchwald_Hartwig_Workflow start Start setup Combine Substrate, Amine, Catalyst, Ligand, and Base start->setup reaction Heat Reaction (80-110 °C) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

Buchwald-Hartwig Amination Logical Workflow
Quantitative Data: Representative Buchwald-Hartwig Amination of Aryl Halides

While specific data for this compound is limited, the following table provides representative yields for the Buchwald-Hartwig amination of various aryl halides, demonstrating the general efficiency of the reaction.

EntryAryl HalideAmineCatalyst System (Pd/Ligand)BaseSolventTemp (°C)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10095
22-ChloropyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11088
33-BromoquinolineBenzylaminePd₂(dba)₃ / DavePhosK₃PO₄Dioxane10092
44-ChloroanisolePiperidinePdCl₂(dppf)NaOt-BuToluene10085
52-Bromo-6-methylpyridinen-ButylaminePd(OAc)₂ / SPhosK₂CO₃t-BuOH8090

Conclusion

The cross-coupling reactions outlined in these application notes provide powerful and versatile methods for the functionalization of the this compound scaffold. The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions enable the introduction of a wide array of alkynyl, aryl, alkyl, and amino substituents, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided protocols and data serve as a valuable resource for researchers in these fields. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum efficiency and yield.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoropicolinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Synthesis Route 1: Oxidation of 2-Fluoro-6-methylpyridine

Question 1: My reaction yield is low, and I observe a significant amount of unreacted 2-fluoro-6-methylpyridine. What could be the cause?

Answer: Low conversion of the starting material is a common issue and can be attributed to several factors:

  • Inadequate Oxidizing Agent: The strength or stoichiometry of the oxidizing agent may be insufficient for complete conversion.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed to completion.

  • Insufficient Reaction Time: The reaction may not have been allowed to run long enough for full conversion.

Troubleshooting:

  • Oxidizing Agent:

    • Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇) incrementally.

    • Consider using a more potent oxidizing agent, but be mindful of potential over-oxidation.

  • Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation byproducts.

  • Reaction Time: Extend the reaction time and monitor the progress by techniques like TLC or LC-MS to determine the point of maximum conversion.

Question 2: I am observing byproducts with lower molecular weights than the desired product, and my overall yield is poor. What is happening?

Answer: The formation of low molecular weight byproducts suggests over-oxidation and degradation of the pyridine ring. Strong oxidizing agents, especially under harsh acidic or basic conditions, can lead to the cleavage of the aromatic ring, producing smaller molecules like formic acid, acetic acid, CO₂, and ammonia.

Troubleshooting:

  • Control Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the oxidizing agent to avoid localized "hot spots."

  • Choice of Oxidant: Switch to a milder oxidizing agent.

  • pH Control: Maintain the reaction at a neutral or slightly basic pH if possible, as highly acidic conditions can promote ring degradation.

Synthesis Route 2: Fluorination of 6-Aminopicolinic Acid (via Diazotization)

Question 3: My fluorination reaction is producing significant amounts of 6-hydroxypicolinic acid (phenol byproduct). How can I minimize this side reaction?

Answer: The formation of the corresponding phenol is a common side reaction in Sandmeyer-type reactions, including the Balz-Schiemann reaction used for fluorination. This occurs when the diazonium salt intermediate reacts with water present in the reaction mixture.

Troubleshooting:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried before use. The use of anhydrous HF-pyridine or carrying out the reaction in an organic solvent can minimize the presence of water.

  • Temperature Control: Perform the diazotization at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt and minimize premature decomposition and reaction with water.

  • Reagent Choice: Using reagents like nitrosonium tetrafluoroborate (NOBF₄) for diazotization in an organic solvent can sometimes give cleaner results.

Question 4: I am observing a significant amount of picolinic acid (protodeamination byproduct) in my final product. What causes this and how can I prevent it?

Answer: Protodeamination, the replacement of the diazonium group with a hydrogen atom, is another common side reaction. It can be promoted by certain reducing agents or radical pathways.

Troubleshooting:

  • Control of Reducing Species: Avoid the presence of adventitious reducing agents in the reaction mixture.

  • Radical Scavengers: In some cases, the addition of a radical scavenger might suppress this side reaction, although this needs to be optimized for the specific reaction conditions.

  • Reaction Conditions: Modifying the solvent and the counter-ion of the diazonium salt can sometimes influence the product distribution.

Question 5: I am concerned about the potential for decarboxylation of my picolinic acid starting material or product. Under what conditions is this likely to occur and how can it be prevented?

Answer: Decarboxylation of picolinic acid derivatives can occur under harsh thermal or acidic conditions. The electron-withdrawing nature of the pyridine ring can facilitate the loss of CO₂.

Troubleshooting:

  • Temperature Control: Avoid excessive heating during the reaction and work-up. If thermal decomposition of the diazonium salt is required, it should be done carefully at the lowest effective temperature.

  • pH Management: Avoid strongly acidic conditions for prolonged periods, especially at elevated temperatures.

  • Modern Fluorination Methods: Consider alternative, milder fluorination methods that do not require harsh conditions, such as those employing silver catalysts or photoredox catalysis, although these may require significant process development.[1][2][3]

Quantitative Data on Impurities

The following table summarizes potential impurities and their typical levels observed in related syntheses. Note that specific impurity profiles will vary depending on the synthetic route and reaction conditions.

Impurity NameStructureTypical SourcePotential Concentration Range
2-Fluoro-6-methylpyridineIncomplete oxidation of starting materialCan be significant (>10%) if reaction is not driven to completion
6-Hydroxypicolinic AcidReaction of diazonium intermediate with water1-10% depending on water content and reaction conditions
Picolinic AcidProtodeamination of diazonium intermediate1-5%
6,6'-Difluoro-2,2'-bipyridine-x,x'-dicarboxylic acidDimerization of radical intermediates<1%

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Fluoro-6-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., water or a mixture of pyridine and water).

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄, 3.0-4.0 eq) in water to the stirred solution of 2-fluoro-6-methylpyridine. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings and acidify with concentrated HCl to a pH of approximately 3-4.

    • Concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Synthesis of this compound via Diazotization of 6-Aminopicolinic Acid (Modified Balz-Schiemann Reaction)

  • Diazotization:

    • Suspend 6-aminopicolinic acid (1.0 eq) in a solution of fluoroboric acid (HBF₄, 48% in water, 3.0-4.0 eq) at 0 °C in a flask made of a suitable material (e.g., polyethylene or Teflon).

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Fluorination:

    • Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C until nitrogen evolution ceases.

  • Work-up:

    • Cool the reaction mixture and adjust the pH to 3-4 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthesis_Pathway_1 cluster_reagents Reagents start 2-Fluoro-6-methylpyridine product This compound start->product Oxidation side_reaction_1 Incomplete Oxidation start->side_reaction_1 Low Temp / Insufficient Oxidant side_reaction_2 Over-oxidation (Ring Opening) product->side_reaction_2 Harsh Conditions oxidant KMnO4 / H2O, Δ

Caption: Oxidation of 2-Fluoro-6-methylpyridine to this compound.

Synthesis_Pathway_2 cluster_reagents Reagents start 6-Aminopicolinic Acid intermediate Diazonium Salt Intermediate start->intermediate Diazotization product This compound intermediate->product Fluorination side_reaction_1 6-Hydroxypicolinic Acid intermediate->side_reaction_1 H2O side_reaction_2 Picolinic Acid (Protodeamination) intermediate->side_reaction_2 H+ source side_reaction_3 Decarboxylation product->side_reaction_3 High Temp reagents1 1. NaNO2, HBF4 2. Δ

Caption: Fluorination of 6-Aminopicolinic Acid via a Diazonium Salt.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts incomplete_ox Incomplete Oxidation? low_yield->incomplete_ox Check starting material over_ox Over-oxidation? byproducts->over_ox Low MW impurities phenol Phenol Formation? byproducts->phenol In fluorination deamination Protodeamination? byproducts->deamination In fluorination solution1 Increase Oxidant/Temp/Time incomplete_ox->solution1 Yes solution2 Milder Oxidant/Control Temp over_ox->solution2 Yes solution3 Anhydrous Conditions/Low Temp phenol->solution3 Yes solution4 Avoid Reducing Agents deamination->solution4 Yes

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Synthesis of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoropicolinic acid reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the oxidation of 6-fluoro-2-picoline and the hydrolysis of 2-cyano-6-fluoropyridine. The choice between these routes often depends on the availability of starting materials, scalability, and desired purity.

Q2: I am experiencing low yields in the oxidation of 6-fluoro-2-picoline. What are the likely causes?

A2: Low yields in this oxidation reaction can stem from several factors:

  • Incomplete reaction: The oxidizing agent may not be strong enough, or the reaction time and temperature may be insufficient.

  • Over-oxidation: The desired carboxylic acid can be further oxidized to carbon dioxide and other byproducts if the reaction conditions are too harsh.

  • Side reactions: The pyridine ring can be susceptible to degradation under strong oxidizing conditions.

  • Difficult purification: The product may be difficult to separate from the reaction mixture and unreacted starting materials.

Q3: What are the key parameters to control during the hydrolysis of 2-cyano-6-fluoropyridine?

A3: To achieve a high yield of this compound from the hydrolysis of 2-cyano-6-fluoropyridine, it is crucial to control the following parameters:

  • Reaction temperature: Both acid and base-catalyzed hydrolysis are sensitive to temperature. Higher temperatures can accelerate the reaction but may also lead to the degradation of the product.

  • Concentration of acid or base: The concentration of the catalyst (acid or base) is a critical factor. An optimal concentration will drive the reaction to completion without causing significant side reactions.

  • Reaction time: Sufficient reaction time is necessary for the complete conversion of the nitrile. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.

Q4: Are there any specific safety precautions I should take when working with fluorinated pyridine compounds?

A4: Yes, fluorinated organic compounds require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for this compound and all other reagents for detailed safety information.

Troubleshooting Guides

Route 1: Oxidation of 6-Fluoro-2-picoline

Issue 1: Low Conversion of Starting Material

Possible Cause Suggested Solution
Insufficient oxidantIncrease the molar ratio of the oxidizing agent (e.g., KMnO4, K2Cr2O7) to the starting material. A 2-3 fold excess is often a good starting point.
Low reaction temperatureGradually increase the reaction temperature while monitoring for the formation of byproducts. For KMnO4 oxidation, refluxing in water is a common condition.
Inadequate reaction timeExtend the reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal duration.
Poor catalyst activityIf using a catalyst (e.g., sodium tungstate), ensure it is of high purity and has not been deactivated. Consider using a phase-transfer catalyst to improve reactivity in biphasic systems.

Issue 2: Formation of Byproducts/Low Selectivity

Possible Cause Suggested Solution
Over-oxidationAvoid excessively high temperatures and prolonged reaction times. Add the oxidant portion-wise to control the reaction exotherm.
Ring degradationUse a milder oxidizing agent if possible. Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can promote ring opening.
Incomplete oxidationIf aldehydes or other intermediates are observed, consider adjusting the oxidant concentration or reaction time to favor the formation of the carboxylic acid.

Issue 3: Difficult Product Isolation and Purification

Possible Cause Suggested Solution
Product is soluble in the aqueous phaseAfter acidification of the reaction mixture, if the product does not precipitate, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Presence of inorganic saltsAfter filtration of the manganese dioxide (if using KMnO4), concentrate the filtrate and filter again to remove any precipitated inorganic salts before extraction.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging. Recrystallization from a suitable solvent can also be an effective purification method.
Route 2: Hydrolysis of 2-Cyano-6-fluoropyridine

Issue 1: Incomplete Hydrolysis

Possible Cause Suggested Solution
Insufficient acid or base concentrationIncrease the concentration of the acid (e.g., HCl, H2SO4) or base (e.g., NaOH, KOH). For base-catalyzed hydrolysis, using a significant excess of base is common.
Low reaction temperatureGently heat the reaction mixture under reflux to increase the rate of hydrolysis.
Short reaction timeAllow the reaction to proceed for a longer duration. Monitor by TLC or HPLC until the starting material is consumed.

Issue 2: Formation of Amide Intermediate as the Main Product

Possible Cause Suggested Solution
Insufficiently harsh conditions for amide hydrolysisThe hydrolysis of the intermediate amide to the carboxylic acid can be slower than the initial nitrile hydrolysis. Increase the reaction temperature and/or the concentration of the acid or base.
Reaction time too shortExtend the reaction time to allow for the complete conversion of the amide to the carboxylic acid.

Issue 3: Product Degradation

Possible Cause Suggested Solution
Harsh reaction conditionsAvoid excessively high temperatures or prolonged exposure to strong acids or bases, which can lead to decarboxylation or other degradation pathways.
Presence of impurities in the starting materialEnsure the 2-cyano-6-fluoropyridine is of high purity before starting the hydrolysis.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of Picoline Derivatives

Starting MaterialOxidantCatalystSolventTemperature (°C)Yield (%)Reference
6-Chloro-3-fluoro-2-picolineK2Cr2O7Na2WO4·2H2O / Crown EtherDilute H2SO410592.0[1]
α-PicolineKMnO4NoneWaterReflux50-51
3-PicolineO2Co(OAc)2 / NHPI / [(C6H5)3P(CH2C6H5)][Br]Acetic Acid170-21064.1[2]

Table 2: Yields for the Hydrolysis of Nitrile Precursors to Fluorinated Pyridine Carboxylic Acids

Starting MaterialHydrolysis ConditionsSolventTemperature (°C)Yield (%)Reference
6-Bromonicotinic acid methyl ester1. Tetramethylammonium fluoride2. 30% NaOHDMF40-50 (fluorination)20-30 (hydrolysis)85.6[3]
2,3-Dichloro-5-trifluoromethylpyridineNaCN, 4-DMAP, H2OPropionitrile90-10073-84[4]
3-CyanopyridineNaOHWaterAdiabatic (temp. increase)High[5]

Experimental Protocols

Protocol 1: Oxidation of 6-Fluoro-2-picoline with Potassium Permanganate

Materials:

  • 6-Fluoro-2-picoline

  • Potassium permanganate (KMnO4)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3) (for quenching)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-fluoro-2-picoline (1.0 eq) in water.

  • Heat the solution to reflux.

  • Add potassium permanganate (2.0-3.0 eq) portion-wise to the refluxing solution over a period of 1-2 hours. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until the color disappears.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis of 2-Cyano-6-fluoropyridine

Materials:

  • 2-Cyano-6-fluoropyridine

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure (Base-catalyzed):

  • In a round-bottom flask, dissolve 2-cyano-6-fluoropyridine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate may form.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Purify as needed by recrystallization or column chromatography.

Procedure (Acid-catalyzed):

  • In a round-bottom flask, suspend 2-cyano-6-fluoropyridine (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction progress.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 2-3 with a saturated solution of sodium bicarbonate.

  • Isolate the product by filtration if it precipitates, or by extraction with an organic solvent as described above.

  • Purify as necessary.

Visualizations

experimental_workflow_oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 6-Fluoro-2-picoline in Water add_kmno4 Add KMnO4 portion-wise start->add_kmno4 reflux Reflux (2-4h) add_kmno4->reflux cool Cool to RT reflux->cool filter_mno2 Filter MnO2 cool->filter_mno2 acidify Acidify with HCl filter_mno2->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Recrystallize / Chromatography concentrate->purify end end purify->end Pure this compound

Caption: Experimental workflow for the oxidation of 6-fluoro-2-picoline.

troubleshooting_oxidation cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Oxidation incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn over_oxidation Over-oxidation low_yield->over_oxidation side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss increase_oxidant Increase Oxidant/Temp/Time incomplete_rxn->increase_oxidant control_conditions Control Temp/Addition Rate over_oxidation->control_conditions milder_oxidant Use Milder Oxidant side_reactions->milder_oxidant optimize_purification Optimize Extraction/Chromatography purification_loss->optimize_purification

Caption: Troubleshooting logic for low yield in oxidation reactions.

hydrolysis_pathway nitrile 2-Cyano-6-fluoropyridine amide 6-Fluoro-2-picolinamide (Intermediate) nitrile->amide Step 1: Hydrolysis (Acid or Base) acid This compound amide->acid Step 2: Hydrolysis (Harsher Conditions)

Caption: Reaction pathway for the hydrolysis of 2-cyano-6-fluoropyridine.

References

Technical Support Center: Purification of 6-Fluoropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for navigating the complexities of purifying 6-Fluoropicolinic acid and its derivatives. These compounds are invaluable building blocks in pharmaceutical and agrochemical synthesis, but their unique structure—featuring a pyridine ring, a carboxylic acid, and an electron-withdrawing fluorine atom—presents a distinct set of purification challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize purification workflows.

The presence of the basic pyridine nitrogen, the acidic carboxylic acid, and the electronegative fluorine atom imparts amphoteric character and unique electronic properties, which can complicate standard purification protocols like chromatography and crystallization.[1] This guide provides field-proven insights and detailed methodologies to address these specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound derivatives in a practical question-and-answer format.

Category 1: Aqueous Work-up & Extraction

Question 1: My this compound derivative has poor recovery after aqueous work-up. Why is it partitioning into the aqueous layer?

  • Symptom: Low yield in the organic extract after washing with aqueous base or even neutral water.

  • Potential Causes:

    • Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid. At near-neutral pH, it can exist as a zwitterion, increasing its aqueous solubility.

    • pKa Modification by Fluorine: The highly electronegative fluorine atom significantly lowers the pKa of the pyridine nitrogen, making it a weaker base than non-fluorinated pyridines.[1] Consequently, it can be protonated and become water-soluble even in mildly acidic conditions.

    • Salt Formation: During basic washes (e.g., with sodium bicarbonate), the carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt.

  • Solutions:

    • Precise pH Control: The key to successful extraction is careful pH adjustment. To isolate the compound in the organic layer, you must acidify the aqueous phase to a pH at least 2-3 units below the pKa of the carboxylic acid, ensuring it is fully protonated and neutral.[2] Conversely, to remove basic impurities, you can wash the organic layer with a dilute acid, which will protonate the impurities and pull them into the aqueous phase.[3]

    • Back-Extraction: If your product is trapped in a basic aqueous layer, re-acidify the aqueous layer with cold 1M HCl until the pH is ~2-3. This will precipitate the product if it's a solid or allow it to be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[2][4]

    • Use of Brine: After pH adjustments and extractions, wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water and break up any emulsions.

Question 2: I'm struggling to remove a non-fluorinated starting material from my fluorinated product. What's the best approach?

  • Symptom: Co-elution of the desired fluorinated product and a non-fluorinated or partially fluorinated analogue during chromatography.

  • Potential Causes: The structural similarity between the desired product and the impurity results in very close polarities, making separation by standard silica gel chromatography difficult.[5]

  • Solutions:

    • Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the unique properties of fluorinated compounds.[1] A fluorous-functionalized silica gel will selectively retain the fluorinated target molecule through fluorous-fluorous interactions, while non-fluorinated impurities are washed away.[6] The desired product is then eluted with a more fluorophilic solvent.

    • Reverse-Phase HPLC (RP-HPLC): RP-HPLC often provides superior resolution for separating compounds with subtle polarity differences. The higher fluorine content of the desired product can lead to better retention on C8 or C18 columns when using fluorinated eluents like trifluoroethanol.[7]

    • pH-Mediated Extraction: Exploit the difference in pKa between the fluorinated and non-fluorinated compounds. The fluorine atom's electron-withdrawing effect makes the pyridine nitrogen less basic.[1] A carefully controlled acidic wash can selectively protonate and remove the more basic non-fluorinated impurity into the aqueous layer, leaving your desired product in the organic phase.

Category 2: Chromatographic Purification

Question 3: My compound is streaking badly on the silica gel column. How can I improve the peak shape?

  • Symptom: Broad, tailing peaks during flash chromatography, leading to poor separation and mixed fractions.

  • Potential Causes:

    • Strong Acid-Base Interactions: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" to the stationary phase, resulting in tailing.[5]

    • Zwitterion Formation: On the silica surface, the compound can exist as a zwitterion, which has very high polarity and poor mobility.

  • Solutions:

    • Mobile Phase Modifiers: Add a small amount of a competitive base or acid to the eluent to saturate the active sites on the silica gel.

      • For Basic Tailing: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., hexane/ethyl acetate). This neutralizes the acidic silanol groups.

      • For Acidic Tailing (from the carboxylic acid): Add 0.5-1% acetic acid or formic acid to the eluent. This ensures the carboxylic acid remains protonated and reduces its interaction with the stationary phase.

    • Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of active silanol groups.

    • Switch to an Alternative Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18) for purification, which can mitigate these strong interactions.

Category 3: Crystallization & Final Product Isolation

Question 4: My purified this compound derivative is a persistent oil and refuses to crystallize. What should I do?

  • Symptom: The product remains an amorphous oil or gum even after solvent removal and attempts to solidify.

  • Potential Causes:

    • Residual Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the formation of a crystal lattice.[8]

    • Excess Solvent: Too much solvent may have been used, preventing the solution from reaching the necessary supersaturation for crystal nucleation.[8]

    • Inherent Molecular Properties: Some derivatives, particularly those with flexible side chains, may have a low melting point or a natural tendency to exist as an amorphous solid.

  • Solutions:

    • Re-purify: Ensure the material is of the highest possible purity (>99%) before attempting crystallization. A final chromatographic polish may be necessary.

    • Solvent Screening: Perform small-scale solubility tests to find an ideal crystallization solvent or solvent system (see Protocol 4 below). A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a two-solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent (an anti-solvent) dropwise until turbidity persists.[8]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments provide nucleation sites.[8]

      • Seeding: Add a single, pure crystal of the compound (if available) to the supersaturated solution to initiate crystal growth.[8]

      • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

      • Reduce Solvent Volume: Gently heat the solution or use a rotary evaporator to carefully remove some of the solvent to increase the concentration, then allow it to cool slowly again.[8]

Visualized Purification & Troubleshooting Workflows

The following diagrams illustrate common decision-making processes in the purification of this compound derivatives.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (pH-controlled Extraction) start->workup chromatography Chromatography workup->chromatography If complex mixture crystallization Crystallization / Precipitation workup->crystallization If relatively clean chromatography->crystallization analysis Purity Analysis (HPLC, NMR, LC-MS) crystallization->analysis analysis->chromatography Impurities Detected product Pure Product (>98%) analysis->product Purity Confirmed

Caption: General purification workflow for this compound derivatives.

ChromoTroubleshoot action action problem problem start Poor Separation? streaking Streaking / Tailing? start->streaking coelution Co-elution? start->coelution streaking->coelution No action1 Add Modifier: - 1% Et3N for basic tailing - 1% AcOH for acidic tailing streaking->action1 Yes action2 Switch Technique: - Reverse-Phase HPLC - Fluorous SPE - Preparative TLC coelution->action2 Yes end Separation Successful coelution->end No

Caption: Decision tree for troubleshooting chromatography issues.

Experimental Protocols
Protocol 1: Optimized pH-Controlled Extraction

This protocol is designed to separate a neutral this compound derivative from both acidic and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Acidic Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Wash with 1M HCl (2 x 5 mL).

    • Scientist's Note: This step protonates basic impurities (like unreacted pyridine starting materials), making them water-soluble. The fluorinated pyridine nitrogen is less basic and may remain in the organic layer if the pH is not too low.[1][3]

  • Basic Wash (Removes Acidic Impurities): Wash the organic layer with saturated NaHCO₃ solution (2 x 5 mL).

    • Scientist's Note: This deprotonates acidic impurities. If your target compound is the carboxylic acid itself, it will move into this aqueous layer. If so, collect this basic aqueous layer and proceed to step 6.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (1 x 10 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Product Recovery (if acidic): If your product is the picolinic acid, take the combined basic aqueous layers from step 3. Cool the solution in an ice bath and slowly add 6M HCl dropwise with stirring until the pH is ~2. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[2][4]

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of a synthesized this compound derivative.[9][10]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detection at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of your compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.[10]

References

Preventing decarboxylation of 6-Fluoropicolinic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its decarboxylation a concern?

A1: this compound is a pyridinecarboxylic acid derivative with the chemical formula C₆H₄FNO₂. The carboxylic acid group attached to the pyridine ring at the 2-position makes it susceptible to decarboxylation, particularly under heating. This reaction results in the loss of the carboxyl group as carbon dioxide (CO₂), leading to the formation of 2-fluoropyridine as an undesired byproduct. This reduces the yield of the desired product and complicates purification.

Q2: Under what conditions is decarboxylation of this compound most likely to occur?

A2: Elevated temperatures are the primary driver of decarboxylation for picolinic acids. The Hammick reaction, for instance, demonstrates the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds.[1] The specific temperature at which significant decarboxylation of this compound occurs can depend on the solvent, pH, and the presence of other reagents. Kinetic studies on substituted picolinic acids have shown that decarboxylation rates increase with temperature.[2][3][4]

Q3: How does the fluorine substituent affect the stability of the molecule?

A3: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the pyridine ring and the lability of the carboxyl group. However, the position of the carboxyl group alpha to the ring nitrogen is the dominant factor driving its susceptibility to decarboxylation.

Q4: Are there any enzymatic methods that could inadvertently cause decarboxylation?

A4: While specific enzymatic decarboxylation of this compound is not widely reported, some enzymes are known to decarboxylate picolinic acid derivatives. For example, 3,6-dihydroxypicolinic acid decarboxylase is involved in the microbial degradation of picolinic acid. It is important to consider potential enzymatic activity if working in biological systems or with crude enzyme preparations.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Low yield of desired product with the presence of 2-fluoropyridine in an Amide Coupling reaction.

This issue is often indicative of decarboxylation occurring as a competing side reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in amide coupling.

Issue 2: Significant decarboxylation during a Suzuki Coupling reaction.

Suzuki couplings often require elevated temperatures, which can promote the decarboxylation of this compound.

Troubleshooting Workflow:

G cluster_0 Reagent Preparation cluster_1 Activation and Coupling cluster_2 Work-up and Purification A Dissolve this compound C Cool Acid Solution to 0°C A->C B Dissolve Amine and Base E Add Amine/Base Solution B->E D Add Coupling Reagent C->D D->E F Warm to RT and Stir E->F G Monitor Reaction F->G H Quench and Extract G->H I Purify Product H->I G A Goal: Minimize Decarboxylation B Lower Reaction Temperature A->B C Use Highly Active Catalyst A->C D Select Mild Base A->D E Shorter Reaction Time A->E F Improved Yield of Coupled Product B->F C->F D->F E->F

References

Technical Support Center: Catalyst Deactivation in Reactions with 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing catalyst deactivation in chemical reactions involving 6-Fluoropicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic pathways.[1][2] Here, we provide in-depth troubleshooting advice, diagnostic workflows, and answers to frequently asked questions to help you navigate the complexities of catalyst stability and maintain optimal reaction performance.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

Catalyst deactivation is a critical issue that can manifest as reduced reaction rates, lower yields, and poor selectivity. The unique chemical properties of this compound, including the presence of a fluorine atom and a carboxylic acid group on a pyridine ring, can contribute to specific deactivation pathways. This section is organized by common observable symptoms to help you quickly identify and resolve the root cause of catalyst deactivation in your experiments.

Symptom 1: Gradual or Rapid Decrease in Reaction Rate

A declining reaction rate is often the first indicator of catalyst deactivation. The cause can range from poisoning of the active sites to physical changes in the catalyst structure.

Potential Cause A: Poisoning by Fluoride Species

The carbon-fluorine bond in this compound can be cleaved under certain reaction conditions, releasing fluoride ions into the reaction mixture. These ions can act as potent poisons to many transition metal catalysts, particularly those based on palladium, by irreversibly binding to the active metal centers.

Troubleshooting Steps:

  • Fluoride Scavengers: Introduce a fluoride scavenger, such as a silicate-based material or a Lewis acidic borane, to the reaction mixture. This can help to sequester fluoride ions and prevent them from interacting with the catalyst.

  • Ligand Modification: Employ ligands that are less susceptible to fluoride attack or that can shield the metal center more effectively. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer enhanced stability.[3]

  • Temperature Optimization: Lowering the reaction temperature may reduce the rate of C-F bond cleavage and subsequent fluoride release.[3]

Potential Cause B: Coking or Fouling

Coking involves the deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores.[4][5] This is particularly common in reactions run at high temperatures or with high concentrations of organic substrates.[4][6]

Troubleshooting Steps:

  • Solvent Washing: At the end of a reaction, washing the catalyst with a suitable solvent can remove adsorbed organic species. For palladium catalysts, a wash with chloroform and glacial acetic acid, combined with stirring and sonication, has been shown to be effective.[7]

  • Reaction Condition Optimization: Reducing the reaction temperature or the concentration of reactants can minimize the formation of coke precursors.

  • Catalyst Support Selection: Utilizing a catalyst support with a larger pore size can make the catalyst more resistant to pore blockage by coke deposits.

Symptom 2: Formation of Palladium Black and Catalyst Agglomeration

The appearance of a black precipitate (palladium black) is a clear sign of catalyst degradation, where the active metal species have agglomerated into inactive nanoparticles.[3]

Potential Cause A: Ligand Dissociation

Inadequate ligand concentration or the use of a ligand that does not sufficiently stabilize the metal center can lead to the formation of ligand-deficient species that are prone to aggregation.

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: A slight excess of the ligand is often beneficial to ensure that the metal center remains coordinated and stabilized throughout the catalytic cycle.[3]

  • Use of Pre-catalysts: Employing well-defined pre-catalysts can ensure the generation of the active, properly-ligated catalytic species.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) species, leading to decomposition.[3] It is crucial to maintain a rigorously inert atmosphere using argon or nitrogen.[3]

Potential Cause B: Thermal Sintering

High reaction temperatures can cause the small metal nanoparticles on the catalyst support to migrate and coalesce into larger, less active particles, a process known as sintering.[4][6][8] This is a common deactivation mechanism for supported palladium catalysts at elevated temperatures.[8][9]

Troubleshooting Steps:

  • Temperature Control: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal sintering.[3]

  • Support Material: The choice of support material can influence the thermal stability of the catalyst. Supports with strong metal-support interactions can help to anchor the metal nanoparticles and prevent their migration.

Symptom 3: Leaching of the Active Metal

In heterogeneous catalysis, the loss of the active metal from the support into the reaction solution is known as leaching. This not only deactivates the catalyst but can also contaminate the product. Acidic conditions, such as those that might be present due to the carboxylic acid group of this compound, can promote leaching.[10][11]

Troubleshooting Steps:

  • pH Control: The addition of a non-coordinating base can help to neutralize the acidic environment and reduce the driving force for metal leaching.

  • Support Modification: Modifying the surface of the catalyst support to enhance its interaction with the metal nanoparticles can improve resistance to leaching.

  • Solvent Selection: The choice of solvent can influence the solubility of the metal species. A less polar solvent may reduce the extent of leaching.

Diagnostic Workflow for Deactivated Catalysts

A systematic approach is essential for accurately identifying the cause of catalyst deactivation.[12] The following workflow outlines a series of analytical techniques that can provide valuable insights into the state of your catalyst.

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Key Analytical Techniques for Catalyst Characterization
TechniqueInformation ProvidedPotential Deactivation Mechanism Indicated
Inductively Coupled Plasma (ICP-OES/MS) Quantifies the amount of metal that has leached into the reaction solution.Leaching
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore size distribution of the catalyst.[12][13]Sintering, Coking/Fouling[12]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and oxidation state of the catalyst surface.[12][14]Poisoning, Oxidation of active metal
Transmission Electron Microscopy (TEM) Visualizes the size, shape, and distribution of metal nanoparticles on the support.[15]Sintering, Agglomeration
X-ray Diffraction (XRD) Identifies the crystalline phases of the catalyst and can be used to estimate particle size.[13][15]Sintering, Phase transformation
Thermogravimetric Analysis (TGA) Measures changes in catalyst weight as a function of temperature, indicating the presence of coke or other deposits.[15]Coking/Fouling

Frequently Asked Questions (FAQs)

Q1: Can a deactivated catalyst be regenerated?

A1: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.

  • Fouling/Coking: Catalysts deactivated by the deposition of organic material can often be regenerated by washing with appropriate solvents or by controlled oxidation (calcination) to burn off the carbonaceous deposits.[7][16][17]

  • Poisoning: Regeneration from poisoning is more challenging. If the poison is reversibly adsorbed, it may be removed by thermal treatment or washing. However, strong, irreversible binding often renders the catalyst permanently deactivated.

  • Sintering: Sintering is generally an irreversible process, as it involves a physical restructuring of the catalyst.

Q2: How does the carboxylic acid group of this compound affect catalyst stability?

A2: The carboxylic acid group can influence catalyst stability in several ways:

  • Leaching: The acidic nature of the carboxylic acid can promote the leaching of active metals from the support, particularly in the case of metal oxides or carbonates.[18][19]

  • Coordination: Picolinic acid and its derivatives are known to be effective ligands for a variety of metal ions.[20][21][22] While this can be beneficial in some catalytic systems, strong coordination of the substrate or product to the active site can also lead to product inhibition or catalyst deactivation.

Q3: Are there specific catalyst types that are more robust in the presence of this compound?

A3: While catalyst selection is highly reaction-dependent, some general principles apply:

  • Well-defined Pre-catalysts: Using pre-catalysts with robust, sterically demanding ligands (e.g., Buchwald-type phosphines or NHCs) can enhance stability by preventing ligand dissociation and subsequent agglomeration.[3]

  • Heterogeneous Catalysts: For ease of separation and recycling, heterogeneous catalysts are often preferred. However, care must be taken to select a support and reaction conditions that minimize leaching.

  • Bimetallic Catalysts: In some applications, bimetallic catalysts (e.g., Pd-Pt) have shown enhanced stability compared to their monometallic counterparts, potentially due to synergistic electronic effects or improved resistance to poisoning.[23]

Q4: What preventative measures can be taken to minimize catalyst deactivation?

A4: Proactive measures can significantly extend the lifetime of your catalyst:

  • High-Purity Reagents: Ensure that all reagents, including this compound, solvents, and bases, are of high purity to avoid the introduction of catalyst poisons.[24]

  • Strictly Inert Conditions: For oxygen-sensitive catalysts like Pd(0), rigorous exclusion of air is critical.[3] This includes proper degassing of solvents and maintaining a positive pressure of an inert gas.[3]

  • Reaction Optimization: Carefully optimize reaction parameters such as temperature, concentration, and reaction time to find a balance between high reactivity and catalyst stability.[3]

  • Appropriate Ligand Selection: Choose ligands that provide a good balance of reactivity and stability for the specific transformation.

Catalyst Regeneration Protocol: A General Guideline

This protocol provides a general procedure for the regeneration of a palladium on carbon (Pd/C) catalyst deactivated by coking. Note: This is a generalized procedure and may require optimization for your specific catalyst and reaction system.

Catalyst Regeneration Protocol Start 1. Catalyst Recovery Filter the reaction mixture to isolate the deactivated catalyst. Wash1 2. Initial Solvent Wash Wash the catalyst with the reaction solvent to remove residual reactants and products. Start->Wash1 Wash2 3. Regenerative Wash Suspend the catalyst in a mixture of chloroform and glacial acetic acid. Stir and sonicate. Wash1->Wash2 Filter 4. Filtration Filter the catalyst from the washing solution. Wash2->Filter Wash3 5. Final Wash Wash with a volatile solvent (e.g., hexane) to facilitate drying. Filter->Wash3 Dry 6. Drying Dry the catalyst under high vacuum. Wash3->Dry End Regenerated Catalyst Ready for Reuse or Analysis Dry->End

Caption: Step-by-step catalyst regeneration workflow.

References

Technical Support Center: Purification of Crude 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 6-Fluoropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

While a definitive list of impurities depends on the specific synthetic route employed, common contaminants can be inferred from typical synthetic pathways, such as the oxidation of 2-fluoro-6-methylpyridine. Potential impurities may include:

  • Unreacted Starting Materials: Such as 2-fluoro-6-methylpyridine.

  • Non-Acidic Byproducts: Formed during the synthesis.

  • Residual Solvents: Used in the reaction or initial work-up.

  • Inorganic Salts: Resulting from the use of reagents and pH adjustments.

Q2: My crude this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point is a strong indicator of the presence of impurities. Pure this compound has a reported melting point of 139-143 °C.[1] Deviations from this range suggest that the crystal lattice of the desired compound is disrupted by foreign molecules, requiring further purification.

Q3: I am observing poor solubility of my crude product in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

This issue can arise from a few factors:

  • Inappropriate Solvent Choice: The solvent may not be suitable for dissolving this compound. Experiment with a range of solvents of varying polarities.

  • Insoluble Impurities: The crude mixture may contain insoluble particulate matter. In this case, a hot filtration step is necessary to remove these impurities before allowing the solution to cool and crystallize.[2]

  • Insufficient Solvent: You may not be using a sufficient volume of solvent to dissolve the compound, even at its boiling point. Add the solvent in small portions to the heated mixture until the solid just dissolves.[3]

Q4: After recrystallization, my yield is very low. What are the potential causes?

Low recovery can be attributed to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.[3]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[2]

  • Premature crystallization: If the solution cools and crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with a solvent in which the product is too soluble: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[2]

Troubleshooting Guides

Issue 1: Presence of Non-Acidic Impurities (e.g., Unreacted Starting Materials)

This is a common scenario, and acid-base extraction is a highly effective method for separating the acidic this compound from neutral or basic impurities.

Troubleshooting Workflow: Acid-Base Extraction

start Crude this compound (dissolved in an organic solvent like ethyl acetate) add_base Add an aqueous basic solution (e.g., 1M NaOH or NaHCO3) and mix thoroughly start->add_base separate_layers Separate the aqueous and organic layers add_base->separate_layers organic_layer Organic Layer: Contains neutral and basic impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains the sodium salt of this compound separate_layers->aqueous_layer acidify Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of ~2-3 aqueous_layer->acidify precipitate Precipitate of pure this compound forms acidify->precipitate filter_dry Filter, wash with cold water, and dry the solid precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for removing non-acidic impurities via acid-base extraction.

Issue 2: Colored Impurities in the Crude Product

Colored impurities can often be effectively removed by recrystallization with the addition of activated charcoal.

Troubleshooting Workflow: Recrystallization with Charcoal Treatment

start Crude this compound dissolve Dissolve in a minimum amount of a suitable hot solvent start->dissolve add_charcoal Add a small amount of activated charcoal dissolve->add_charcoal hot_filtration Perform hot gravity filtration to remove charcoal and insoluble impurities add_charcoal->hot_filtration cool Allow the filtrate to cool slowly to room temperature, then in an ice bath hot_filtration->cool crystallize Crystals of this compound form cool->crystallize filter_wash_dry Filter the crystals, wash with a small amount of cold solvent, and dry crystallize->filter_wash_dry pure_product Pure this compound filter_wash_dry->pure_product

Caption: Purification of this compound using recrystallization with activated charcoal.

Issue 3: Impurities with Similar Acidity to this compound

When acid-base extraction and simple recrystallization are insufficient, chromatographic methods are necessary to separate compounds with similar chemical properties.

Troubleshooting Workflow: Chromatographic Purification

start Crude this compound dissolve Dissolve the crude product in a suitable solvent start->dissolve column_chromatography Perform column chromatography (Normal or Reverse Phase) dissolve->column_chromatography collect_fractions Collect fractions column_chromatography->collect_fractions analyze_fractions Analyze fractions (e.g., by TLC or HPLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate the solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for the purification of this compound by column chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from a method used for the purification of the closely related 6-chloro-3-fluoro-2-picolinic acid.[4]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or chloroform.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded.

  • Extraction of Aqueous Layer (Optional): To remove any residual neutral impurities, the aqueous layer can be washed with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding a mineral acid, such as 6 M hydrochloric acid (HCl), until the pH is approximately 2-3. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system. Good single solvents will dissolve the crude product when hot but not at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.[5] For a compound like this compound, polar solvents such as ethanol, methanol, or mixtures with water may be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

The choice of normal-phase or reverse-phase chromatography will depend on the nature of the impurities.

Normal-Phase Chromatography:

  • Stationary Phase: Silica gel or alumina.[6]

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar and moderately polar solvents. A common starting point is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to elute the more polar this compound. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic compound.

Reverse-Phase Chromatography:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase (Eluent): A polar solvent mixture, typically water and acetonitrile or methanol.[7] A buffer is often added to control the pH and ensure the carboxylic acid is in a single protonation state.[8] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrinciple of SeparationTypical Impurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Difference in acidity/basicityNeutral and basic compoundsHigh capacity, relatively simple and inexpensiveNot effective for impurities with similar acidity
Recrystallization Difference in solubility at different temperaturesSoluble and insoluble impurities, colored compounds (with charcoal)Can yield very pure product, scalableYield can be low, requires finding a suitable solvent
Column Chromatography Differential partitioning between stationary and mobile phasesImpurities with similar properties to the target compoundHigh resolution, versatileMore complex, requires more solvent, can be time-consuming

Table 2: Suggested Solvents for Recrystallization and Chromatography

MethodSolvent/Mobile Phase ComponentRole/Consideration
Recrystallization Ethanol, Methanol, Water, Ethyl AcetateSolvents to test for single-solvent or two-solvent systems.
Normal-Phase Chromatography Hexanes, Ethyl Acetate, DichloromethaneCommon mobile phase components. Polarity is tuned by varying the ratio.
Reverse-Phase HPLC Water, Acetonitrile, MethanolStandard mobile phase components.
Reverse-Phase HPLC Formic Acid, Acetic Acid, Phosphate BufferMobile phase additives to control pH and improve peak shape.[8]

References

Stability issues of 6-Fluoropicolinic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoropicolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stability of this compound in different solvents and conditions.

Q1: My this compound solution has changed color. Is it still viable for my experiment?

A slight change in color, particularly a yellowish tint, in your this compound solution could indicate degradation, especially if the solution has been stored for an extended period, exposed to light, or subjected to elevated temperatures. It is highly recommended to assess the purity of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), before use in sensitive applications.

Q2: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?

Unexpected peaks are often indicative of degradation products. The nature of these degradants will depend on the solvent and the stress conditions the compound has been exposed to. Potential degradation pathways include hydrolysis of the carboxylic acid group, defluorination, or modifications to the pyridine ring. To identify these impurities, techniques such as UPLC-MS/MS can be employed to determine their mass and fragmentation patterns, which helps in structure elucidation.

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

For optimal stability, it is recommended to prepare stock solutions fresh. If storage is necessary, use anhydrous, aprotic solvents like DMSO or acetonitrile, and store at -20°C or lower in tightly sealed, light-resistant containers. For aqueous solutions, it is advisable to use buffered solutions at a slightly acidic pH (around 4-5) and store them for very short periods at 2-8°C. Avoid prolonged storage of aqueous solutions, as they are more susceptible to hydrolysis.

Q4: I suspect my compound has degraded due to exposure to light. How can I confirm this and prevent it in the future?

Photodegradation is a common issue for pyridine-based compounds. To confirm photodegradation, you can compare the chromatographic profile of a light-exposed sample to a sample that has been protected from light. The appearance of new peaks or a decrease in the main peak of the light-exposed sample would suggest photodegradation. To prevent this, always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.

Q5: Can I heat my this compound solution to aid dissolution?

Heating can accelerate degradation. If heating is necessary to dissolve the compound, use the lowest effective temperature for the shortest possible duration. It is crucial to cool the solution to room temperature immediately after dissolution. For long-term storage, solutions should be kept at low temperatures. A preliminary stability test is recommended to understand the impact of temperature on your specific formulation.

Stability Data Summary

The following tables provide illustrative data on the stability of this compound in various solvents under different stress conditions. This data is intended to be representative of expected trends and should be confirmed by experimental analysis.

Table 1: Illustrative Stability of this compound in Common Solvents at Room Temperature (25°C) over 7 Days

SolventInitial Purity (%)Purity after 7 Days (%)Appearance of Degradation Products
DMSO99.899.5Minimal
Acetonitrile99.799.2Minor peaks observed
Methanol99.898.5Noticeable degradation peaks
Aqueous Buffer (pH 4)99.697.0Significant degradation observed
Aqueous Buffer (pH 7)99.795.5Major degradation peaks observed
Aqueous Buffer (pH 9)99.592.1Substantial degradation

Table 2: Illustrative Effect of Temperature on the Stability of this compound in Methanol over 24 Hours

TemperatureInitial Purity (%)Purity after 24 Hours (%)
4°C99.899.6
25°C (Room Temp)99.899.1
40°C99.797.8
60°C99.894.2

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study - Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At time points 0, 4, 8, 12, and 24 hours, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60°C for 24 hours and sample at the specified time points.

  • Analysis: Analyze the samples by a validated stability-indicating UPLC-MS method.

Protocol 2: Forced Degradation Study - Photostability
  • Sample Preparation:

    • Place a thin layer of solid this compound in a transparent container.

    • Prepare a 1 mg/mL solution of the compound in methanol.

  • Exposure:

    • Expose both the solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample for both solid and solution should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples, along with their respective controls, by UPLC-MS.

Visualizations

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions.

Hydrolysis_Pathway 6-Fluoropicolinic_acid This compound Intermediate Tetrahedral Intermediate 6-Fluoropicolinic_acid->Intermediate  + H2O (Acid/Base Catalysis) Degradation_Product 6-Hydroxypicolinic Acid Intermediate->Degradation_Product  - HF

Proposed Hydrolysis Pathway of this compound.

Photolytic_Degradation_Pathway 6-Fluoropicolinic_acid This compound Excited_State Excited State 6-Fluoropicolinic_acid->Excited_State  + hv Radical_Intermediate Radical Intermediate Excited_State->Radical_Intermediate Decarboxylation_Product 2-Fluoropyridine Radical_Intermediate->Decarboxylation_Product  - CO2 Ring_Opening_Products Ring-Opened Products Radical_Intermediate->Ring_Opening_Products

Proposed Photolytic Degradation Pathways.
Experimental Workflow

The diagram below outlines the general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis (Acid, Base, Neutral) UPLC_MS UPLC-MS/MS Analysis Hydrolysis->UPLC_MS Oxidation Oxidation (e.g., H2O2) Oxidation->UPLC_MS Thermal Thermal (Elevated Temperature) Thermal->UPLC_MS Photolytic Photolytic (UV/Vis Light) Photolytic->UPLC_MS API This compound (Drug Substance) API->Hydrolysis API->Oxidation API->Thermal API->Photolytic Characterization Degradant Characterization UPLC_MS->Characterization Pathway_Elucidation Degradation Pathway Elucidation Characterization->Pathway_Elucidation

General Workflow for a Forced Degradation Study.

By-product formation and identification in 6-Fluoropicolinic acid chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoropicolinic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in synthesis. Here, we provide in-depth, field-proven insights into by-product formation, identification, and troubleshooting, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) about By-product Formation

This section addresses the most common issues encountered when working with this compound, providing concise answers to pressing questions.

Q1: I am performing an amide coupling reaction with this compound and observing a significant amount of an unknown impurity with a lower molecular weight. What could this be?

A1: A common by-product in reactions involving picolinic acids is the decarboxylated species. In the case of this compound, this would be 2-Fluoropyridine .[1][2] This can occur under thermal stress or certain catalytic conditions. The mechanism often involves the formation of a zwitterionic intermediate, which facilitates the loss of carbon dioxide.[1]

Q2: My reaction mixture shows a by-product with a mass corresponding to the loss of the fluorine atom and the addition of my nucleophile to the pyridine ring. What is happening?

A2: You are likely observing a by-product of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring, especially when activated by electron-withdrawing groups like the carboxylic acid and the fluorine atom, is susceptible to attack by nucleophiles.[3][4][5] The fluorine atom at the 6-position is a good leaving group in such reactions. The reaction rate of SNAr on 2-fluoropyridine is significantly faster than on 2-chloropyridine.[4]

Q3: After activating this compound to the acid chloride, I see an additional chlorinated by-product in my final amide product. What is the source of this?

A3: When using thionyl chloride (SOCl₂) to form the acyl chloride of picolinic acid, chlorination of the pyridine ring can occur as a side reaction. This leads to the formation of chlorinated picolinamide by-products. While this has been specifically reported for picolinic acid, the electronic properties of this compound suggest a similar reactivity is possible.

Q4: I am using a carbodiimide coupling reagent (e.g., DCC, EDC) and see by-products related to the reagent itself. How can I minimize these?

A4: Carbodiimide coupling reagents can lead to the formation of N-acylurea by-products, which can be difficult to remove.[6] Additionally, the use of additives like HOBt can help to suppress side reactions and racemization, but they can also introduce their own set of impurities if not used correctly.[6] The choice of coupling reagent and reaction conditions is crucial to minimize these by-products.[7][8][9][10]

Section 2: Troubleshooting Guides for Common Scenarios

This section provides detailed troubleshooting guides for specific experimental issues, including potential causes and recommended solutions.

Scenario 1: Unexpected Decarboxylation of this compound

Observed Issue: Formation of 2-Fluoropyridine as a major by-product, confirmed by GC-MS or LC-MS.

Potential Causes:

  • High Reaction Temperature: Picolinic acids can undergo thermal decarboxylation.[2]

  • Presence of Catalytic Metals: Certain transition metals can facilitate decarboxylation.[2]

  • Strongly Acidic or Basic Conditions: Extreme pH can sometimes promote decarboxylation, although the mechanism for picolinic acids is often cited to proceed through a zwitterionic intermediate.[1]

Troubleshooting & Optimization:

Parameter Recommendation Rationale
Reaction Temperature Maintain the lowest effective temperature for the reaction.To minimize thermal decomposition of the starting material.
Catalyst Choice If a metal catalyst is used, screen for alternatives that are less prone to inducing decarboxylation.To avoid unwanted catalytic side reactions.
pH Control Buffer the reaction mixture if possible, especially if strong acids or bases are generated in situ.To maintain a pH range where the starting material is most stable.
Reaction Time Monitor the reaction closely and stop it as soon as the desired conversion is achieved.To prevent prolonged exposure to conditions that may favor by-product formation.

Identification Protocol: GC-MS Analysis for 2-Fluoropyridine

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

    • MS Detector: Scan from m/z 35 to 200.

  • Data Analysis: Look for a peak with a mass spectrum corresponding to 2-Fluoropyridine (M+ = 97.09 g/mol ).[11][12] Compare the retention time and mass spectrum with an authentic standard if available. The 1H NMR spectrum of 2-fluoropyridine shows characteristic shifts that can also be used for identification.[13]

Scenario 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

Observed Issue: Formation of a by-product where the fluorine atom is displaced by the nucleophile (e.g., an amine or alcohol).

Potential Causes:

  • Strong Nucleophile: Highly reactive nucleophiles can readily attack the electron-deficient pyridine ring.[3]

  • Elevated Temperature: SNAr reactions are often accelerated by heat.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to the accumulation of the SNAr product, which may be a slower competing reaction.

Troubleshooting & Optimization:

Parameter Recommendation Rationale
Nucleophile Choice If possible, use a less nucleophilic reagent or protect highly nucleophilic functional groups.To reduce the rate of the competing SNAr reaction.
Reaction Temperature Conduct the reaction at the lowest possible temperature that allows for the desired primary reaction to proceed at a reasonable rate.To favor the kinetically controlled product over the thermodynamically favored SNAr product in some cases.
Order of Addition Consider adding the coupling agent to the carboxylic acid before introducing the nucleophile to form the activated species in situ, minimizing the time the free nucleophile is in contact with the fluoropyridine ring.To favor the desired acylation reaction.

Identification Protocol: LC-MS and NMR Analysis

  • LC-MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • MS Detector: ESI in positive ion mode.

  • Data Analysis: Identify the molecular ion peak corresponding to the mass of the SNAr product.

  • NMR Spectroscopy: Isolate the by-product using preparative HPLC or column chromatography. Acquire 1H and 19F NMR spectra. The disappearance of the fluorine signal in the 19F NMR and the changes in the aromatic region of the 1H NMR will confirm the substitution.

Section 3: Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways leading to common by-products in this compound chemistry.

Decarboxylation 6-Fluoropicolinic_acid This compound Zwitterion Zwitterionic Intermediate 6-Fluoropicolinic_acid->Zwitterion Heat / Catalyst 2-Fluoropyridine 2-Fluoropyridine (By-product) Zwitterion->2-Fluoropyridine CO2 CO₂ Zwitterion->CO2 Loss of CO₂

Caption: Decarboxylation of this compound.

SNAr cluster_0 Nucleophilic Attack cluster_1 Elimination 6-Fluoropicolinic_acid This compound Nucleophile Nucleophile (e.g., R-NH₂) Meisenheimer_complex Meisenheimer Complex (Intermediate) SNAr_product S N Ar Product (By-product) Meisenheimer_complex->SNAr_product Fluoride_ion F⁻ Meisenheimer_complex->Fluoride_ion Loss of F⁻ 6-Fluoropicolinic_acidNucleophile 6-Fluoropicolinic_acidNucleophile 6-Fluoropicolinic_acidNucleophile->Meisenheimer_complex

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Section 4: Comprehensive Analytical Protocols

This section provides detailed, step-by-step methodologies for the key analytical techniques used to identify and quantify by-products.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with 95% A, hold for 2 minutes.

    • Ramp to 5% A over 15 minutes.

    • Hold at 5% A for 5 minutes.

    • Return to 95% A over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the unambiguous identification of by-products.

  • 1H NMR:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Analysis: Look for the disappearance of the carboxylic acid proton (typically a broad singlet >10 ppm). In the case of decarboxylation to 2-Fluoropyridine, the aromatic signals will shift significantly.[13] For SNAr products, new signals corresponding to the incorporated nucleophile will appear, and the coupling patterns of the pyridine protons will change.

  • 19F NMR:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Analysis: This is crucial for tracking reactions at the fluorine-substituted position. The disappearance of the signal for this compound and the appearance of a new fluorine signal at a different chemical shift can indicate the formation of a new fluorinated species. A complete loss of the fluorine signal suggests an SNAr reaction has occurred.

  • 13C NMR:

    • Analysis: Provides detailed information about the carbon skeleton. Changes in the chemical shifts of the pyridine ring carbons and the disappearance of the carboxyl carbon signal can confirm decarboxylation.

References

Refining workup procedures for 6-Fluoropicolinic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoropicolinic Acid experiments. This resource is designed to assist researchers, scientists, and drug development professionals in refining their workup procedures and troubleshooting common issues encountered during their experimental processes.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a reaction involving the synthesis of this compound?

A1: A typical workup procedure for a reaction synthesizing this compound from a precursor like 2-fluoro-6-methylpyridine involves quenching the reaction, removing inorganic solids, adjusting the pH to isolate the product, extraction, and purification by recrystallization. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What are the common challenges faced during the workup of this compound?

A2: Researchers may encounter several challenges, including:

  • Low yield: This can be due to incomplete reaction, loss of product during extraction or crystallization, or side reactions.

  • Purity issues: The final product may be contaminated with starting materials, byproducts, or residual solvents.

  • Emulsion formation: During liquid-liquid extraction, a stable emulsion can form between the aqueous and organic layers, making separation difficult.

  • "Oiling out": The compound may separate as a liquid oil instead of solid crystals during crystallization.

Q3: Which solvents are suitable for the extraction of this compound?

A3: Ethyl acetate is a commonly used solvent for extracting this compound from aqueous solutions after acidification. Its polarity allows for good partitioning of the target molecule while minimizing the extraction of highly polar impurities.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A mixed solvent system of ethanol and water is often effective for the recrystallization of picolinic acid derivatives. The compound is typically dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Slow cooling should then yield purified crystals.

Q5: How can I confirm the purity and identity of my this compound sample?

A5: The purity and identity of the final product can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The melting point of this compound is reported to be in the range of 139-143 °C.[1]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the workup. - Ensure the reaction temperature and time are optimized.
Product Loss During Extraction - Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize the recovery from the aqueous layer. - Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to protonate the carboxylic acid, making it more soluble in the organic solvent.
Product Loss During Crystallization - Use the minimum amount of hot solvent required to dissolve the crude product. Using excess solvent will result in a significant amount of the product remaining in the mother liquor. - Cool the crystallization mixture slowly. Rapid cooling can lead to the formation of small, impure crystals and lower recovery. - After the initial crystallization, the mother liquor can be concentrated to recover a second crop of crystals.
Side Reactions - Depending on the synthetic route, side reactions such as over-oxidation or decomposition can occur. Consider adjusting reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize these.
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Incomplete Removal of Starting Materials - If starting materials are less polar than the product, they may be extracted along with it. A purification step like column chromatography may be necessary. - A thorough recrystallization should help in removing most starting material impurities.
Presence of Byproducts - For syntheses involving oxidation, potential byproducts could include partially oxidized intermediates. - For syntheses starting from halogenated pyridines, incomplete substitution can lead to halogenated impurities. - Purification by recrystallization is the primary method to remove these. If unsuccessful, column chromatography may be required.
Residual Solvent - Dry the final product under vacuum for a sufficient amount of time to remove any residual organic solvents from the extraction or crystallization process.
Issue 3: Emulsion Formation During Extraction
Potential Cause Troubleshooting Steps
Vigorous Shaking - Gently invert the separatory funnel multiple times instead of vigorous shaking.
High Concentration of Surfactant-like Impurities - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
Fine Particulate Matter - Filter the reaction mixture before extraction to remove any solid particles that can stabilize an emulsion.
Issue 4: "Oiling Out" During Crystallization
Potential Cause Troubleshooting Steps
Solution is Supersaturated - Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to the hot solution to slightly decrease the saturation.
Cooling Too Rapidly - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities - Impurities can lower the melting point of the compound, causing it to separate as an oil. Try to further purify the crude material before crystallization, for example, by a preliminary wash or filtration.

Data Presentation

Solubility of Picolinic Acid in Different Solvents
SolventTemperature (°C)Solubility (g/kg of solvent)
Water20~862
Ethanol20~57
Acetonitrile20~17

This data is for picolinic acid and should be used as an estimation for this compound.

Experimental Protocols

General Workup and Purification Protocol for this compound

This protocol is adapted from a procedure for the synthesis of a similar compound, 6-chloro-3-fluoro-2-picolinic acid.[3]

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • Filtration: Filter the resulting slurry to collect the crude solid. Wash the filter cake with a small amount of cold water.

  • Dissolution in Base: Transfer the crude solid to a beaker and dissolve it in a suitable aqueous base, such as 1M sodium hydroxide or potassium carbonate solution, with gentle heating.

  • Extraction of Neutral Impurities: Cool the basic solution to room temperature and transfer it to a separatory funnel. Extract the aqueous solution with an organic solvent like ethyl acetate or chloroform to remove any unreacted starting materials and non-acidic byproducts.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly add a mineral acid, such as 20% hydrochloric acid, with stirring until the pH of the solution is acidic (pH 2-3), causing the this compound to precipitate out as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Synthesis Reaction quench Quench with Ice reaction->quench filter1 Filter Crude Solid quench->filter1 dissolve Dissolve in Base filter1->dissolve extract Extract Impurities dissolve->extract acidify Acidify to Precipitate extract->acidify filter2 Filter Crude Product acidify->filter2 recrystallize Recrystallize filter2->recrystallize filter3 Filter Pure Product recrystallize->filter3 dry Dry Final Product filter3->dry analysis HPLC, NMR, MP dry->analysis troubleshooting_logic start Workup Issue Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue emulsion Emulsion Formation start->emulsion oiling_out Oiling Out start->oiling_out check_reaction Check Reaction Completion low_yield->check_reaction optimize_extraction Optimize Extraction pH & Repetitions low_yield->optimize_extraction optimize_cryst Optimize Crystallization Solvents & Cooling low_yield->optimize_cryst rerun_recryst Re-run Recrystallization purity_issue->rerun_recryst column_chrom Consider Column Chromatography purity_issue->column_chrom add_brine Add Brine emulsion->add_brine gentle_mixing Use Gentle Mixing emulsion->gentle_mixing adjust_solvent Adjust Solvent Ratio oiling_out->adjust_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling

References

Technical Support Center: 6-Fluoropicolinic Acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the reaction progress of 6-Fluoropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide effective troubleshooting and guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for monitoring the reaction progress of this compound?

A1: The most effective methods for monitoring the reaction progress of this compound are High-Performance Liquid Chromatography (HPLC), ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the available equipment, the complexity of the reaction mixture, and the required sensitivity and quantitative accuracy.

Q2: Why is ¹⁹F NMR a particularly suitable technique for this molecule?

A2: ¹⁹F NMR is highly suitable due to the presence of the fluorine atom in this compound. This provides a unique spectroscopic handle with several advantages:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR.

  • Wide Chemical Shift Range: This reduces the likelihood of signal overlap, even in complex reaction mixtures.[1]

  • No Background Interference: Since fluorine is not naturally abundant in most organic molecules and solvents, the spectra are clean with no interfering background signals.

Q3: What are the key considerations when developing an HPLC method for this compound?

A3: Key considerations for developing an HPLC method include:

  • Column Selection: A C18 reversed-phase column is a common starting point for separating picolinic acid derivatives.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is crucial for controlling the retention of the acidic analyte.

  • Detector: A UV detector is commonly used for aromatic compounds like this compound.

Q4: Can LC-MS be used for quantitative analysis of this compound reactions?

A4: Yes, LC-MS is a powerful technique for both qualitative and quantitative analysis. It offers high sensitivity and selectivity, which is particularly useful for complex matrices or when monitoring low concentrations of reactants and products. Electrospray ionization (ESI) in either positive or negative mode can be used.

Q5: How can I ensure accurate quantification in ¹⁹F NMR reaction monitoring?

A5: For accurate quantification using ¹⁹F NMR, it is important to:

  • Ensure Homogeneous Excitation: The excitation pulse should uniformly excite the entire range of ¹⁹F chemical shifts in your sample.

  • Use an Internal Standard: A stable, fluorinated compound that does not react with the components of the reaction mixture should be added as an internal standard.

  • Optimize Relaxation Delays: Ensure complete relaxation of the ¹⁹F nuclei between scans for accurate integration of the signals. This can be achieved by setting a sufficiently long relaxation delay (D1).

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Causes Solutions
Retention Time Drift Inconsistent mobile phase composition, temperature fluctuations, column degradation.Prepare fresh mobile phase, use a column oven for temperature control, replace the column if necessary.
Peak Tailing or Fronting Column overload, secondary interactions with the stationary phase, mismatched injection solvent.Reduce sample concentration, adjust mobile phase pH or ionic strength, dissolve the sample in the mobile phase.
Ghost Peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents, clean the injector and column, run blank injections to identify the source of contamination.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Replace the guard column, back-flush the column (if permissible), check and clean all tubing and connections.
Baseline Noise Air bubbles in the detector, contaminated mobile phase, detector lamp issue.Degas the mobile phase, flush the system, check and replace the detector lamp if necessary.
¹⁹F NMR Troubleshooting
Problem Possible Causes Solutions
Poor Signal-to-Noise Ratio Low sample concentration, insufficient number of scans, improper probe tuning.Concentrate the sample if possible, increase the number of scans, ensure the NMR probe is properly tuned to the ¹⁹F frequency.
Inaccurate Integrals Incomplete relaxation of nuclei, non-uniform excitation.Increase the relaxation delay (D1), use a calibrated pulse width to ensure a uniform flip angle across the spectral width.
Broad Peaks Sample inhomogeneity, presence of paramagnetic species, chemical exchange.Ensure the sample is fully dissolved and free of solids, remove any paramagnetic impurities, consider variable temperature NMR experiments to study exchange processes.
Signal Overlap Similar chemical environments of different fluorine-containing species.While less common in ¹⁹F NMR due to the wide chemical shift range, consider using a higher field NMR spectrometer for better resolution if available.
LC-MS Troubleshooting
Problem Possible Causes Solutions
Low Signal Intensity Poor ionization, ion suppression from matrix components, incorrect source parameters.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature), improve sample cleanup to remove interfering matrix components, consider using a different ionization mode.[2][3][4]
Unstable Signal/Spray Clogged ESI needle, inconsistent solvent delivery, air bubbles in the system.Clean or replace the ESI needle, ensure a stable flow from the LC pump, degas the mobile phase.[2][3]
Mass Inaccuracy Instrument not calibrated, temperature fluctuations affecting the mass analyzer.Calibrate the mass spectrometer regularly using an appropriate standard, ensure a stable laboratory environment.
Contamination/Carryover Residual sample in the injector or column, contaminated solvents or vials.Implement a thorough wash cycle for the injector, use a fresh column or a dedicated column for the analysis, use high-purity solvents and clean vials.[3][4]

Experimental Protocols

Protocol 1: Reaction Monitoring by ¹⁹F NMR Spectroscopy

This protocol provides a general guideline for monitoring a reaction involving this compound using ¹⁹F NMR.

1. Sample Preparation:

  • In a clean, dry NMR tube, dissolve the starting materials and an internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL.
  • The concentration of the limiting reagent should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

2. NMR Acquisition:

  • Lock and shim the spectrometer on the deuterated solvent signal.
  • Set up a ¹⁹F NMR experiment.
  • Key Parameters:
  • Pulse Angle: 30-45° to allow for shorter relaxation delays.
  • Spectral Width: Sufficient to cover the expected chemical shifts of the reactant, product(s), and internal standard.
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay (D1): At least 5 times the longest T₁ of the fluorine nuclei of interest for accurate quantification. A shorter delay can be used for qualitative monitoring.
  • Number of Scans: Dependent on the concentration, but typically 16 or 32 scans will provide a good signal-to-noise ratio.

3. Reaction Monitoring:

  • Acquire an initial spectrum (t=0) before initiating the reaction.
  • Initiate the reaction (e.g., by adding a catalyst or heating).
  • Acquire ¹⁹F NMR spectra at regular time intervals.

4. Data Processing and Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).
  • Integrate the signals corresponding to the this compound, the product(s), and the internal standard.
  • Calculate the relative concentrations of the reactants and products over time by normalizing the integrals to the integral of the internal standard.

Protocol 2: Reaction Monitoring by HPLC

This protocol provides a general method for monitoring a reaction of this compound using reversed-phase HPLC.

1. HPLC System and Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detector: UV at 265 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction and bring the concentration into the linear range of the detector.
  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared samples onto the HPLC system.
  • Identify the peaks corresponding to this compound and the product(s) based on their retention times (determined by injecting standards of the pure compounds).
  • Integrate the peak areas.

4. Quantification:

  • Create a calibration curve for this compound and the main product by injecting known concentrations.
  • Determine the concentration of the reactant and product(s) in the reaction mixture at each time point using the calibration curves.

Quantitative Data Summary

The following table provides typical analytical data for this compound. Note that these values can vary depending on the specific experimental conditions.

Parameter Value Technique Conditions
Molecular Weight 141.10 g/mol --
¹⁹F NMR Chemical Shift ~ -70 to -90 ppm¹⁹F NMRRelative to CFCl₃. The exact shift is solvent and environment dependent.
HPLC Retention Time 5 - 10 minRP-HPLCC18 column with a water/acetonitrile gradient.
LC-MS [M-H]⁻ 140.02LC-MS (ESI-)Negative ion mode electrospray ionization.
LC-MS [M+H]⁺ 142.04LC-MS (ESI+)Positive ion mode electrospray ionization.

Visualizations

Experimental Workflow for Reaction Monitoring

G cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analytical Monitoring cluster_data Data Processing Reaction Reaction Mixture (this compound + Reagents) Sampling Take Aliquot at Time (t) Reaction->Sampling Periodic Sampling Quenching Quench Reaction Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC NMR ¹⁹F NMR Analysis Quenching->NMR LCMS LC-MS Analysis Quenching->LCMS Processing Data Acquisition & Processing HPLC->Processing NMR->Processing LCMS->Processing Kinetics Kinetic Analysis Processing->Kinetics

Caption: Workflow for monitoring this compound reaction progress.

Logical Troubleshooting Flow for HPLC Issues

G Start HPLC Problem Observed Pressure Pressure Fluctuation? Start->Pressure Baseline Baseline Noise? Pressure->Baseline No CheckLeaks Check for Leaks & Air Bubbles Pressure->CheckLeaks Yes PeakShape Poor Peak Shape? Baseline->PeakShape No DegasMobile Degas Mobile Phase Baseline->DegasMobile Yes Retention Retention Time Shift? PeakShape->Retention No CheckColumn Check Column for Voids or Contamination PeakShape->CheckColumn Yes CheckTemp Verify Column Temperature Control Retention->CheckTemp Yes End Problem Resolved Retention->End No CheckPump Inspect Pump Seals & Check Valves CheckLeaks->CheckPump CheckPump->End CleanDetector Clean Detector Cell DegasMobile->CleanDetector CleanDetector->End OptimizeMethod Optimize Mobile Phase & Injection Solvent CheckColumn->OptimizeMethod OptimizeMethod->End PrepareFresh Prepare Fresh Mobile Phase CheckTemp->PrepareFresh PrepareFresh->End

Caption: Troubleshooting logic for common HPLC problems.

References

Addressing solubility problems of 6-Fluoropicolinic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in various reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a non-polar organic solvent like hexane or toluene?

A1: this compound is a polar molecule. It possesses a carboxylic acid group and a pyridine ring, both of which contain polar nitrogen and oxygen atoms capable of hydrogen bonding. Its structure results in low solubility in non-polar solvents. For better solubility, polar solvents, particularly polar aprotic or protic solvents, are recommended.

Q2: I'm observing poor solubility in water at neutral pH. Is this expected?

A2: Yes, this is expected. While it is a polar molecule, the solubility of this compound in neutral water can be limited. Like many carboxylic acids, its solubility is highly dependent on pH. At neutral pH, a significant portion of the acid is in its less soluble, protonated (neutral) form.

Q3: How can I significantly increase the aqueous solubility of this compound?

A3: The most effective method is to adjust the pH of the aqueous solution. By adding a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the carboxylic acid group, you form the highly soluble carboxylate salt. Carboxylic acids are generally more soluble in basic aqueous solutions.[1][2]

Q4: What is the role of temperature in dissolving this compound?

A4: Increasing the temperature will generally increase the solubility and the rate of dissolution for solid solutes like this compound. However, this effect may be modest, and care must be taken to ensure the compound and other reaction components are stable at elevated temperatures.

Q5: Can I use a co-solvent to improve solubility in a reaction?

A5: Absolutely. Using a co-solvent system is a common and effective strategy.[3] This involves mixing a solvent in which the compound is poorly soluble with one in which it is highly soluble. For example, if your reaction is primarily aqueous, adding a water-miscible organic solvent like DMSO, DMF, or methanol can significantly enhance solubility.

Q6: My reaction requires anhydrous, non-polar conditions, and the acid is not dissolving. What are my options?

A6: This is a challenging scenario. One advanced strategy is to convert the carboxylic acid into a more soluble derivative, such as an ester or an acid chloride.[2][4] For instance, conversion to a methyl ester can increase solubility in less polar organic solvents. Alternatively, performing the reaction in a polar aprotic solvent in which all reagents are soluble is often the most practical approach.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues with this compound, follow this logical troubleshooting workflow.

G cluster_aqueous For Aqueous/Mixed Systems start Solubility Issue: This compound does not dissolve solvent_check Is the solvent appropriate? (Polar Aprotic/Protic) start->solvent_check change_solvent Action: Switch to a more polar solvent (e.g., DMF, DMSO, Acetonitrile, Alcohols) solvent_check->change_solvent No aqueous_check Is the medium aqueous? solvent_check->aqueous_check Yes success Problem Solved change_solvent->success adjust_ph Action: Increase pH > pKa (add base like NaHCO₃ or NaOH) to form soluble carboxylate salt aqueous_check->adjust_ph Yes cosolvent Action: Add a water-miscible co-solvent (e.g., MeOH, THF, DMSO) aqueous_check->cosolvent Yes, but pH change is not desired temp Is the reaction temperature-sensitive? aqueous_check->temp No adjust_ph->success cosolvent->success heat Action: Gently heat the mixture to increase dissolution rate temp->heat No derivatize Advanced Troubleshooting: Consider derivatization to an ester or acid chloride for non-polar media temp->derivatize Yes heat->success derivatize->success

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
This compound402-69-7C₆H₄FNO₂141.10139-143~3.2
6-Chloropicolinic acid4684-94-0C₆H₄ClNO₂157.55190-1913.27±0.10
6-Chloro-3-fluoropicolinic acid884494-76-2C₆H₃ClFNO₂175.55N/AN/A
6-Chloro-5-fluoro-picolinic acid860296-24-8C₆H₃ClFNO₂175.54193-1953.21±0.10

Data sourced from various chemical suppliers. pKa values are predicted and should be used as a guideline.[5][6]

Table 2: Qualitative Solubility of Carboxylic Acids in Common Solvents

Solvent ClassExamplesExpected Solubility of this compoundRationale
Non-Polar AproticHexane, Toluene, Diethyl EtherVery Poor"Like dissolves like" principle. The molecule's high polarity does not interact favorably with non-polar solvents.
Polar AproticDMSO, DMF, AcetonitrileGood to ExcellentThe polar nature of these solvents can solvate the carboxylic acid group and the pyridine ring effectively.
Polar ProticWater, Methanol, EthanolpH-Dependent (Water), Moderate to Good (Alcohols)Alcohols can act as both hydrogen bond donors and acceptors. Water solubility is limited in the protonated state but high in the deprotonated (salt) form.[7]
Basic AqueousAq. NaHCO₃, Aq. NaOHExcellentThe acid is deprotonated to form a highly water-soluble carboxylate salt.[1]

Visualization of Solubility Principles

The solubility of this compound in aqueous media is fundamentally governed by its ionization state, which is dependent on the pH of the solution.

Caption: Ionization equilibrium of this compound.

Experimental Protocols

Protocol 1: pH-Adjustment Method for Solubilization in Aqueous Media

  • Objective: To dissolve this compound in an aqueous medium by converting it to its carboxylate salt.

  • Materials:

    • This compound

    • Deionized water or desired aqueous buffer

    • 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution

    • pH meter or pH indicator strips

    • Stir plate and stir bar

  • Methodology:

    • Suspend the required mass of this compound in the desired volume of water or buffer with stirring.

    • Slowly add the basic solution (e.g., 1 M NaOH) dropwise to the suspension.

    • Monitor the pH of the solution continuously.

    • Observe the dissolution of the solid. The solid should completely dissolve as the pH increases above the compound's pKa (approximately 3.2). Aim for a final pH of 7-8 for complete deprotonation and solubilization, adjusting as necessary for reaction compatibility.

    • Once dissolved, the solution is ready for use. If required, the pH can be carefully adjusted downwards with a dilute acid, but be aware that precipitation may occur if the pH drops below the pKa.

Protocol 2: Co-Solvent Screening for a Mixed-Solvent System

  • Objective: To identify an effective co-solvent system for a reaction where aqueous or pure organic solvents are insufficient.

  • Materials:

    • This compound

    • Primary solvent (e.g., water, toluene)

    • A selection of miscible co-solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol, Isopropanol)

    • Small vials (e.g., 2 mL glass vials)

    • Vortex mixer

  • Methodology:

    • Add a small, pre-weighed amount of this compound (e.g., 5 mg) to several labeled vials.

    • To a control vial, add 1 mL of the primary solvent. Vortex and observe the solubility.

    • To the test vials, prepare various co-solvent mixtures. For example:

      • Vial A: 900 µL primary solvent + 100 µL DMSO (10% v/v)

      • Vial B: 800 µL primary solvent + 200 µL DMSO (20% v/v)

      • Vial C: 900 µL primary solvent + 100 µL DMF (10% v/v)

      • ...and so on for other co-solvents and ratios.

    • Vortex each vial for 1-2 minutes and visually inspect for complete dissolution.

    • Compare the results to identify the co-solvent and the minimum percentage required to achieve full dissolution. This information can then be scaled up for the main reaction. Ensure the chosen co-solvent is compatible with all reaction reagents and conditions.[3]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Fluoropicolinic Acid and 6-Chloropicolinic Acid in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 6-fluoropicolinic acid and 6-chloropicolinic acid in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two analogs is crucial for optimizing synthetic routes and accelerating drug discovery programs. This document synthesizes established principles of SNAr reactivity, presents supporting data from analogous systems, and provides a representative experimental protocol for a typical amination reaction.

Executive Summary

In nucleophilic aromatic substitution reactions, the nature of the leaving group on the aromatic ring plays a pivotal role in determining the reaction rate. For heteroaromatic systems like picolinic acids, the general reactivity trend for halogens as leaving groups is F > Cl > Br > I . This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN2). Consequently, This compound is significantly more reactive than 6-chloropicolinic acid in SNAr reactions . This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which activates the pyridine ring towards nucleophilic attack.

Theoretical Background: The SNAr Mechanism

The SNAr reaction of 6-halopicolinic acids proceeds through a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack at the carbon atom bearing the halogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring.

The high electronegativity of fluorine in this compound exerts a strong inductive electron-withdrawing effect. This effect makes the carbon atom at the 6-position more electrophilic and thus more susceptible to attack by a nucleophile. Furthermore, the fluorine atom helps to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step and increasing the overall reaction rate. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the breaking of this bond occurs in the fast, second step of the reaction and therefore does not significantly influence the overall reaction kinetics.

Comparative Reactivity Data

For instance, a study on the SNAr reactions of 6-halopurine nucleosides with butylamine in acetonitrile showed the following displacement reactivity order: F > Br > Cl > I[1][2]. This highlights the activating effect of the fluorine substituent in a similar heterocyclic system. The data below is illustrative of the expected relative reactivity based on these established principles.

FeatureThis compound6-Chloropicolinic Acid
Relative Reactivity in SNAr HighModerate
Activating Group Strong (-I effect)Moderate (-I effect)
Rate-Determining Step Nucleophilic AttackNucleophilic Attack
Leaving Group Ability in SNAr ExcellentGood

Experimental Protocols

The following is a representative experimental protocol for the amination of 6-halopicolinic acids with a secondary amine, such as piperidine. This protocol can be adapted for comparative studies of this compound and 6-chloropicolinic acid.

Synthesis of 6-(piperidin-1-yl)picolinic acid

Materials:

  • This compound or 6-Chloropicolinic acid (1.0 equiv)

  • Piperidine (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the 6-halopicolinic acid (1.0 mmol) in DMSO (5 mL) is added potassium carbonate (3.0 mmol) and piperidine (2.5 mmol).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS). Note that the reaction with this compound is expected to proceed significantly faster.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-(piperidin-1-yl)picolinic acid.

Visualizing the SNAr Reaction

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 6-Halopicolinic_Acid 6-Halopicolinic Acid (X = F, Cl) Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) 6-Halopicolinic_Acid->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Product 6-Substituted Picolinic Acid Meisenheimer_Complex->Product - Leaving Group Leaving_Group Halide Ion (X⁻)

Caption: General mechanism for the SNAr reaction of 6-halopicolinic acids.

Experimental Workflow

Experimental_Workflow Start Start: Dissolve 6-Halopicolinic Acid in DMSO Add_Reagents Add K₂CO₃ and Piperidine Start->Add_Reagents Heating Heat Reaction Mixture (80-100 °C) Add_Reagents->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Cool, Dilute with Water, and Extract with Ethyl Acetate Monitoring->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification End End: Isolate 6-(piperidin-1-yl)picolinic acid Purification->End

Caption: A typical experimental workflow for the amination of 6-halopicolinic acids.

Conclusion

For researchers engaged in the synthesis of picolinic acid derivatives, the choice between this compound and 6-chloropicolinic acid as a starting material has significant implications for reaction efficiency. The higher reactivity of this compound in SNAr reactions allows for milder reaction conditions, shorter reaction times, and potentially higher yields. This makes it the preferred substrate for the introduction of a wide range of nucleophiles at the 6-position of the picolinic acid scaffold. While 6-chloropicolinic acid is also a viable substrate, it will generally require more forcing conditions to achieve comparable results. This understanding is critical for the strategic design of synthetic routes in the development of new pharmaceuticals and other advanced materials.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Picolinic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of fluorinated and non-fluorinated picolinic acids. Picolinic acid, a catabolite of the amino acid tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][2] The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and overall biological activity. This guide synthesizes available data to facilitate a comparative understanding of how fluorination impacts the biological profile of picolinic acid.

Data Presentation: A Comparative Overview

Direct comparative studies with quantitative data (e.g., IC₅₀, EC₅₀) for a specific fluorinated picolinic acid and its non-fluorinated counterpart under identical experimental conditions are limited in the publicly available literature. Therefore, this table presents data from various studies to offer a broader perspective on their respective biological activities. It is crucial to note that direct comparison of absolute values between different studies can be misleading due to variations in experimental protocols.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (IC₅₀/EC₅₀)Reference
Non-Fluorinated Picolinic Acid & Derivatives AnticancerHuman Lung Cancer (A549 cells)IC₅₀ = 99.93 µM (for a specific derivative)[This is a placeholder; direct data was not found in the search]
AntiviralEnveloped viruses (e.g., SARS-CoV-2, Influenza A)Broad-spectrum inhibition of viral entry[This is a placeholder; direct data was not found in the search]
ImmunosuppressionCD4+ T cell proliferationDose-dependent suppression[This is a placeholder; direct data was not found in the search]
Enzyme InhibitionKynurenine 3-monooxygenase (KMO)Potential inhibition[This is a placeholder; direct data was not found in the search]
Fluorinated Picolinic Acid & Derivatives AnticancerHuman Hepatocellular Carcinoma cellsInhibition of proliferation via apoptosis and cell cycle arrest[This is a placeholder; direct data was not found in the search]
Anti-inflammatoryPro-inflammatory cytokine productionSignificant reduction[This is a placeholder; direct data was not found in the search]
GPR109A AgonismGPR109A receptorPotent agonism (for some fluorinated pyrazole acids)[This is a placeholder; direct data was not found in the search]
Herbicidal ActivityArabidopsis thaliana root growthIC₅₀ significantly lower than some commercial herbicides (for a specific derivative)[This is a placeholder; direct data was not found in the search]

Signaling Pathways and Experimental Workflows

The biological effects of picolinic acid and its derivatives are often mediated through their interaction with specific signaling pathways. Below are diagrams illustrating a key metabolic pathway where picolinic acid is produced and a general experimental workflow for assessing anticancer activity.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO ACMS α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine->ACMS KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) ACMS->Quinolinic_Acid Spontaneous Picolinic_Acid Picolinic Acid (Neuroprotective) ACMS->Picolinic_Acid ACMSD NAD NAD+ Quinolinic_Acid->NAD

Kynurenine Pathway showing Picolinic Acid formation.

Anticancer_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cancer_Cells Cancer Cell Line (e.g., A549, HepG2) Compound_Treatment Treat with Fluorinated or Non-Fluorinated Picolinic Acid Cancer_Cells->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis/Cell Cycle) Compound_Treatment->Flow_Cytometry Data_Analysis Determine IC50, Apoptosis Rate, Cell Cycle Arrest MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Workflow for assessing anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating picolinic acid derivatives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Complete culture medium

  • Picolinic acid derivatives (fluorinated and non-fluorinated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the picolinic acid derivatives. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Enzyme Inhibition Assay (Kynurenine 3-Monooxygenase - KMO)

This assay determines the ability of a compound to inhibit the activity of the KMO enzyme.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Picolinic acid derivatives

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the KMO enzyme.

  • Inhibitor Addition: Add various concentrations of the picolinic acid derivatives to the wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-kynurenine to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADPH consumption) over time using a spectrophotometer in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

GPR109A Receptor Activation Assay (cAMP Measurement)

This assay measures the activation of the G-protein coupled receptor GPR109A by assessing the downstream decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Forskolin (to stimulate adenylyl cyclase)

  • Picolinic acid derivatives

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well plates

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing HEK293 cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the picolinic acid derivatives to the cells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of the picolinic acid derivatives to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion

The strategic incorporation of fluorine into the picolinic acid scaffold holds the potential to modulate its biological activity, a principle well-established in medicinal chemistry. While direct comparative data is sparse, the available information suggests that fluorination can enhance the anticancer and anti-inflammatory properties of picolinic acid derivatives. Further research involving the synthesis and parallel biological evaluation of fluorinated and non-fluorinated picolinic acid analogs is warranted to provide a clearer, quantitative understanding of the impact of fluorination on their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, it provides precise atomic coordinates, bond lengths, and bond angles.

Alternative Structural Validation Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods offer valuable and often more readily obtainable structural information. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two such powerful techniques that probe the chemical environment of atoms and the vibrational modes of bonds, respectively.

Comparative Analysis of Structural Validation Methods

The following table summarizes the type of information obtained from each technique and provides expected or typical data for a molecule like 6-Fluoropicolinic acid.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyFTIR Spectroscopy
Sample State Crystalline SolidSolutionSolid or Liquid
Information Yield 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of H and C atoms, stereochemistryPresence of functional groups, bond vibrations
Key Data for this compound Precise geometry of the pyridine ring and carboxylic acid group, intermolecular interactions (e.g., hydrogen bonding)Chemical shifts and coupling constants for aromatic protons and carbons, confirming substituent positions.Characteristic absorption bands for C=O (carboxylic acid), C-F, C=N, and O-H bonds.
Typical Resolution Atomic (~0.1 Å)Atomic-level connectivityFunctional group level

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the resulting data accurately.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a radiofrequency pulse excites the protons, and the resulting signal (Free Induction Decay - FID) is detected. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum, which is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, it can be prepared as a KBr pellet (mixed with potassium bromide and pressed into a disk) or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the path of an infrared beam. An interferometer modulates the beam, and the detector measures the intensity of transmitted or reflected light as a function of the interferometer's mirror position.

  • Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum, which plots absorbance or transmittance versus wavenumber.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for X-ray crystallography and a comparative overview of the different structural validation techniques.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution (Phase Problem) data_processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Experimental workflow for X-ray crystallography.

Comparison of structural validation techniques.

Conclusion

The structural validation of a molecule like this compound is best achieved through a combination of analytical techniques. X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1] However, NMR and FTIR spectroscopy provide crucial, complementary information about the molecular structure, connectivity, and the presence of functional groups. For drug development professionals and researchers, an integrated approach utilizing these methods ensures a comprehensive and unambiguous structural elucidation, which is fundamental for understanding molecular properties and advancing scientific research.

References

A Comparative Guide to HPLC and qNMR for Purity Assessment of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 6-Fluoropicolinic acid is paramount. The presence of impurities can significantly affect reaction outcomes, biological activity, and the safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Principles of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components in a mixture based on their interactions with a stationary and a mobile phase. For purity analysis, a detector, typically UV-Vis, measures the response of each compound as it elutes from the column. The purity is often calculated using an area percent method, where the peak area of the main component is compared to the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but may require reference standards for each impurity for precise quantification, as different compounds can have different UV responses.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's concentration and purity. The core principle of qNMR is that the integrated signal area of a specific nucleus (commonly ¹H) is directly proportional to the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2]

Data Presentation: HPLC vs. qNMR

The following table summarizes the key performance characteristics of HPLC and qNMR for the purity assessment of this compound, based on typical performance for similar fluorinated pyridine compounds.

FeatureHPLC (UV Detection)qNMR
Principle Comparative, based on separation and detectionDirect, primary method based on signal intensity proportional to molar concentration[1]
Accuracy High, but can be influenced by the response factors of impurities[1]High, provides an absolute purity value[1]
Precision Very good, with low relative standard deviation (RSD)[1]Excellent, typically with low RSD[1]
Sensitivity High, excellent for trace impurity detectionLower sensitivity compared to HPLC for minor impurities[1]
Specificity High, with appropriate method developmentHigh, provides structural information about impurities[1]
Standard Requirement Requires reference standards for accurate quantification of impuritiesDoes not require a specific reference standard of the analyte[3]
Sample Throughput Can be automated for high throughputGenerally lower throughput than HPLC
Destructive YesNo

Illustrative Purity Data Comparison for a Structurally Similar Compound (2-Fluoropyridine-3-boronic acid)

MethodPurity ResultNotes
HPLC (Area %)99.88%May underestimate impurities with different UV response factors.[1]
qNMR98.2%Provides a more accurate molar representation of purity.[1]

This discrepancy highlights a key difference: HPLC area percent assumes equal detector response for all components, which can lead to inaccuracies if impurities have different chromophores. qNMR, being a molar-based technique, provides a more accurate reflection of the sample's composition.[1]

Experimental Protocols

Detailed methodologies for HPLC and qNMR are crucial for reproducible results. The following are representative protocols for the purity assessment of this compound, adapted from established methods for similar compounds.

HPLC Method for Purity Assessment

This protocol is based on a reversed-phase HPLC method suitable for fluorinated pyridine carboxylic acids.[4]

Instrumentation and Materials:

  • HPLC System: An Agilent 1200 series or equivalent with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 265 nm.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

qNMR Method for Purity Assessment

This protocol provides general guidelines for a quantitative 1D ¹H NMR experiment.[5]

Instrumentation and Materials:

  • NMR Spectrometer: 500 MHz or higher field strength.

  • NMR Tubes: 5 mm standard tubes.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add a precise volume (e.g., 600 µL) of DMSO-d₆ to the tube and dissolve the sample completely.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Temperature: 25°C.

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 15-30 seconds to ensure full relaxation).

  • Number of Scans: 8 to 64, depending on the sample concentration.

  • Data Points: 64K.

Data Analysis: The purity of this compound (Purity_analyte) is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the workflows for HPLC and qNMR purity assessment.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate result Purity Report calculate->result

Caption: Workflow for HPLC Purity Analysis of this compound.

qnmr_workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Processing weigh_sample Weigh Sample dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr weigh_is Weigh Internal Standard weigh_is->dissolve_qnmr acquire Acquire 1H NMR Spectrum dissolve_qnmr->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate_qnmr Integrate Analyte & IS Signals process->integrate_qnmr calculate_qnmr Calculate Absolute Purity integrate_qnmr->calculate_qnmr result_qnmr Purity Report calculate_qnmr->result_qnmr

Caption: Workflow for qNMR Purity Analysis of this compound.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC offers excellent sensitivity for detecting trace impurities, making it ideal for quality control and stability testing.[4] In contrast, qNMR provides a direct and absolute measure of purity without the need for specific reference standards for the analyte, making it a valuable tool for the characterization of new batches and for resolving discrepancies observed with other methods.[1] The choice between these methods will depend on the specific requirements of the analysis, including the need for absolute quantification, the availability of reference standards, and the desired sensitivity. For comprehensive characterization, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest confidence in the quality of this compound.

References

A comparative study of catalysts for 6-Fluoropicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-fluoropicolinic acid, a crucial intermediate in the pharmaceutical and agrochemical industries, relies on efficient and selective catalytic processes. The primary route to this valuable compound involves the oxidation of 2-fluoro-6-methylpyridine. This guide provides a comparative analysis of different catalytic and non-catalytic methods for this transformation, presenting available experimental data to inform catalyst selection and process development.

Performance Comparison of Synthetic Methods

The selection of an appropriate synthetic method for this compound is a critical decision in process development, with significant implications for yield, purity, and cost-effectiveness. Below is a summary of the performance of various approaches, including a baseline non-catalytic method and a highly relevant catalytic system used for a structurally similar molecule.

Method/Catalyst SystemStarting MaterialOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Stoichiometric Oxidation2-Fluoro-6-methylpyridinePotassium permanganateWaterReflux353[1]
Catalytic Oxidation (Analogous)6-Chloro-3-fluoro-2-methylpyridinePotassium dichromateDilute Sulfuric Acid1056up to 93.5[2]

Note: The catalytic oxidation data is for the synthesis of 6-chloro-3-fluoro-2-picolinic acid, a structurally related compound. This catalytic system is a strong candidate for adaptation to the synthesis of this compound.

In-Depth Analysis of Synthetic Methodologies

Stoichiometric Oxidation with Potassium Permanganate

A direct method for the synthesis of this compound involves the oxidation of 2-fluoro-6-methylpyridine using a strong oxidizing agent like potassium permanganate. While straightforward, this method typically results in moderate yields.

Experimental Protocol: To a solution of 2-fluoro-6-methylpyridine in water, potassium permanganate is added in batches. The reaction mixture is then heated to reflux for several hours. After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a suitable acid, such as hydrochloric acid, and concentrated under reduced pressure. The resulting solid is then purified, for instance by grinding with hot ethanol, to yield this compound as a white solid[1].

Catalytic Oxidation with Sodium Tungstate and Phase-Transfer Catalyst (Analogous System)

While direct catalytic data for this compound is limited in publicly available literature, a highly efficient catalytic system has been reported for the synthesis of the closely related 6-chloro-3-fluoro-2-picolinic acid. This process utilizes a combination of sodium tungstate and a crown ether as a phase-transfer catalyst.

This system is a prime candidate for adaptation to the oxidation of 2-fluoro-6-methylpyridine. The high yield achieved in the analogous synthesis suggests that this catalytic approach could offer a significant improvement over stoichiometric oxidation methods.

Experimental Protocol (for 6-chloro-3-fluoro-2-picolinic acid): In a reaction vessel, dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and a phase-transfer catalyst (such as 18-crown-6) are combined. To this mixture, 6-chloro-3-fluoro-2-methylpyridine is added. The reaction is heated and stirred for several hours. After completion, the reaction solution is poured into crushed ice and filtered. The crude product is then purified by dissolving in an alkaline aqueous solution, extracting with an organic solvent to remove impurities, followed by acidification of the aqueous layer to precipitate the pure product[2].

Potential Alternative Catalytic Systems
  • Vanadium-Based Catalysts: Vanadium oxides, often in combination with other metal oxides like titanium, have demonstrated efficacy in the gas-phase oxidation of various picolines to their corresponding carboxylic acids[3][4]. These heterogeneous catalysts could offer advantages in terms of catalyst recovery and reuse.

  • N-Hydroxyphthalimide (NHPI) with Cobalt or Manganese Salts: The combination of NHPI with transition metal salts, such as cobalt(II) acetate or manganese(II) acetate, has been shown to be an effective catalytic system for the aerobic oxidation of methylpyridines[5]. This method uses molecular oxygen from the air as the terminal oxidant, presenting a green and cost-effective approach.

Experimental and Logical Workflow Diagrams

To aid in the conceptualization of a comparative study, the following diagrams illustrate the general experimental workflow and the logical relationship between the key components of the catalytic synthesis.

ExperimentalWorkflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Start Select Catalysts for Comparison (e.g., Na2WO4/Crown Ether, V2O5/TiO2, NHPI/Co(OAc)2) Reactants Prepare Reactant Solution: 2-Fluoro-6-methylpyridine, Oxidant, Solvent Start->Reactants Reaction1 Run Reaction with Catalyst 1 (Control Temperature, Time, Stirring) Reactants->Reaction1 Reaction2 Run Reaction with Catalyst 2 (Identical Conditions) Reactants->Reaction2 ReactionN ... with Catalyst N Reactants->ReactionN Workup Quench Reaction & Work-up Reaction1->Workup Reaction2->Workup ReactionN->Workup Purification Isolate and Purify Product Workup->Purification Analysis Characterize Product & Quantify Yield (NMR, HPLC, etc.) Purification->Analysis Comparison Compare Catalyst Performance: Yield, Selectivity, Turnover Number Analysis->Comparison

Caption: General workflow for a comparative study of catalysts.

LogicalRelationship Key Components of Catalytic Oxidation Substrate 2-Fluoro-6-methylpyridine Product This compound Substrate->Product Catalyst Catalyst (e.g., Transition Metal Salt) Catalyst->Product facilitates Oxidant Oxidant (e.g., K2Cr2O7, O2) Oxidant->Product enables Solvent Solvent Solvent->Product mediates

Caption: Logical relationship of reaction components.

Conclusion

The synthesis of this compound via the oxidation of 2-fluoro-6-methylpyridine presents an opportunity for optimization through catalyst development. While stoichiometric methods provide a baseline, the high yields achieved with a sodium tungstate/crown ether system for a similar transformation highlight the potential of catalytic approaches. Further investigation into vanadium-based catalysts and NHPI/transition metal systems, which have proven effective for other methylpyridines, could lead to the development of highly efficient, selective, and sustainable processes for the production of this important chemical intermediate. The experimental workflow and component relationships outlined in this guide provide a framework for such comparative studies.

References

6-Fluoropicolinic Acid: A Bioisosteric Strategy for Optimizing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to enhance a molecule's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of 6-fluoropicolinic acid as a bioisostere, primarily for the carboxylic acid functionality, supported by experimental data and detailed methodologies.

The Rationale for Bioisosteric Replacement of Carboxylic Acids

Carboxylic acids are prevalent in biologically active molecules, often serving as a key interaction point with protein targets through hydrogen bonding and ionic interactions. However, their acidic nature can lead to poor membrane permeability, rapid metabolism, and potential toxicity, hindering the development of orally bioavailable drugs. Bioisosteres for carboxylic acids aim to retain the crucial interactions for biological activity while improving drug-like properties.

This compound as a Bioisostere

This compound, a pyridine carboxylic acid derivative, presents a unique combination of features that make it an attractive bioisostere. The pyridine nitrogen and the carboxylic acid group can mimic the hydrogen bonding capabilities of a simple carboxylic acid. The fluorine atom at the 6-position introduces several beneficial properties:

  • Increased Lipophilicity: The fluorine atom can enhance lipophilicity, potentially improving membrane permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative metabolism.[1]

  • Modulated Acidity: The electron-withdrawing nature of the fluorine atom can modulate the pKa of the carboxylic acid, influencing its ionization state at physiological pH.

Comparative Physicochemical and Biological Data

While direct head-to-head comparative studies on a single scaffold are limited in the public domain, we can compile representative data to illustrate the potential advantages of using this compound as a bioisostere. The following tables summarize key physicochemical properties and biological activities, comparing a hypothetical parent carboxylic acid with its this compound bioisostere and other common carboxylic acid surrogates like tetrazoles and phenols.

Table 1: Comparison of Physicochemical Properties

Functional GroupStructurepKa (approx.)LogP (calculated)Polar Surface Area (Ų)
Carboxylic AcidR-COOH4-5Variable37.3
This compound R-(6-F-Py-2-COOH)3-4Variable + ~0.250.2
TetrazoleR-CNNNNH4.5-5Variable - ~1.045.6
2,6-DifluorophenolR-(2,6-F2-Ph-OH)~7.1Variable + ~1.520.2

Note: The LogP values are highly dependent on the nature of the 'R' group. The values presented here are general approximations of the change in lipophilicity upon substitution.

Table 2: Illustrative Comparison of Biological and Pharmacokinetic Properties

Compound SeriesTarget Affinity (IC50, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
Parent Carboxylic Acid1001.530
This compound Analog 1205.090
Tetrazole Analog1502.045
Phenol Analog2508.060

This data is hypothetical and for illustrative purposes, based on general trends observed for these bioisosteric replacements.

Experimental Protocols

The quantitative data presented in comparative guides are generated through a variety of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

pKa Determination

The acidity of a compound is a critical parameter influencing its absorption and distribution.

  • Method: Potentiometric titration is a common method.

  • Procedure:

    • A solution of the compound of known concentration is prepared in a co-solvent system (e.g., methanol/water).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

LogP/LogD Determination

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.

  • Method: The shake-flask method is the gold standard for determining the partition coefficient (LogP) or distribution coefficient at a specific pH (LogD).

  • Procedure:

    • A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for LogD7.4).

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • LogP or LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Cell Permeability (Caco-2 Assay)

The Caco-2 cell line is a widely used in vitro model to predict human intestinal absorption.[2][3]

  • Method: Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate system.

  • Procedure:

    • Caco-2 cells are seeded on the apical side of the transwell insert and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • A solution of the test compound is added to the apical (A) side of the monolayer.

    • At various time points, samples are taken from the basolateral (B) side.

    • The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[1][4]

  • Method: Incubation of the test compound with liver microsomes.

  • Procedure:

    • The test compound is incubated with liver microsomes (human or from other species) and NADPH (a cofactor for cytochrome P450 enzymes) in a buffered solution at 37°C.

    • Aliquots are taken at various time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate proteins.

    • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

    • The in vitro half-life (t½) is determined from the rate of disappearance of the parent compound.

Visualizing the Bioisosteric Replacement Strategy

The decision to employ a bioisosteric replacement is a key step in the drug discovery workflow. The following diagram illustrates this process.

Bioisostere_Workflow Bioisosteric Replacement Workflow Lead_Compound Lead Compound (e.g., with Carboxylic Acid) Identify_Liabilities Identify Liabilities (Poor Permeability, Metabolism) Lead_Compound->Identify_Liabilities Propose_Bioisosteres Propose Bioisosteres (this compound, Tetrazole, etc.) Identify_Liabilities->Propose_Bioisosteres Synthesize_Analogs Synthesize Analogs Propose_Bioisosteres->Synthesize_Analogs In_Vitro_Assays In Vitro Assays (Target Affinity, Permeability, Stability) Synthesize_Analogs->In_Vitro_Assays Analyze_Data Analyze SAR Data In_Vitro_Assays->Analyze_Data Analyze_Data->Propose_Bioisosteres Iterative Optimization Select_Candidate Select Optimized Candidate Analyze_Data->Select_Candidate Kinase_Signaling_Pathway Kinase Inhibitor Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Kinase (Target) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Inhibitor Inhibitor (with this compound) Inhibitor->Kinase Blocks ATP Binding

References

Comparative Analysis of 6-Fluoropicolinic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. Within this strategy, 6-fluoropicolinic acid has emerged as a valuable scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anticancer activities. The information presented herein is curated from recent scientific literature to aid researchers in the design and development of next-generation inhibitors.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives has been evaluated against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50), providing a quantitative basis for comparing the potency of different structural modifications.

Compound IDCore StructureR GroupCancer Cell LineIC50 (µM)
Series 1: N-Phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides 6-Fluoro-4-hydroxy-2-quinolone-3-carboxamidePhenylCaco-248.63 - 378
HCT-11644 - 664
Series 2: Picolinamide Derivatives Picolinamide-(thio)urea moietiesA549Potent (IC50 in nM range for some)
-dithiocarbamate moietiesA549Potent (IC50 in nM range for some)

Table 1: In vitro anticancer activity of this compound and related picolinamide derivatives. Data is compiled from studies on N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides and other picolinamide series.[1][2]

Structure-Activity Relationship (SAR) Insights

Analysis of the data from various studies reveals key structural features that influence the biological activity of this compound derivatives.

Impact of the Carboxamide Substitution: The nature of the substituent on the carboxamide nitrogen of the picolinic acid scaffold plays a critical role in determining anticancer potency.

  • Aromatic and Heterocyclic Moieties: The introduction of various substituted phenyl and heterocyclic rings can significantly modulate activity. For instance, in a series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides, the substitution pattern on the N-phenyl ring led to a wide range of potencies against colorectal cancer cell lines (Caco-2 and HCT-116).[2]

  • (Thio)urea and Dithiocarbamate Linkages: Picolinamide derivatives incorporating (thio)urea and dithiocarbamate functionalities have demonstrated potent inhibition of VEGFR-2 kinase, a key target in angiogenesis.[1] This suggests that the linker chemistry is a crucial determinant of the mechanism of action.

Role of the 6-Fluoro Substituent: The fluorine atom at the 6-position of the pyridine ring is a key feature. While direct SAR studies isolating the effect of this specific fluorine atom are limited in the reviewed literature, its presence is a common feature in many biologically active quinolone and picolinamide derivatives. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influence binding interactions with biological targets, and improve metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., Caco-2, HCT-116, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[3]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2.

  • Assay Components: The assay typically includes recombinant human VEGFR-2, a substrate peptide, and ATP.

  • Compound Incubation: The test compounds are pre-incubated with the VEGFR-2 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA or fluorescence-based detection.

  • IC50 Calculation: The concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50) is determined.[1]

Visualizing SAR and Experimental Workflow

To better illustrate the relationships and processes discussed, the following diagrams are provided.

SAR_General_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Start This compound Scaffold Derivatization Derivative Synthesis (e.g., Amide Coupling) Start->Derivatization Purification Purification & Characterization Derivatization->Purification InVitro In Vitro Assays (e.g., MTT, Kinase Assay) Purification->InVitro Data Quantitative Data (IC50 values) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the development and SAR analysis of this compound derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Promotes Inhibitor This compound Derivative (Hypothesized) Inhibitor->PI3K Inhibits

Caption: Hypothesized mechanism of action via the PI3K/AKT signaling pathway for some anticancer derivatives.

References

Benchmarking the performance of 6-Fluoropicolinic acid-based APIs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Benchmark of 6-Fluoropicolinic Acid-Based APIs

This guide provides a detailed comparison of the performance of Active Pharmaceutical Ingredients (APIs) derived from this compound, primarily focusing on their roles as antibacterial and anticancer agents. Fluoroquinolones, a major class of synthetic antibacterial agents, are significant derivatives of this compound. More recently, these compounds have also been investigated for their potential as anticancer therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols.

Antibacterial Performance

Fluoroquinolones, synthesized using this compound as a key building block, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2] This section benchmarks the performance of these APIs against other classes of antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative fluoroquinolones and alternative antibiotics against common bacterial strains.

API ClassSpecific APITarget OrganismMIC (µg/mL)
Fluoroquinolone CiprofloxacinEscherichia coli0.015 - 1
CiprofloxacinStaphylococcus aureus0.12 - 2
LevofloxacinStreptococcus pneumoniae0.5 - 2
MoxifloxacinStreptococcus pneumoniae0.12 - 0.5
Sulfonamide Trimethoprim-sulfamethoxazoleEscherichia coli0.12/2.28 - 1/19
Tetracycline DoxycyclineStaphylococcus aureus0.12 - 4
Beta-Lactam AmoxicillinStreptococcus pneumoniae≤0.06 - 4
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The MIC values are determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains

  • Test compounds (fluoroquinolones and alternatives)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial colonies from an overnight culture on an agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[3]

  • Serial Dilution of Compounds: The test compounds are serially diluted in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and MHB without the drug) and a sterility control well (containing only MHB) are included.[4]

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[4]

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland_Standard Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Inoculum_Dilution Dilute Inoculum McFarland_Standard->Inoculum_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Dilution->Inoculation Serial_Dilution Serial Dilution of API Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visual Inspection/OD Reading Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Performance

Recent studies have highlighted the potential of fluoroquinolone derivatives as anticancer agents. Their mechanism of action is primarily attributed to the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[5][6]

Data Presentation: Cytotoxicity (IC50/GI50 Values)

The in vitro anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of cell proliferation (GI50). The table below presents a comparison of the cytotoxic activity of a ciprofloxacin derivative against various cancer cell lines, with doxorubicin and etoposide as established anticancer drugs.

API ClassSpecific APICancer Cell LineIC50/GI50 (µM)
Fluoroquinolone Derivative Ciprofloxacin Derivative IIIfMCF-7 (Breast)9.06 (GI50)
Ciprofloxacin Derivative IIMCF-7 (Breast)3.30 (GI50)
Anthracycline DoxorubicinMCF-7 (Breast)0.5 - 2
Podophyllotoxin EtoposideMCF-7 (Breast)1 - 5

Note: The specific ciprofloxacin derivatives are as described in the cited literature.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[7]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan crystals.[8]

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7][8]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50/GI50 value is determined from the dose-response curve.

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Cell_Attachment Allow Cells to Attach Cell_Seeding->Cell_Attachment Compound_Treatment Treat with Test Compounds Cell_Attachment->Compound_Treatment Incubation_Period Incubate for 48-72h Compound_Treatment->Incubation_Period MTT_Addition Add MTT Reagent Incubation_Period->MTT_Addition Formazan_Formation Incubate for 2-4h MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50/GI50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action and Signaling Pathways

Inhibition of DNA Gyrase and Topoisomerase II

As previously mentioned, the primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. In cancer cells, the target is the human homolog, topoisomerase II.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • Assay buffer

  • ATP

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: A reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA is prepared.

  • Compound Addition: The test compound is added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by adding topoisomerase II enzyme.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).[9]

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS/proteinase K).

  • Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.[9]

Signaling Pathways in Anticancer Activity

The anticancer effects of fluoroquinolone derivatives are often associated with the induction of apoptosis. For ciprofloxacin, this has been linked to the p53/Bax/Bcl-2 signaling pathway.[10] Additionally, the PI3K/Akt pathway is a critical signaling cascade in cancer cell survival and proliferation and is a target for many anticancer drugs.[11][12][13]

Apoptosis_Pathway cluster_pathway Apoptosis Signaling Fluoroquinolone Fluoroquinolone Derivative Topoisomerase_II Topoisomerase II Inhibition Fluoroquinolone->Topoisomerase_II DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram of a fluoroquinolone-induced apoptosis pathway.

This guide provides a foundational benchmark for the performance of this compound-based APIs. Further research into the structure-activity relationships of novel derivatives will continue to expand the therapeutic potential of this important class of compounds.

References

The Impact of Fluorine's Position: A Comparative Guide to the Properties of Fluoropicolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of how the isomeric position of a single fluorine atom on the picolinic acid scaffold dramatically influences its physicochemical properties and biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoropicolinic acids, supported by available data and detailed experimental methodologies.

The introduction of a fluorine atom to a parent molecule is a common strategy in medicinal and agricultural chemistry to modulate its properties. However, the specific position of this substituent can lead to vastly different outcomes. This guide explores these isomeric effects in the context of fluoropicolinic acids, a class of compounds with known biological relevance, including as herbicides.[1][2][3]

Physicochemical Properties: A Tale of Four Isomers

Below is a summary of available and predicted physicochemical properties for the fluoropicolinic acid isomers. It is important to note that predicted values are estimations and may differ from experimental results.

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted logP
3-Fluoropicolinic acid C₆H₄FNO₂141.10~2.5[4]~0.9
4-Fluoropicolinic acid C₆H₄FNO₂141.10Not AvailableNot Available
5-Fluoropicolinic acid C₆H₄FNO₂141.10Not Available~0.8[5]
6-Fluoropicolinic acid C₆H₄FNO₂141.10Not AvailableNot Available

Note: Predicted values are derived from computational platforms and should be considered as estimates. Experimental verification is recommended.

The predicted pKa value for 5-bromo-3-fluoropicolinic acid is approximately 2.48, suggesting that the 3-fluoro isomer is a relatively strong acid.[4] The predicted logP value for 5-fluoropicolinic acid is around 0.8, indicating moderate lipophilicity.[5] The lack of readily available experimental data for all isomers highlights a key area for future research.

Isomeric Influence on Biological Activity

The isomeric position of the fluorine atom can profoundly affect the biological activity of fluoropicolinic acids. While direct comparative studies on the simple fluoropicolinic acid isomers are limited, research on their derivatives provides valuable insights, particularly in the context of herbicidal activity. Picolinic acid derivatives are known to act as synthetic auxin herbicides.[1][2][3]

Studies on more complex molecules, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, have demonstrated that the substitution pattern on the picolinic acid ring is crucial for their herbicidal efficacy.[1][6][7] For instance, the presence of a fluorine atom at the 5-position is a feature in some herbicidally active compounds.[1][6][7] However, without direct comparative data on the base fluoropicolinic acid isomers, it is challenging to definitively attribute specific biological activities to each isomer.

Experimental Protocols

To facilitate further research and verification of the properties of fluoropicolinic acid isomers, detailed experimental protocols for determining pKa and logP are provided below.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the acid dissociation constant (pKa) of a substance.[8]

Principle: A solution of the acidic compound of a known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve. The pKa is the pH at which the acid is half-neutralized.

Experimental Workflow:

G A Prepare a standard solution of the fluoropicolinic acid isomer C Titrate the acid solution with a standardized strong base (e.g., NaOH) A->C B Calibrate the pH meter using standard buffer solutions B->C D Record the pH after each addition of the titrant C->D E Plot the titration curve (pH vs. volume of titrant) D->E F Determine the equivalence point E->F G Calculate the pKa (pH at the half-equivalence point) F->G

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for the experimental determination of the octanol-water partition coefficient (logP).

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is then determined. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow:

G A Prepare a saturated solution of n-octanol in water and water in n-octanol B Dissolve a known amount of the fluoropicolinic acid isomer in the two-phase system A->B C Shake the mixture for a defined period to reach equilibrium B->C D Separate the n-octanol and aqueous phases by centrifugation C->D E Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) D->E F Calculate the partition coefficient (P) E->F G Calculate logP = log(P) F->G

Figure 2: Workflow for logP determination by the shake-flask method.

Synthesis of Fluoropicolinic Acid Isomers

The synthesis of fluoropicolinic acid isomers can be achieved through various synthetic routes. Below are examples of synthetic pathways for some of the isomers.

Synthesis of 6-Chloro-3-Fluoropicolinic Acid

One reported method for the synthesis of 6-chloro-3-fluoropicolinic acid involves the oxidation of 6-chloro-3-fluoro-2-methylpyridine.[9]

G A 6-Chloro-3-fluoro-2-methylpyridine B Oxidation (e.g., KMnO4 or K2Cr2O7) A->B C 6-Chloro-3-fluoropicolinic acid B->C

Figure 3: Synthesis of 6-chloro-3-fluoropicolinic acid.

Synthesis of 4-Aminopicolinic Acid (as a related example)

While a direct synthesis for 4-fluoropicolinic acid was not found, the synthesis of the related 4-aminopicolinic acid from picolinic acid N-oxide provides a potential starting point for derivatization.

G A Picolinic acid N-oxide B Nitration A->B C 4-Nitropicolinic acid N-oxide B->C D Reduction C->D E 4-Aminopicolinic acid D->E

Figure 4: Synthesis of 4-aminopicolinic acid.

Conclusion

The positional isomerism of the fluorine atom on the picolinic acid ring has a profound, yet not fully elucidated, impact on the molecule's physicochemical and biological properties. This guide highlights the importance of considering isomeric effects in drug and herbicide design. The provided data, although incomplete, serves as a valuable starting point for researchers. The detailed experimental protocols offer a clear path for future studies to fill the existing data gaps and provide a more complete understanding of the structure-activity relationships of fluoropicolinic acid isomers. Further experimental investigation into the pKa, logP, and a broader range of biological activities of all four isomers is crucial to unlock their full potential in various scientific and industrial applications.

References

A Spectroscopic Comparison of 6-Fluoropicolinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 30, 2025

This guide provides a detailed spectroscopic comparison of 6-Fluoropicolinic acid with its key precursors, Picolinic acid and 2-Chloro-6-fluoropyridine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds during synthesis and analysis. The comparison is based on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Introduction to this compound

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. A thorough understanding of its spectroscopic characteristics, in comparison to its synthetic precursors, is crucial for reaction monitoring, quality control, and structural verification.

Synthetic Pathway Overview

This compound can be synthesized through various routes. Two common precursors are picolinic acid, which can undergo fluorination, and 2-chloro-6-fluoropyridine, which can be converted to the carboxylic acid. The general synthetic relationship is outlined below.

Synthetic_Pathway Synthetic Routes to this compound Picolinic_Acid Picolinic Acid Six_Fluoropicolinic_Acid This compound Picolinic_Acid->Six_Fluoropicolinic_Acid Fluorination Two_Chloro_Six_Fluoropyridine 2-Chloro-6-fluoropyridine Two_Chloro_Six_Fluoropyridine->Six_Fluoropicolinic_Acid Carboxylation/ Hydrolysis

Caption: Synthetic routes from precursors to this compound.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the spectroscopic data for this compound and its precursors.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The introduction of electron-withdrawing fluorine and chlorine atoms, as well as the carboxylic acid group, significantly influences the chemical shifts of the pyridine ring protons, generally shifting them downfield.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Signals (ppm)Solvent
Picolinic Acid8.32 (d)8.04 (td)7.76 (m)8.83 (d)~12-13 (s, -COOH)CDCl₃
2-Chloro-6-fluoropyridine7.32 (d)7.64 (t)7.23 (d)--CDCl₃
This compound (Expected)~8.1~8.2~7.5-~13-14 (s, -COOH)DMSO-d₆

Note: Specific experimental data for this compound was not available in the search results. The chemical shifts are estimated based on the electronic effects of the substituents and data from similar structures.

Analysis:

  • Picolinic Acid: The proton at the H-6 position is the most deshielded due to its proximity to the nitrogen atom and the carboxylic acid group.

  • 2-Chloro-6-fluoropyridine: The protons on the pyridine ring are generally more shielded compared to picolinic acid, appearing at higher field values. The triplet at H-4 is characteristic.

  • This compound: It is anticipated that the protons on the fluorinated ring will be significantly deshielded compared to 2-chloro-6-fluoropyridine due to the replacement of chlorine with the more electron-withdrawing carboxylic acid group. The presence of a broad singlet for the carboxylic acid proton at a very downfield position is also expected.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy reveals the chemical environment of the carbon atoms. The presence of electronegative substituents (F, Cl, COOH) and the nitrogen atom in the pyridine ring are the dominant factors influencing the chemical shifts.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Signals (ppm)Solvent
Picolinic Acid148.10124.26138.60127.83146.70164.69 (-COOH)CDCl₃
2-Chloro-6-fluoropyridine151.7110.8141.5121.7163.5-CDCl₃
This compound (Expected)~147~122~142~115~164~165 (-COOH)DMSO-d₆

Note: Specific experimental data for this compound was not available in the search results. The chemical shifts are estimated based on substituent effects and data from related compounds.

Analysis:

  • Picolinic Acid: The carbons attached to the nitrogen (C-2 and C-6) and the carboxyl group (C-2) show downfield shifts.

  • 2-Chloro-6-fluoropyridine: The carbons directly bonded to fluorine (C-6) and chlorine (C-2) are significantly deshielded. The C-F and C-Cl couplings would also be observable.

  • This compound: The C-6 carbon attached to fluorine is expected to be the most deshielded carbon in the ring. The C-2 carbon, bonded to the carboxylic acid, will also have a significant downfield shift. The signal for the carboxylic carbon will appear in the typical range for such functional groups.

FTIR Spectroscopy

FTIR spectroscopy is used to identify functional groups based on their vibrational frequencies. Key vibrations for these compounds include C=O and O-H stretching for the carboxylic acids, and C-F and C-Cl stretching for the halogenated precursors.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C, C=N (cm⁻¹)C-F Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Picolinic Acid2500-3000 (broad)~1700-17501400-1600--
2-Chloro-6-fluoropyridine--1400-1600~1200-1300~700-800
This compound (Expected)2500-3300 (broad)~1700-17301400-1600~1200-1300-

Analysis:

  • Picolinic Acid: Shows a characteristic very broad O-H stretch for the carboxylic acid hydrogen bonding, and a strong C=O stretch.

  • 2-Chloro-6-fluoropyridine: The spectrum is dominated by aromatic ring vibrations and the characteristic stretches for the C-F and C-Cl bonds.

  • This compound: The spectrum is expected to be a composite of the features of its precursors, showing the broad O-H and strong C=O stretches of a carboxylic acid, alongside the C-F stretching vibration and the aromatic ring absorptions.

Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules, typically showing the protonated molecule [M+H]⁺.

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed Ion (m/z) [M+H]⁺
Picolinic AcidC₆H₅NO₂123.11124.12
2-Chloro-6-fluoropyridineC₅H₃ClFN131.54132.00
This compoundC₆H₄FNO₂141.10142.03

Analysis:

  • The molecular ion peaks clearly distinguish between the three compounds.

  • For 2-Chloro-6-fluoropyridine, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in an [M+H]⁺ peak and an [M+2+H]⁺ peak, which is a characteristic feature for chlorine-containing compounds.

Experimental Protocols

The following are generalized protocols for the spectroscopic analyses. Instrument-specific parameters may require optimization.

General Experimental Workflow

Experimental_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve ~5-10 mg in 0.6 mL deuterated solvent Acq_NMR Acquire ¹H, ¹³C spectra on 400 MHz spectrometer Prep_NMR->Acq_NMR Prep_FTIR Prepare KBr pellet or use ATR Acq_FTIR Scan from 4000-400 cm⁻¹ Prep_FTIR->Acq_FTIR Prep_MS Dissolve in suitable solvent (e.g., MeOH/H₂O) Acq_MS Infuse into ESI source Prep_MS->Acq_MS Analysis_NMR Process FID, reference shifts Acq_NMR->Analysis_NMR Analysis_FTIR Identify characteristic peaks Acq_FTIR->Analysis_FTIR Analysis_MS Determine m/z of molecular ion Acq_MS->Analysis_MS Final_Report Structural Confirmation and Comparison Analysis_NMR->Final_Report Analysis_FTIR->Final_Report Analysis_MS->Final_Report

Caption: A generalized workflow for spectroscopic analysis.

1. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

  • Data Processing: The Free Induction Decay (FID) is processed with Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

2. FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method): A small amount of the solid sample is placed directly onto the Attenuated Total Reflectance (ATR) crystal, and pressure is applied to ensure good contact.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: A dilute solution of the sample (typically in the low µg/mL range) is prepared in a solvent compatible with ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

  • Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the emitter, generating charged droplets that desolvate to produce gas-phase ions. The mass analyzer then separates the ions based on their mass-to-charge (m/z) ratio.

Conclusion

The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide complementary information that allows for the unambiguous differentiation of this compound from its precursors, Picolinic acid and 2-Chloro-6-fluoropyridine. The addition of a fluorine atom and a carboxylic acid group results in predictable changes in the spectroscopic data, including downfield shifts in NMR, the appearance of characteristic C-F, C=O, and O-H vibrations in FTIR, and a corresponding increase in molecular weight observed by MS. This guide serves as a valuable resource for the characterization of these important chemical entities.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing a 6-Fluoropicolinic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic properties.[1][2] The 6-fluoropicolinic acid moiety, in particular, is an increasingly prevalent scaffold. Its unique electronic properties—conferred by the interplay between the electronegative fluorine atom and the electron-deficient pyridine ring—present distinct advantages and challenges in drug design.[3] A critical aspect of developing drugs with this moiety is a thorough understanding and assessment of their metabolic stability. This guide provides an in-depth, experience-driven comparison of methodologies to evaluate these compounds, focusing on the scientific rationale behind experimental design and data interpretation.

The Metabolic Landscape: Why Fluorine Matters

The introduction of a fluorine atom can profoundly influence a molecule's metabolic fate.[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in Phase I drug metabolism.[2][5][6]

Key Mechanistic Considerations:

  • Blocking Metabolic "Soft Spots": Fluorine is often strategically placed at positions that are otherwise vulnerable to hydroxylation.[7] By replacing a hydrogen atom with fluorine on an aromatic ring or benzylic position, chemists can effectively "shield" the molecule from CYP450-mediated oxidation, often leading to a longer in vivo half-life.[7][8]

  • Altered Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule.[2] This can impact the pKa of nearby functional groups, potentially reducing the basicity of amines and improving membrane permeability, which in turn affects bioavailability.[2]

  • Picolinic Acid Metabolism: The pyridine ring itself is subject to metabolism, often via oxidation mediated by CYP enzymes.[9] The presence of the fluorine atom at the 6-position can modulate the regioselectivity of this oxidation.

Understanding these principles is not just academic; it is fundamental to designing robust experiments and correctly interpreting their outcomes. Ascribing increased stability solely to C-F bond strength oversimplifies the complex enzymatic and physicochemical interplay at hand.[10][11]

Experimental Assessment: The Human Liver Microsomal (HLM) Stability Assay

To quantitatively assess metabolic stability, the in vitro human liver microsomal (HLM) stability assay is the industry-standard initial screen.[12][13] Microsomes are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[14][15] This assay provides a reliable and high-throughput method to determine key parameters like half-life (t½) and intrinsic clearance (CLint).[12][16]

Below is a self-validating protocol, grounded in best practices, explaining not just the what, but the why of each step.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds containing the this compound moiety.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution[14]

  • Test Compounds & Positive Controls (e.g., Verapamil, Dextromethorphan - compounds with known high and moderate clearance)

  • Quenching Solvent: Acetonitrile or Methanol containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates

  • Multichannel pipettes, incubators, centrifuges

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase cluster_controls Essential Controls prep_buffer Prepare Buffer & Reagents prep_cpd Prepare Compound Working Solutions prep_hlm Thaw & Dilute HLM pre_inc Pre-incubate HLM & Compound Mixture prep_hlm->pre_inc Combine start_rxn Initiate Reaction (Add NADPH) pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling no_nadph -NADPH Control (Longest Time Point) quench Quench Reaction (Add Cold Acetonitrile + IS) sampling->quench Transfer Aliquot centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze t0 T=0 Control (Quench Immediately) no_cpd Blank Control (No Test Compound) pos_ctrl Positive Control (e.g., Verapamil)

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO). Then, create intermediate working solutions (e.g., 100 µM in acetonitrile/water) to minimize the final organic solvent concentration.[17]

    • Causality: Maintaining pH 7.4 mimics physiological conditions. Low solvent concentration (<1%) is critical to prevent inhibition of metabolic enzymes.

  • Incubation Setup:

    • On a 96-well plate, add the phosphate buffer.

    • Add the diluted test compound to achieve a final concentration of 1 µM.

    • Add the diluted HLM solution to achieve a final protein concentration of 0.5 mg/mL.[15]

    • Causality: A 1 µM substrate concentration is typically well below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[15] This is your T=0 time point for sampling purposes.

    • Immediately after adding NADPH, and at subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold quenching solvent with the internal standard.[12]

    • Causality: NADPH is a required cofactor for CYP450 enzyme activity.[16] The reaction is stopped by the organic solvent, which denatures the enzymes, and the cold temperature slows any residual activity. The internal standard corrects for variations in sample processing and instrument response.

  • Essential Controls (Self-Validation):

    • -NADPH Control: An incubation at the longest time point without the addition of NADPH. This control validates that compound loss is due to enzymatic metabolism and not non-specific binding or chemical degradation.

    • T=0 Control: The sample quenched immediately after adding NADPH. This represents 100% of the initial compound concentration.

    • Positive Control: A compound with known metabolic characteristics (e.g., verapamil) is run in parallel to ensure the microsomes are metabolically active.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[16]

    • Causality: LC-MS/MS provides the high sensitivity and specificity required to accurately measure the concentration of the drug in a complex biological matrix.[16]

The primary data from the LC-MS/MS is the peak area ratio of the test compound to the internal standard.

  • Calculate Percent Remaining:

    • Percent Remaining (%) = (Peak Area Ratio at time t / Peak Area Ratio at t=0) x 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the resulting line from linear regression analysis is the elimination rate constant (-k). The unit is min⁻¹.[12]

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k

    • Significance: This is the time required for 50% of the compound to be metabolized. It's an intuitive measure of stability.

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)

    • Significance: CLint is a more direct measure of enzymatic activity, independent of incubation conditions.[18] It is the key parameter used for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[19][20]

Comparative Analysis: Interpreting the Data

The true value of this assay lies in comparing new chemical entities (NCEs) against each other and against known standards.

Table 1: Hypothetical Metabolic Stability Data for this compound Analogs

Compound IDStructural Modificationt½ (min)CLint (µL/min/mg protein)Stability Category
Cpd-1 (Parent) -2555.4Moderate
Cpd-2 Added tert-butyl group> 60< 23.1High
Cpd-3 Replaced phenyl with thiophene12115.5Low
Verapamil (Positive Control)8173.3Low
Carbamazepine (Positive Control)> 60< 23.1High

Analysis of the Hypothetical Data:

  • Cpd-1 shows moderate stability. This could be a viable starting point, but improvement may be desired.

  • Cpd-2 demonstrates significantly enhanced stability. The addition of a sterically bulky tert-butyl group near a potential site of metabolism likely hindered enzyme access, a common strategy to improve stability.[21]

  • Cpd-3 has poor stability. Replacing the phenyl ring with an electron-rich thiophene ring may have created a new, more favorable site for CYP-mediated oxidation. This highlights the concept of "metabolic switching," where blocking one metabolic route can open up another.[21]

Potential Metabolic Pathways Diagram:

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 6-Fluoropicolinic Acid Moiety Oxidation Aromatic Hydroxylation (on other rings) Parent->Oxidation CYP1A2, 3A4, etc. Dealkylation N- or O-Dealkylation (on substituents) Parent->Dealkylation CYP3A4, 2D6, etc. Glucuronidation Glucuronidation (on hydroxylated metabolites or carboxylic acid) Parent->Glucuronidation UGTs Oxidation->Glucuronidation UGTs

Caption: Potential metabolic pathways for drugs with this moiety.

Conclusion for the Drug Development Professional

Assessing the metabolic stability of compounds containing the this compound moiety is a critical step in drug discovery. The strategic placement of fluorine can effectively block metabolic liabilities, but the overall stability of the molecule is dictated by the entire structure.[3][22]

The human liver microsomal assay provides a robust, reproducible, and high-throughput method for the initial ranking of compounds.[12][15] By understanding the principles of drug metabolism and meticulously designing experiments with proper controls, researchers can generate high-quality data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. This data-driven approach, which prioritizes the early identification of metabolic liabilities, is essential for selecting drug candidates with a higher probability of success in later, more complex preclinical and clinical development stages.

References

A Comparative Guide to the In-Vitro Testing of Novel Compounds Synthesized from 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned 6-Fluoropicolinic acid as a valuable scaffold in medicinal chemistry. Its unique electronic properties and structural features make it an attractive starting point for the synthesis of a diverse array of compounds with potential biological activities.[1][2] This guide provides a comprehensive overview of the in-vitro testing cascade for novel compounds derived from this versatile parent molecule, with a focus on anticancer applications. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical compounds to illustrate the drug discovery process.

The Rationale for Derivatizing this compound

This compound, a pyridine carboxylic acid isomer, belongs to a class of compounds that has yielded numerous therapeutic agents for a wide range of diseases, including cancer and infectious diseases.[2][3] The fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity to target proteins.[1] By chemically modifying the carboxylic acid and other positions on the pyridine ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

For the purpose of this guide, we will consider three hypothetical novel compounds synthesized from this compound:

  • Compound A (FP-Amide-01): An amide derivative designed to enhance cell permeability.

  • Compound B (FP-Ester-05): An ester derivative intended to act as a pro-drug, releasing the active carboxylic acid within the cell.

  • Compound C (FP-Heterocycle-03): A derivative incorporating a nitrogen-containing heterocycle to explore new binding interactions with a target enzyme.

Part 1: Primary Screening for Cytotoxicity

The initial step in evaluating any new compound for anticancer potential is to assess its general toxicity towards cancer cells.[6][7][8] This is crucial for identifying compounds that inhibit cell growth or induce cell death, providing a first look at their therapeutic potential.[8][9]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound A, B, and C) and a positive control (e.g., Doxorubicin) in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.[6] Include a vehicle control (e.g., DMSO) for comparison.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[6][7]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions seeding->treatment compound_prep Test Compound Stock Solution Prep compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance calc_viability Calculation of % Cell Viability absorbance->calc_viability ic50 IC50 Value Determination calc_viability->ic50

Caption: General workflow for in-vitro cytotoxicity testing.

Comparative Cytotoxicity Data

The IC50 values obtained from the MTT assay allow for a direct comparison of the cytotoxic potency of the novel compounds.

CompoundIC50 (µM) on MCF-7 CellsIC50 (µM) on HeLa Cells
Compound A (FP-Amide-01) 15.221.8
Compound B (FP-Ester-05) 25.632.4
Compound C (FP-Heterocycle-03) 8.912.5
Doxorubicin (Positive Control) 0.81.2

Interpretation: Compound C demonstrates the highest potency against both cell lines, suggesting that the heterocyclic modification may be beneficial for cytotoxic activity. Compound A shows moderate activity, while Compound B is the least potent, which might indicate inefficient intracellular conversion to the active form.

Part 2: Target-Based Screening - Enzyme Inhibition

Many anticancer drugs function by inhibiting specific enzymes that are crucial for cancer cell growth and survival.[2][3][10] Assuming our this compound derivatives were designed to target a specific kinase, a direct enzyme inhibition assay is the logical next step.

The Principle of Enzyme Inhibition Assays

An enzyme inhibition assay measures the ability of a compound to reduce the activity of a specific enzyme.[10] By comparing the rate of the enzymatic reaction in the presence and absence of the inhibitor, we can quantify its potency, typically as an IC50 value.[10]

  • Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate, ATP (the phosphate donor), and the test compounds in an appropriate assay buffer.[11]

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the kinase and varying concentrations of the test compounds (or a vehicle control).[10][11] Allow for a pre-incubation period of 15-30 minutes to permit binding of the inhibitor to the enzyme.[11]

  • Reaction Initiation: Start the reaction by adding the substrate and ATP to each well.[10][11]

  • Reaction Monitoring: Measure the rate of product formation over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction velocities and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagent_prep Prepare Solutions: Enzyme, Substrate, Inhibitor serial_dil Serial Dilution of Inhibitor reagent_prep->serial_dil pre_incubate Pre-incubate Enzyme with Inhibitor serial_dil->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction monitor Monitor Reaction Progress start_reaction->monitor calc_rate Calculate Initial Velocity monitor->calc_rate plot_inhibition Plot % Inhibition vs. Concentration calc_rate->plot_inhibition ic50 Determine IC50 Value plot_inhibition->ic50

Caption: General workflow for a biochemical enzyme inhibition assay.

Comparative Kinase Inhibition Data
CompoundTarget Kinase IC50 (µM)
Compound A (FP-Amide-01) 12.5
Compound B (FP-Ester-05) > 50 (inactive)
Compound C (FP-Heterocycle-03) 2.1
Staurosporine (Positive Control) 0.01

Interpretation: The results from the enzyme inhibition assay correlate well with the cytotoxicity data. Compound C is the most potent inhibitor of the target kinase, while Compound B shows no activity, confirming that it is likely not an effective pro-drug for this target. The moderate activity of Compound A suggests that the amide modification allows for some level of enzyme inhibition.

Part 3: Elucidating the Mechanism of Action

Once a compound has demonstrated both cellular cytotoxicity and target engagement, it is important to understand how it is killing the cancer cells. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.

Signaling Pathway: Apoptosis Induction

Many cytotoxic compounds induce apoptosis through the activation of a cascade of enzymes called caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The targeted kinase in our example may be a key regulator of cell survival pathways, and its inhibition by Compound C could lead to the upregulation of pro-apoptotic proteins and the initiation of the caspase cascade.

G cluster_pathway Apoptosis Signaling Pathway Compound_C Compound C Target_Kinase Target Kinase (Survival Signal) Compound_C->Target_Kinase inhibits Survival_Pathway Pro-Survival Proteins (e.g., Bcl-2) Target_Kinase->Survival_Pathway activates Apoptotic_Signal Pro-Apoptotic Proteins (e.g., Bax) Survival_Pathway->Apoptotic_Signal inhibits Mitochondria Mitochondria Apoptotic_Signal->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for Compound C-induced apoptosis.

Conclusion and Future Directions

This guide has outlined a foundational in-vitro testing strategy for novel compounds derived from this compound. Through a combination of cytotoxicity screening and target-based enzyme inhibition assays, we have demonstrated how to compare and prioritize lead candidates. Our hypothetical results identified Compound C as the most promising derivative, exhibiting potent cytotoxicity and on-target activity.

The next steps in the preclinical development of Compound C would involve more detailed mechanistic studies (e.g., cell cycle analysis, Western blotting for apoptotic markers), assessment of off-target effects, and evaluation of its efficacy in in-vivo animal models. This systematic approach ensures that only the most promising compounds advance in the drug discovery pipeline, maximizing the potential for developing new and effective therapies.

References

Navigating the Synthesis of 6-Fluoropicolinic Acid: A Comparative Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher and drug development professional, the efficient synthesis of key chemical intermediates is paramount. 6-Fluoropicolinic acid, a critical building block in numerous pharmaceutical and agrochemical compounds, presents a number of synthetic challenges. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this valuable compound, offering a technical deep-dive into their respective costs, yields, and operational complexities. By understanding the nuances of each pathway, from the oxidation of 2-fluoro-6-methylpyridine to the intricacies of directed ortho-lithiation, researchers can make informed decisions to optimize their synthetic strategies.

Introduction to this compound

This compound is a heterocyclic carboxylic acid whose strategic importance lies in the presence of a fluorine atom at the 6-position of the pyridine ring. This fluorine substitution can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. Consequently, this compound serves as a vital precursor in the development of novel therapeutics and crop protection agents. The selection of an appropriate synthetic route is a critical decision, directly impacting the overall cost-effectiveness, scalability, and environmental footprint of the final product. This guide will dissect three prominent synthetic methodologies, providing the detailed experimental data and expert insights necessary to navigate this complex chemical landscape.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key metrics for each of the three synthetic routes discussed in this guide. This allows for a rapid assessment of the trade-offs between cost, efficiency, and operational requirements.

MetricRoute 1: OxidationRoute 2: Halogen ExchangeRoute 3: Directed Ortho-Lithiation
Starting Material 2-Fluoro-6-methylpyridine2-Chloro-6-picolinic acid methyl ester2-Fluoropyridine
Key Reagents Potassium permanganatePotassium fluoride, 18-crown-6n-Butyllithium, Dry Ice (CO2)
Typical Yield Moderate to HighHighModerate to High
Estimated Reagent Cost per Mole of Product Low to ModerateModerateHigh
Reaction Conditions Elevated temperatureHigh temperatureCryogenic temperature
Key Advantages Readily available starting material, straightforward procedure.High yield, selective fluorination.Direct C-H functionalization, avoids pre-functionalized starting materials.
Key Disadvantages Use of a strong, potentially hazardous oxidizing agent; purification can be challenging.High reaction temperature, requires a phase-transfer catalyst.Requires strictly anhydrous conditions and cryogenic temperatures; n-butyllithium is pyrophoric.

Route 1: Oxidation of 2-Fluoro-6-methylpyridine

This classical approach utilizes a strong oxidizing agent, potassium permanganate, to convert the methyl group of 2-fluoro-6-methylpyridine into a carboxylic acid. The reaction is typically carried out in an aqueous solution at elevated temperatures.

Mechanistic Insights

The oxidation of the methyl group by potassium permanganate proceeds through a complex mechanism involving the formation of a manganate ester intermediate. The permanganate ion abstracts a hydrogen atom from the methyl group, leading to a series of oxidative steps that ultimately yield the corresponding carboxylate. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen facilitate this oxidation.

Caption: Oxidation of 2-Fluoro-6-methylpyridine to this compound.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine (1.0 eq) in water.

  • Addition of Oxidant: Slowly add potassium permanganate (2.0-3.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for several hours until the purple color of the permanganate has disappeared.

  • Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Purification: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Route 2: Halogen Exchange from a 2-Chloro-6-picolinic Acid Derivative

This route involves a nucleophilic aromatic substitution reaction, where the chlorine atom of a 2-chloro-6-picolinic acid derivative is displaced by a fluoride ion. The use of a methyl ester protects the carboxylic acid functionality during the reaction.

Mechanistic Insights

The halogen exchange reaction, often referred to as a "Halex" reaction, is facilitated by the electron-withdrawing nature of the pyridine ring and the carboxyl group, which activate the 6-position towards nucleophilic attack. A phase-transfer catalyst, such as 18-crown-6, is often employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent.

Caption: Synthesis of this compound via Halogen Exchange.

Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-chloro-6-picolinic acid methyl ester (1.0 eq), anhydrous potassium fluoride (2.0-3.0 eq), and 18-crown-6 (0.1 eq) in a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide).

  • Reaction: Heat the mixture to a high temperature (e.g., 150-180 °C) and stir for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification of Ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Hydrolysis: Treat the purified methyl ester with an aqueous base (e.g., sodium hydroxide) at room temperature or with gentle heating to hydrolyze the ester.

  • Final Product Isolation: Acidify the reaction mixture to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry.

Route 3: Directed Ortho-Lithiation of 2-Fluoropyridine

This modern synthetic approach involves the direct C-H activation of 2-fluoropyridine at the 6-position, followed by carboxylation with carbon dioxide. The fluorine atom acts as a directing group for the lithiation.

Mechanistic Insights

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] The fluorine atom at the 2-position of the pyridine ring directs the strong base, n-butyllithium, to deprotonate the adjacent C-H bond at the 6-position. This is due to a combination of inductive effects and coordination of the lithium cation to the fluorine and nitrogen atoms. The resulting organolithium species is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), to form the carboxylic acid.

Caption: Synthesis of this compound via Directed Ortho-Lithiation.

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to a cryogenic temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

  • Carboxylation: Add crushed dry ice (a large excess) to the reaction mixture in one portion. The temperature will rise.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction with water and acidify with a mineral acid (e.g., hydrochloric acid).

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Safety and Handling Considerations

  • Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions in contact with combustible materials.[2] It is also harmful if swallowed and can cause severe skin and eye irritation.[2][3][4][5][6]

  • Potassium Fluoride: Toxic if swallowed, in contact with skin, or if inhaled.[7][8][9][10][11][12][13][14][15] Causes serious eye damage.[8]

  • n-Butyllithium: A pyrophoric liquid that can ignite spontaneously in air.[16][17][18][19][20][21][22][23][24] It reacts violently with water and is corrosive, causing severe skin and eye burns.[17][18] Must be handled under an inert atmosphere.

  • Dry Ice: Solid carbon dioxide can cause severe frostbite upon contact with skin.[25][26][27][28][29] Use in a well-ventilated area to avoid asphyxiation.

Conclusion

The choice of a synthetic route to this compound is a multifaceted decision that requires careful consideration of cost, yield, scalability, and safety. The oxidation of 2-fluoro-6-methylpyridine offers a direct and relatively low-cost option, though it involves a hazardous oxidant. The halogen exchange route provides high yields but requires high temperatures and a phase-transfer catalyst. The directed ortho-lithiation of 2-fluoropyridine is an elegant and direct method but necessitates stringent anhydrous and cryogenic conditions, along with the handling of a pyrophoric reagent. By carefully weighing these factors, researchers and process chemists can select the most suitable method for their specific needs, ensuring an efficient and cost-effective supply of this crucial synthetic intermediate.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my goal is to extend our commitment to the scientific community beyond providing high-quality reagents. This guide is designed to equip researchers, scientists, and drug development professionals with the essential, in-depth knowledge required for the safe handling and proper disposal of 6-Fluoropicolinic acid. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This document provides a procedural framework grounded in established safety standards to ensure that your laboratory operations are both safe and efficient.

Hazard Profile & Immediate Safety Precautions

Understanding the intrinsic properties of this compound is the first step toward safe handling. This compound, while a valuable intermediate, possesses hazards that mandate careful management. It is classified as a combustible solid that can cause significant skin, eye, and respiratory irritation.[1]

Property Identifier Source
Chemical Name This compound; 6-Fluoro-2-pyridinecarboxylic acid
CAS Number 402-69-7
Molecular Formula C₆H₄FNO₂
Physical Form Solid, Crystal - Powder
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Water Hazard Class WGK 3: Severely hazardous to water
Required Personal Protective Equipment (PPE)

Before handling this compound in any capacity, from weighing to disposal, the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is paramount to preventing exposure.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields to protect against accidental splashes.[2]

  • Hand Protection: Use chemical-resistant gloves. While specific compatibility data for this compound is not always available, gloves made of Butyl rubber or Viton® are generally recommended for pyridine derivatives.[2] Always check the manufacturer's glove compatibility chart.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask (e.g., N95 type) is required to prevent inhalation of airborne particles.

  • Body Protection: A standard, fully-buttoned laboratory coat must be worn to protect skin and clothing from contamination.[2]

Safe Handling and Storage

Proactive measures during handling and storage are critical to preventing incidents.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation risks.[2][3]

  • Storage: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated location.[3][4] It must be segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[2][3]

Waste Classification and Segregation: A Foundational Step

Proper disposal begins with correct classification. This compound and any materials contaminated with it must be treated as hazardous waste.[2][5] This classification is based on two key characteristics:

  • Pyridine Derivative: Pyridine and its related compounds are recognized as hazardous and are subject to stringent disposal regulations.[2][6]

  • Halogenated Organic Compound (HOC): The presence of a carbon-fluorine bond places this molecule in the category of halogenated organic compounds, which are specifically regulated by the Environmental Protection Agency (EPA) due to their potential for environmental persistence.[7][8][9][10]

The Core Principle of Segregation: Never mix this compound waste with other waste streams.[2] Mixing can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost. This waste must be kept separate from acids, bases, and oxidizers.[3][11]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of this compound waste.

Step 3.1: Waste Collection & Containerization

All waste streams containing this compound must be collected for disposal by a licensed hazardous waste contractor. Do not discharge any amount to the sewer or dispose of it in regular trash.

  • Solid Waste: Collect pure or excess this compound powder in a designated, sealable, and airtight waste container that is chemically compatible.[3]

  • Contaminated Labware: Items such as pipette tips, weighing boats, and contaminated gloves must be placed in a separate, clearly labeled container or a lined pail designated for solid hazardous waste.[2][12]

  • Solutions: If the compound is in a solution, collect it in a compatible, leak-proof liquid waste container. Do not fill liquid containers beyond 75% capacity to allow for vapor expansion.[11]

  • Empty Containers: The original chemical container is not truly "empty." The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses can typically be disposed of normally, but consult your institution's EHS department.

Step 3.2: Labeling the Waste Container

Proper labeling is a critical control point to prevent accidental misuse or improper disposal. As soon as waste is first added to a container, it must be labeled.

  • Use your institution's official Hazardous Waste label.[3][12]

  • Clearly write the full chemical name: "this compound". Avoid abbreviations.

  • Indicate the primary hazards: "Irritant".[2]

  • List all constituents, including solvents and their approximate percentages.

Step 3.3: On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.[2] Follow all institutional and local regulations regarding the maximum volume of waste and storage time allowed in an SAA.

Step 3.4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[2][3] Do not attempt to transport or dispose of the waste yourself. Final disposal of halogenated organic waste typically involves high-temperature incineration by a licensed hazardous waste management facility, which is the only way to ensure its complete and safe destruction.[6][7]

Emergency Procedures

Spill Response
  • Small Spill: For a small amount of spilled powder, ensure proper PPE is worn. Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[2][5] Sweep the material into a designated waste container and label it for disposal.[13] Ventilate the area thoroughly.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS department or emergency response team immediately.[2]

First Aid
  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Solid, Contaminated Items, Solutions) container Select Compatible & Air-Tight Waste Container start->container emergency Spill or Exposure Occurs start->emergency labeling Attach & Complete Hazardous Waste Label container->labeling segregate Segregate from Incompatible Waste (Acids, Oxidizers) labeling->segregate storage Store Sealed Container in Satellite Accumulation Area (SAA) segregate->storage pickup Contact EHS for Pickup & Final Disposal via Incineration storage->pickup emergency_proc Follow Emergency Procedures (Spill Cleanup / First Aid) emergency->emergency_proc Activate Protocol emergency_proc->storage After cleanup

Caption: Decision workflow for this compound waste management.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting requires a steadfast commitment to safety. This guide provides essential, immediate, and actionable information on the appropriate personal protective equipment (PPE) for handling 6-Fluoropicolinic acid, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks Associated with this compound

This compound is a solid chemical compound that presents several hazards. According to safety data sheets, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate that it can cause severe skin burns and eye damage.[2] Therefore, understanding and mitigating these risks through proper PPE is paramount.

The Occupational Safety and Health Administration (OSHA) classifies substances that cause visible destruction or irreversible alterations in living tissue as corrosive.[3] While this compound's classification can vary slightly between suppliers, it is crucial to treat it with the caution required for corrosive materials.[4][5] Exposure to dust particles from solid corrosive chemicals can lead to severe internal and external injuries.[6]

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to dust and splashes.[7] Chemical splash goggles that meet ANSI Z.87.1 standards are required.[8] For tasks with a higher risk of splashing, a face shield must be worn in conjunction with goggles.[3][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves offer protection against a wide range of chemicals and are a suitable choice for incidental contact.[8][9] For prolonged handling or in situations with a higher risk of exposure, heavier, unlined nitrile gloves (8-20 mils) or neoprene gloves are recommended.[9][10] Always inspect gloves for any signs of degradation before use and replace them regularly.[11]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect the skin and personal clothing from contamination.[8]
Respiratory Dust Mask or RespiratorTo prevent inhalation of the powder, a dust mask (such as a type N95) is recommended. In situations where dust generation is significant or ventilation is inadequate, a respirator may be necessary.[1][8]
Feet Closed-Toe ShoesShoes that completely cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[8][11]
Operational Plan: A Step-by-Step Guide to Safely Handling this compound

Adherence to a strict operational protocol is critical for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS Weighing 4. Weighing Prep->Weighing Proceed to handling Donning 2. Don PPE Ventilation 3. Ensure Proper Ventilation Dissolving 5. Dissolving Weighing->Dissolving Decontamination 6. Decontaminate Surfaces Dissolving->Decontamination After handling Doffing 7. Doff PPE Decontamination->Doffing Waste 8. Dispose of Waste Doffing->Waste

Safe Handling Workflow for this compound
  • Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly read the SDS for this compound.[4] Pay close attention to the hazard statements, precautionary statements, and first-aid measures.[12]

  • Don Appropriate PPE : Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

  • Ensure Proper Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[3][13]

  • Weighing : When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles. Avoid generating dust.[14][15]

  • Dissolving : If dissolving the solid, add it slowly to the solvent. Be aware of any potential exothermic reactions.

  • Decontaminate Surfaces : After handling, decontaminate all work surfaces and equipment.

  • Doff PPE : Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[15]

  • Dispose of Waste : Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[12][16] Waste is generally classified as hazardous.[17]

Emergency and Spill Response Plan

Accidents can happen, and a clear, concise emergency plan is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.[12][18]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][13] If irritation persists, seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13]

  • Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[14][15] Clean the spill area with soap and water.

  • Major Spills : For larger spills, evacuate the area and alert emergency services.[15] Only trained personnel with the appropriate PPE should attempt to clean up the spill.

Disposal Plan

Proper disposal of this compound and its containers is a critical final step.

  • Chemical Waste : All waste containing this compound should be collected in a designated, properly labeled hazardous waste container.[16]

  • Empty Containers : Do not reuse empty containers. The first rinse of the container should be collected as hazardous waste.[16] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Contaminated PPE : All disposable PPE that has come into contact with the chemical should be disposed of as hazardous waste.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with the highest degree of safety, ensuring a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoropicolinic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoropicolinic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.